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1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene Documentation Hub

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  • Product: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Core Science & Biosynthesis

Foundational

Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

An In-Depth Technical Guide to the Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-Bromo-6,7,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene, a substituted benzocycloheptane derivative. The benzosuberone framework is a key structural motif in medicinal chemistry, appearing in various pharmacologically active compounds, including anti-cancer and CNS-acting agents.[2][3] This document details a robust three-step synthetic sequence, commencing with the construction of the benzosuberone core via intramolecular Friedel-Crafts acylation, followed by complete reduction of the carbonyl to the parent hydrocarbon scaffold, and culminating in a regioselective electrophilic aromatic bromination. Each stage is presented with a thorough mechanistic rationale, detailed experimental protocols, and critical process considerations to ensure reproducibility and safety. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.

Retrosynthetic Strategy and Rationale

The synthetic approach to 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is predicated on a logical and efficient retrosynthetic analysis. The primary disconnection is the aryl-bromine bond, identifying the parent scaffold, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, as the immediate precursor. This simplifies the final step to a well-understood electrophilic aromatic substitution (EAS).

The hydrocarbon scaffold itself can be accessed from its corresponding ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (commonly known as 2,3-benzosuberone), via a deoxygenation reaction. This ketone is a pivotal intermediate, as its carbonyl group facilitates the initial ring construction but must be removed to yield the final hydrocarbon backbone.

The benzosuberone core is most classically and efficiently assembled through an intramolecular Friedel-Crafts acylation of a suitable linear precursor, 5-phenylvaleric acid. This cyclization strategy is highly effective for forming the seven-membered ring fused to the aromatic system.

G Target 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene Precursor1 6,7,8,9-Tetrahydro-5H-benzo[7]annulene Target->Precursor1 Electrophilic Aromatic Bromination Precursor2 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (Benzosuberone) Precursor1->Precursor2 Carbonyl Deoxygenation (e.g., Wolff-Kishner) Precursor3 5-Phenylvaleric Acid Precursor2->Precursor3 Intramolecular Friedel-Crafts Acylation G cluster_start Step 1: Acylium Ion Formation cluster_cyclization Step 2: Electrophilic Attack & Cyclization cluster_rearomatize Step 3: Rearomatization Start 5-Phenylvaleric Acid Acylium Acylium Ion Intermediate Start->Acylium PPA, Δ Benzenonium Benzenonium Ion (Sigma Complex) Acylium->Benzenonium Intramolecular Attack Product Benzosuberone Benzenonium->Product -H⁺

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Detailed Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzoa[1]nnulen-5-one

  • Reagent Preparation: Place polyphosphoric acid (PPA) (10 parts by weight, e.g., 100 g) into a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a drying tube.

  • Reaction Initiation: Heat the PPA to 80-90 °C with stirring. Slowly add 5-phenylvaleric acid (1 part by weight, e.g., 10 g, 0.056 mol) to the hot PPA.

  • Reaction Conditions: Increase the temperature of the reaction mixture to 100 °C and maintain it with vigorous stirring for 30-45 minutes. [4]The solution will typically become dark and viscous.

  • Work-up: Allow the reaction mixture to cool to approximately 60-70 °C and carefully pour it onto a large amount of crushed ice (e.g., 500 g) with stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

  • Neutralization & Washing: Combine the organic extracts and wash them sequentially with water (100 mL), 5% aqueous sodium hydroxide solution (2 x 100 mL) to remove any unreacted carboxylic acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 2,3-benzosuberone as a colorless or pale yellow oil. The typical yield for this reaction is approximately 90%. [4]

Stage 2: Carbonyl Deoxygenation to the Hydrocarbon Scaffold

To obtain the desired 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene scaffold, the carbonyl group of benzosuberone must be completely reduced to a methylene (CH₂) group. The Wolff-Kishner reduction is an ideal choice for this transformation. [8] Causality of Experimental Choice: The Wolff-Kishner reduction is performed under strongly basic conditions, making it complementary to the acid-catalyzed Clemmensen reduction. [8][9]It is often preferred for substrates that are stable to strong bases but may be sensitive to the harsh acidic conditions of the Clemmensen protocol (amalgamated zinc and concentrated HCl). [10][11]The reaction proceeds via the formation of a hydrazone intermediate, which, upon heating with a strong base, collapses to release nitrogen gas—a thermodynamically favorable process that drives the reaction to completion. [12]The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water, enabling the high temperatures required for the final elimination step. [11][13]

Detailed Protocol: Synthesis of 6,7,8,9-Tetrahydro-5H-benzoa[1]nnulene

  • Reagent Setup: In a round-bottom flask fitted with a reflux condenser, combine benzosuberone (1 part by weight, e.g., 10 g, 0.062 mol), diethylene glycol (100 mL), hydrazine hydrate (8 mL, ~2.5 eq), and potassium hydroxide pellets (10 g, ~3 eq).

  • Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 1.5 hours to ensure the complete formation of the hydrazone intermediate.

  • Water Removal: Reconfigure the apparatus for distillation and remove the condenser. Slowly raise the temperature to distill off water and excess hydrazine until the internal temperature reaches 195-200 °C.

  • Decomposition: Once the temperature has stabilized, re-attach the reflux condenser and continue to heat the mixture at reflux (around 200 °C) for an additional 4-5 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with water (200 mL).

  • Extraction: Extract the product into a nonpolar solvent such as hexane or diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 100 mL) and then brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude oil can be purified by vacuum distillation to afford 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene as a clear, colorless oil.

Regioselective Bromination of the Core Scaffold

The final step is the introduction of a bromine atom onto the aromatic ring. This is accomplished via an electrophilic aromatic substitution (EAS) reaction.

Mechanistic Rationale: The fused saturated seven-membered ring acts as an alkyl substituent on the benzene ring. Alkyl groups are electron-donating through induction and hyperconjugation, thereby activating the aromatic ring towards electrophilic attack. [5]They are classified as ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho (C1, C4) or para (C3) to the point of fusion. [6][7]Steric hindrance from the adjacent fused ring can disfavor substitution at the C4 position. Therefore, treatment with an electrophilic bromine source is expected to yield a mixture of 1-bromo (ortho) and 3-bromo (para) isomers. The desired 1-bromo isomer is a major product of this reaction.

G cluster_start Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_end Step 3: Rearomatization Br2 Br₂ Electrophile Br⁺-Br-FeBr₃ (Polarized Complex) Br2->Electrophile FeBr3 FeBr₃ (Catalyst) FeBr3->Electrophile Sigma Arenium Ion Intermediate Electrophile->Sigma Start Tetrahydro-5H- benzo[7]annulene Start->Sigma π-bond attack Product 1-Bromo Product + HBr + FeBr₃ Sigma->Product -H⁺

Caption: General Mechanism for Catalyzed Aromatic Bromination.

Detailed Protocol: Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene

  • Inert Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an N₂ inlet, add 6,7,8,9-tetrahydro-5H-benzoa[1]nnulene (1 part by weight, e.g., 5 g, 0.034 mol) and a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of molecular bromine (Br₂) (1.1 eq, 5.9 g, 0.037 mol) in the same solvent (20 mL). Add this bromine solution dropwise to the stirred reaction mixture over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature. The reaction progress can be monitored by TLC or GC-MS to check for the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

  • Purification: The crude product will contain a mixture of isomers. The desired 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene [8]can be isolated from other isomers (e.g., the 3-bromo derivative) by column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes).

Quantitative Data Summary

StepReactionStarting MaterialKey ReagentsTemp. (°C)Time (h)Typical Yield (%)
1 Friedel-Crafts Acylation5-Phenylvaleric AcidPolyphosphoric Acid (PPA)1000.5 - 0.75~90 [4]
2 Wolff-Kishner ReductionBenzosuberoneHydrazine Hydrate, KOH2004 - 575 - 85
3 Aromatic BrominationTetrahydro-benzoannuleneBromine (Br₂)0 to RT1 - 260 - 70 (isolated)

Safety and Handling

  • Polyphosphoric Acid (PPA): Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Quenching on ice is highly exothermic and must be done slowly and cautiously.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.

  • Potassium Hydroxide (KOH): Caustic. Causes severe skin and eye burns. Handle with appropriate PPE.

  • High Temperatures: The Wolff-Kishner reduction requires high temperatures (~200 °C). Use appropriate heating mantles and ensure the glassware is free of defects.

  • Bromine (Br₂): Highly toxic, volatile, and corrosive. Causes severe burns upon contact. Work in a fume hood and wear heavy-duty gloves. Have a quenching agent (sodium thiosulfate) readily available.

Conclusion

The synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene is reliably achieved through a three-stage process involving Friedel-Crafts acylation, Wolff-Kishner reduction, and electrophilic aromatic bromination. The presented protocols are based on well-established and high-yielding transformations. Careful control of reaction conditions and adherence to safety protocols are paramount for the successful and safe execution of this synthetic sequence. The final purification by column chromatography is critical for isolating the desired 1-bromo isomer, providing a valuable building block for further elaboration in drug discovery and development programs.

References

  • A Comparative Guide to the Synthesis of 1-Benzosuberone: An Evaluation of a Novel Photoredox-Catalyzed Route versus Traditional Friedel-Crafts Acylation. (2025). Benchchem.
  • Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. PMC.
  • 6,7,8,9-Tetrahydro-5H-benzoa[1]nnulene-7-carbonitrile. Benchchem. Available at:

  • Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. (2015). Green Evolution Laboratories.
  • Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity. (2025).
  • Bukhari, S. N. A. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini Reviews in Medicinal Chemistry, 23(1), 3-23.
  • Synthesis and utilisation of 6-aminotetrahydrobenzoa[1]nnulenes. Journal of the Chemical Society, Perkin Transactions 1. Available at:

  • 8,9-Dihydro-5H-benzoa[1]nnulen-7(6H)-one synthesis. ChemicalBook. Available at:

  • Clemmensen reduction. Wikipedia.
  • Friedel–Crafts reaction. Wikipedia.
  • Wolff–Kishner reduction. Wikipedia.
  • Scheme 8: Synthesis of 5-aryltetrahydro-5H-benzoa[1]nnulen-7-ols 20a, b. ResearchGate. Available at:

  • In(OTf) 3 -catalyzed intramolecular hydroarylation of α-phenylallyl β-ketosulfones – synthesis of sulfonyl 1-benzosuberones and 1-tetralones. (2020). RSC Publishing.
  • 6,7,8,9-Tetrahydro-5h-benzoa[1]nnulene-5-carbaldehyde. ChemScene. Available at:

  • Wolff-Kishner Reduction. Alfa Chemistry.
  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-7-one. Advanced ChemBlocks. Available at:

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PMC.
  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver.
  • Electrophilic Aromatic Substitution. (2025). LabXchange.
  • 1-bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulen-5-ol. Guidechem. Available at:

  • Electrophilic aromatic substitution. Wikipedia.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.
  • Wolff-Kishner reduction. (2023). YouTube.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI.
  • Clemmensen Reduction. (2014). Chem-Station Int. Ed.
  • Clemmensen Reduction: Definition, Examples, and Mechanism. (2020). Chemistry Learner.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • The Clemmensen Reduction. Organic Reactions.
  • Clemmensen Reduction. Organic Chemistry Portal.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry.
  • Benzylic Bromination. (2013). YouTube.
  • Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. (1999). The Journal of Physical Chemistry A, 103(8), 1036-1043.
  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene. Advanced ChemBlocks. Available at:

  • Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. (1971). US Patent 3,577,427.
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. PubChem.
  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv.
  • 7-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene. BLDpharm. Available at:

Sources

Exploratory

Regioselective Bromination of 6,7,8,9-Tetrahydro-5H-benzoannulene: A Comprehensive Technical Guide

Regioselective Bromination of 6,7,8,9-Tetrahydro-5H-benzo[7]annulene: A Comprehensive Technical Guide Executive Summary The 6,7,8,9-tetrahydro-5H-benzo[7]annulene scaffold—commonly known as benzocycloheptene—is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Regioselective Bromination of 6,7,8,9-Tetrahydro-5H-benzo[7]annulene: A Comprehensive Technical Guide

Executive Summary

The 6,7,8,9-tetrahydro-5H-benzo[7]annulene scaffold—commonly known as benzocycloheptene—is a privileged bicyclic structure characterized by a flexible seven-membered cycloalkane ring fused to a rigid benzene aromatic core. This structural motif is heavily utilized in the synthesis of conformationally restricted pharmaceutical analogs and complex sesquiterpenes. Functionalization of this core via bromination is a critical synthetic gateway. However, the molecule presents two competing sites for halogenation: the aromatic ring and the benzylic positions.

This whitepaper provides an in-depth, mechanistic guide to controlling the regioselectivity of benzocycloheptene bromination. By understanding the thermodynamic and kinetic causalities behind reagent selection, chemists can design self-validating experimental systems that reliably yield either benzylic or aromatic bromides.

Structural and Mechanistic Overview

The regiochemical outcome of benzocycloheptene bromination is entirely dictated by the mechanism of the reaction environment.

  • Homolytic Cleavage (Free-Radical Pathway): Under thermal or photochemical initiation, the reaction proceeds via a radical mechanism. The benzylic C-H bonds (at C5 and C9) possess a significantly lower bond dissociation energy (~88 kcal/mol) compared to the aliphatic ring carbons. Abstraction of a benzylic hydrogen yields a radical that is highly stabilized by resonance with the adjacent aromatic

    
    -system, exclusively directing bromination to the benzylic positions[1].
    
  • Heterolytic Cleavage (Electrophilic Aromatic Substitution, EAS): When Lewis acids are introduced, they polarize the halogen source to generate a potent electrophile. The fused alkyl chain acts as an electron-donating group via hyperconjugation, activating the aromatic ring. Due to the steric bulk of the seven-membered ring, electrophilic attack is directed preferentially to the less hindered

    
    -positions (C2 and C3) of the aromatic core[2].
    

Mechanism Core 6,7,8,9-Tetrahydro-5H-benzo[7]annulene RadicalPath Radical Substitution (NBS, AIBN, Δ) Core->RadicalPath Homolytic Cleavage EASPath Electrophilic Aromatic Substitution (Br2, AlCl3) Core->EASPath Heterolytic Cleavage BenzylicBr Benzylic Bromination (C5 / C9 positions) RadicalPath->BenzylicBr Resonance Stabilization AromaticBr Aromatic Bromination (C2 / C3 positions) EASPath->AromaticBr Steric Direction (β-attack)

Divergent bromination pathways of benzocycloheptene based on reaction conditions.

Pathway A: Benzylic Free-Radical Bromination

Causality & Kinetics

To target the C5 or C9 benzylic positions, N-bromosuccinimide (NBS) is utilized alongside a radical initiator such as azobisisobutyronitrile (AIBN)[3].

  • Solvent Selection: Carbon tetrachloride (CCl₄) or acetonitrile (MeCN) are chosen because they lack abstractable hydrogen atoms, preventing the solvent from quenching the radical chain propagation[1].

  • Stoichiometric Control: Strict stoichiometric control (1.0 - 1.05 eq of NBS) is mandatory. Excess NBS rapidly leads to dibromination at the benzylic sites. These dibrominated intermediates are quasi-stable and highly prone to spontaneous dehydrohalogenation (loss of HBr), leading to unwanted conjugated benzocycloheptatriene derivatives[3],[4].

Self-Validating Experimental Protocol

ProtocolWorkflow S1 1. Initiation Dissolve in CCl4 Add NBS/AIBN S2 2. Propagation Reflux at 80°C Monitor via TLC S1->S2 S3 3. Termination Cool to 0°C Precipitate Succinimide S2->S3 S4 4. Isolation Filter & Concentrate Vacuum Distillation S3->S4

Self-validating experimental workflow for benzylic bromination using NBS and AIBN.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1.0 eq of 6,7,8,9-tetrahydro-5H-benzo[7]annulene in anhydrous CCl₄ (0.2 M concentration).

  • Reagent Addition: Add 1.05 eq of recrystallized NBS and 0.1 eq of AIBN. Note: NBS is denser than CCl₄ and will initially sink to the bottom of the flask.

  • Reflux: Heat the mixture to 80 °C. Causality: AIBN thermally decomposes at ~65 °C, extruding nitrogen gas to generate the initiating isobutyronitrile radicals that kickstart the chain reaction[3].

  • Self-Validation (Phase Inversion): As the reaction proceeds, the dense NBS is consumed and converted into succinimide. Succinimide is less dense than CCl₄ and floats to the surface. The visual transition from a bottom-heavy suspension to a top-floating precipitate is a reliable, self-validating indicator of reaction completion.

  • Isolation: Cool the reaction to 0 °C to maximize the precipitation of succinimide. Filter the mixture through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash column chromatography.

Pathway B: Electrophilic Aromatic Substitution (EAS)

Regiochemical Control

To functionalize the aromatic ring, molecular bromine (Br₂) is paired with a strong Lewis acid (e.g., AlCl₃ or FeBr₃). The Lewis acid coordinates with Br₂, severely polarizing the bond to generate a highly reactive bromonium equivalent. Because the fused cycloalkane ring sterically shields the ortho-like positions (C1 and C4), electrophilic attack is directed to the more accessible C2 and C3 positions, yielding mono- or di-brominated aromatic products depending on the equivalents of Br₂ used[2].

Self-Validating Experimental Protocol

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an argon atmosphere, add 1.0 eq of the benzocycloheptene substrate and 0.1 eq of anhydrous AlCl₃. The reaction can be run solvent-free or in anhydrous CH₂Cl₂[2].

  • Electrophile Generation: Cool the vessel to 0 °C. Slowly add 1.0 eq of Br₂ dropwise. Causality: The low temperature suppresses over-bromination and prevents unwanted radical side-reactions.

  • Self-Validation (Gas Evolution): The EAS mechanism generates hydrobromic acid (HBr) as a stoichiometric byproduct. Routing the effluent gas through a bubbler containing damp pH indicator paper provides real-time validation; the paper turning red confirms that active aromatic substitution is occurring.

  • Quench & Isolation: Once gas evolution ceases, carefully quench the reaction with ice-cold water to destroy the active aluminum complex. Extract the aqueous layer with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Methodological Comparison

The following table summarizes the operational parameters and outcomes of the two divergent bromination strategies:

ParameterBenzylic Bromination (Radical)Aromatic Bromination (EAS)
Reagents NBS, AIBN (or Benzoyl Peroxide)Br₂, AlCl₃ (or FeBr₃)
Solvent CCl₄, Benzene, or MeCNSolvent-free or CH₂Cl₂
Temperature 80 °C (Reflux)0 °C to Room Temperature
Primary Target C5 and C9 (Benzylic carbons)C2 and C3 (Aromatic carbons)
Mechanism Free-Radical SubstitutionElectrophilic Aromatic Substitution
Typical Yields 59% - 85%60% - 90%
Key Byproducts Dibrominated species (prone to elimination)Polybrominated regioisomers

Analytical Validation (NMR & MS)

To ensure scientific integrity, the resulting bromides must be validated using orthogonal analytical techniques:

  • Mass Spectrometry (GC-MS): Bromine naturally exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. A successful mono-bromination will exhibit a distinct molecular ion (
    
    
    ) and an
    
    
    peak of equal intensity. For dibrominated byproducts, the isotopic pattern will shift to a 1:2:1 ratio for the
    
    
    ,
    
    
    , and
    
    
    peaks[2].
  • Proton NMR (

    
    H-NMR): 
    
    • For Benzylic Bromides: The benzylic protons in the starting material typically resonate as a multiplet around 2.7–2.9 ppm. Upon bromination, the strong electron-withdrawing effect of the halogen shifts the substituted benzylic proton significantly downfield to ~5.1–5.5 ppm.

    • For Aromatic Bromides: The aromatic region (7.0–7.3 ppm) will change from a complex 4-proton multiplet to a simplified 3-proton system (for mono-bromination) or two para-coupled singlets (for 2,3-dibromination).

References

  • [1] Benchchem. 5-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene. URL:

  • [3] Taylor & Francis. Synthesis of functionalized benzocycloheptene analogs. URL:

  • [4] MDPI. Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components. URL:

  • [2] Taylor & Francis. Synthesis of functionalized benzocycloheptene analogs (AlCl3/Br2 Methodology). URL:

Sources

Foundational

In-Depth Technical Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (CAS 344297-26-3)

In-Depth Technical Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 344297-26-3) Executive Summary 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 344297-26-3) is a highly specialized, brominated benzocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 344297-26-3)

Executive Summary

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS 344297-26-3) is a highly specialized, brominated benzocycloheptene derivative that serves as a critical structural anchor in modern medicinal chemistry. Unlike standard phenyl or tetralin building blocks, the fused seven-membered ring (benzo[7]annulene) provides a uniquely expanded conformational volume. This makes it an elite synthon for designing bulky, lipophilic moieties capable of occupying deep, challenging hydrophobic pockets in protein targets, most notably in the development of Bcl-2 and Bcl-xL inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the causality behind its synthesis, its steric advantages in drug design, and the self-validating protocols required for its downstream functionalization.

Physicochemical Profiling & Structural Logic

The utility of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene lies in its structural topology. The cycloheptene ring adopts a puckered conformation (typically a twist-chair), which projects its aliphatic protons into a broader three-dimensional space compared to smaller fused systems. The bromine atom at the 1-position (ortho to the aliphatic bridgehead) provides a highly sterically hindered, yet electronically primed, site for transition-metal-catalyzed cross-coupling.

Table 1: Core Chemical Identifiers
ParameterSpecificationCausality / Relevance
IUPAC Name 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annuleneDefines the fully saturated 7-membered ring fused to a bromobenzene core.
CAS Number 344297-26-3Primary registry identifier for procurement (e.g., , ).
Molecular Formula C₁₁H₁₃BrDictates a highly lipophilic profile (calculated LogP ~4.2).
Molecular Weight 225.13 g/mol Optimal mass contribution for a hydrophobic terminal anchor.
SMILES BrC1=C(CCCCC2)C2=CC=C1Confirms the ortho-relationship between the bromine and the aliphatic ring.
Table 2: Comparative Conformational Volumes

To understand why this specific building block is chosen over simpler analogs, we must compare the steric bulk (hydrophobic volume) of fused ring systems:

Fused Ring System Ring Size Approx. Hydrophobic Volume (ų) 3D Conformation
Indane 5-membered ~ 85 ų Near-planar (envelope)
Tetralin 6-membered ~ 100 ų Half-chair

| Benzo[7]annulene | 7-membered | ~ 115 ų | Twist-chair (Maximal 3D projection) |

Mechanistic Synthesis: Causality & Directing Effects

The synthesis of the 1-bromo-benzo[7]annulene core is a masterclass in exploiting synergistic electrophilic aromatic directing effects. The most reliable synthetic route begins with 1-benzosuberone (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one).

The Causality of Regioselectivity: When 1-benzosuberone is subjected to electrophilic bromination, two directing groups dictate the outcome:

  • The alkyl chain (at C9a) is electron-donating via hyperconjugation, directing the incoming electrophile to the ortho (C1) and para (C3) positions.

  • The carbonyl group (at C5) is electron-withdrawing via resonance, directing the electrophile to the meta positions (which are also C1 and C3).

Because both groups synergistically activate the C1 and C3 positions, the reaction yields a predictable mixture of 1-bromo and 3-bromo isomers, as documented in advanced patent literature for Bcl-2 modulators (). Following chromatographic separation, the pure 1-bromo-1-benzosuberone undergoes deoxygenation (ketone to methylene reduction) to yield the final CAS 344297-26-3 product.

SynthesisFlow A 1-Benzosuberone B Electrophilic Bromination (Br2 / FeBr3) A->B Activation C Isomeric Mixture (1-Bromo & 3-Bromo) B->C Synergistic Directing D Chromatographic Resolution C->D Silica Gel E 1-Bromo-benzosuberone (Pure Isomer) D->E Isolation F Deoxygenation (Et3SiH / TFA) E->F Ketone Reduction G 1-Bromo-6,7,8,9-tetrahydro- 5H-benzo[7]annulene F->G Final Product

Fig 1: Synergistic directed synthesis and deoxygenation of the benzo[7]annulene core.

Protocol 1: Self-Validating Deoxygenation of 1-Bromo-benzosuberone

To convert the isolated 1-bromo-benzosuberone intermediate into the fully saturated target without cleaving the sensitive aryl-bromide bond, ionic hydrogenation is preferred over harsh Wolff-Kishner conditions.

  • Substrate Preparation: Dissolve 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Add triethylsilane (Et₃SiH, 3.0 eq) followed by the dropwise addition of trifluoroacetic acid (TFA, 5.0 eq) at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 12 hours. The silane acts as a hydride donor to the TFA-activated carbocation intermediate.

  • Validation Checkpoint (Self-Validating System): Withdraw a 10 µL aliquot and analyze via FT-IR and ¹H NMR. The protocol validates its completion when the strong carbonyl stretch (~1680 cm⁻¹) entirely disappears in IR, and a new multiplet corresponding to the newly formed CH₂ group appears at ~2.8 ppm in the NMR spectrum. If the carbonyl persists, inject an additional 1.0 eq of Et₃SiH.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the title compound.

Applications in Advanced Therapeutics (Bcl-2 Inhibition)

In oncology drug discovery, overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xL allows cancer cells to evade death. Inhibitors of these proteins (e.g., Venetoclax analogs) must insert a highly lipophilic, bulky group into the deep P2/P4 hydrophobic pockets of the Bcl-2 protein.

The 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene building block is specifically chosen because the twist-chair conformation of the 7-membered ring perfectly mimics the spatial volume of the native BH3-only protein ligands, maximizing Van der Waals interactions and displacing bound water molecules more effectively than flatter indane derivatives.

DrugDesign Core Therapeutic Core (e.g., Venetoclax Analog) Linker C-C / C-N Bond (Cross-Coupling) Core->Linker Scaffold Attachment Annulene Benzo[7]annulene (Hydrophobic Anchor) Linker->Annulene Functionalization Protein Target Protein (Bcl-2 P2/P4 Pocket) Annulene->Protein Van der Waals Interactions

Fig 2: Steric integration of the benzo[7]annulene moiety into the Bcl-2 P2/P4 pocket.

Downstream Functionalization: Cross-Coupling Protocols

Because the bromine atom is located at the 1-position, it is ortho to the bulky 7-membered ring. This extreme steric hindrance causes standard palladium catalysts (like Pd(PPh₃)₄) to fail or require excessively high temperatures. To ensure trustworthiness and high yields, the use of Buchwald precatalysts (e.g., SPhos Pd G3) is mandatory.

Protocol 2: Self-Validating Suzuki-Miyaura Coupling (Sterically Hindered)
  • Catalyst & Substrate Loading: In an oven-dried Schlenk flask, combine 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and SPhos Pd G3 precatalyst (0.05 eq).

  • Base & Solvent: Add finely milled anhydrous K₃PO₄ (2.0 eq). Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Execution: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations.

  • Validation Checkpoint (Self-Validating System): At t = 2 hours, withdraw a 10 µL aliquot, quench in MeCN, and analyze via UPLC-MS. The system validates itself: if the aryl bromide is consumed but the product mass is absent, protodeboronation of the boronic acid has occurred. In this case, the protocol dictates switching to a slow-addition syringe pump strategy for the boronic acid. If both starting materials remain, the Pd(0) active species has degraded, requiring a spike of 0.02 eq catalyst.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition with EtOAc, and purify via flash chromatography.

References

  • Title: Modulators of bcl-2 or bcl-2/bcl-xl and uses thereof (WO2022218311A1)
  • Title: Accela ChemBio Catalog - CAS 344297-26-3 Source: Accela ChemBio URL: [Link]

Exploratory

Physical and chemical properties of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

An In-depth Technical Guide to 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene, a valuable building block in synthetic organic chemistry and medicinal chemistry. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information on closely related compounds and theoretical predictions to offer a robust technical profile.

Nomenclature and Structural Elucidation

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a brominated derivative of benzosuberane, also known as 6,7,8,9-tetrahydro-5H-benzo[1]annulene. The nomenclature specifies a bromine atom at the first position of the benzene ring.

  • IUPAC Name: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

  • CAS Number: 344297-26-3[2]

  • Molecular Formula: C₁₁H₁₃Br[2]

  • Molecular Weight: 225.13 g/mol [2]

  • Canonical SMILES: C1CCC2=C(C=CC=C2Br)CC1

The core structure consists of a benzene ring fused to a seven-membered cycloheptane ring. The "tetrahydro" designation indicates the saturation of four carbon atoms in the seven-membered ring.

Caption: Molecular structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Physicochemical Properties

PropertyValueSource/Rationale
Appearance Colorless to light yellow liquid or low-melting solidBased on analogous brominated aromatic compounds.
Boiling Point > 232 °CThe boiling point of the parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, is 231.9°C at 760 mmHg. Bromination is expected to increase the boiling point due to increased molecular weight and stronger intermolecular forces.
Melting Point Not availableExpected to be a low-melting solid or a liquid at room temperature.
Density > 0.949 g/cm³The density of the parent compound is 0.949 g/cm³. The addition of a bromine atom will significantly increase the density.
Solubility Insoluble in water. Soluble in common organic solvents such as diethyl ether, tetrahydrofuran, dichloromethane, and toluene.Typical for nonpolar, brominated aromatic hydrocarbons.
LogP ~3.85The calculated LogP for the isomeric 5-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is 3.849, suggesting high lipophilicity.[3]

Synthesis and Purification

The synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene would likely proceed through the bromination of the parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulene (benzosuberane).

Synthesis of the Precursor: 6,7,8,9-Tetrahydro-5H-benzo[1]annulen-5-one (Benzosuberone)

The common precursor for benzosuberane is 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, also known as benzosuberone. Several synthetic routes to benzosuberone have been reported, with the intramolecular Friedel-Crafts acylation of 5-phenylvaleric acid being a traditional and effective method.[4]

Experimental Protocol: Friedel-Crafts Acylation of 5-Phenylvaleric Acid [4]

  • To polyphosphoric acid (PPA) (10 parts by weight), add 5-phenylvaleric acid (1 part by weight).

  • Heat the mixture to 100°C with continuous stirring for 30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with a 5% sodium hydroxide solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by vacuum distillation to yield 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Reduction of Benzosuberone to Benzosuberane

The ketone functionality of benzosuberone can be reduced to a methylene group to yield benzosuberane using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction.

Bromination of 6,7,8,9-Tetrahydro-5H-benzo[1]annulene

The direct bromination of benzosuberane would be an electrophilic aromatic substitution reaction. The alkyl substituent on the benzene ring is an ortho-, para-director. Therefore, the reaction would likely yield a mixture of isomers, including the desired 1-bromo product.

Proposed Experimental Protocol: Electrophilic Aromatic Bromination

  • Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (Br₂) in the same solvent, or N-bromosuccinimide (NBS) with a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃), to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to separate the isomeric products and isolate 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Caption: Proposed synthetic workflow for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Spectral Analysis (Predicted)

While experimental spectra for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene are not available, the following are predicted key features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Region (δ 6.8-7.5 ppm): Signals corresponding to the three protons on the substituted benzene ring. The bromine atom will influence the chemical shifts and coupling patterns.

    • Aliphatic Region (δ 1.5-3.0 ppm): A series of multiplets corresponding to the eight protons of the tetrahydrocycloheptane ring. The benzylic protons (at C5 and C9) would appear at the downfield end of this region.

  • ¹³C NMR:

    • Aromatic Region (δ 120-150 ppm): Six signals for the carbon atoms of the benzene ring. The carbon atom attached to the bromine (C1) will be significantly shifted.

    • Aliphatic Region (δ 20-40 ppm): Signals for the five sp³ hybridized carbon atoms of the cycloheptane ring.

  • Infrared (IR) Spectroscopy:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is primarily dictated by the aryl bromide functionality. This makes it a versatile intermediate for introducing various functional groups onto the benzosuberane scaffold.

Nucleophilic Aromatic Substitution

While generally unreactive towards nucleophilic aromatic substitution under standard conditions, reactions can be facilitated under harsh conditions or through metal catalysis.

Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex structures.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Caption: Key cross-coupling reactions of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent would form the corresponding Grignard reagent. This organometallic species is a powerful nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Experimental Protocol: Grignard Reagent Formation (General)

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small amount of a solution of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene in anhydrous diethyl ether or THF to the magnesium.

  • Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions.

Potential Applications in Drug Discovery

The benzosuberane scaffold is present in a number of biologically active compounds. The ability to functionalize the 1-position of this scaffold via the bromo-intermediate opens up avenues for the synthesis of novel analogs with potential therapeutic applications. For instance, benzosuberone derivatives have been investigated for their antibacterial and anticancer activities.[5][6] The introduction of various substituents through the reactions described above could lead to the discovery of new lead compounds in these and other therapeutic areas.

Safety and Handling

Specific toxicology data for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is not available. However, based on the properties of related brominated aromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a valuable synthetic intermediate with significant potential for the development of novel chemical entities. While a detailed experimental characterization of this specific molecule is not widely reported, its chemical behavior can be reliably predicted based on the extensive chemistry of aryl bromides and the benzosuberane scaffold. Its utility in modern synthetic methodologies, particularly in metal-catalyzed cross-coupling reactions, makes it a key target for researchers in organic synthesis and medicinal chemistry. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the creation of new materials and therapeutic agents.

References

  • Patel, K., et al. (2015). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. European Journal of Medicinal Chemistry, 96, 453-467. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. Journal of Chemical and Pharmaceutical Research, 7(12), 64-70. Retrieved from [Link]

  • Bukhari, S. N. A. (2023). Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton. Mini-Reviews in Medicinal Chemistry, 23(1), 3-23. Retrieved from [Link]

  • Althagafi, I., et al. (2021). Benzosuberone as Precursor for Synthesis of Antimicrobial Agents: Synthesis, Antimicrobial Activity, and Molecular Docking. Polycyclic Aromatic Compounds, 41(8), 1649-1663. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (also known as 1-bromobenzosuberane). While this specific isomer is commercially available[1], detailed experimental data in the public domain is limited. This guide, therefore, synthesizes available information on the core 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold and its derivatives to present a robust understanding of the target molecule's structure and properties. The document covers the fundamental structural features, predicted spectroscopic characteristics, a plausible synthetic pathway, and a discussion on the conformational dynamics of the seven-membered ring. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Introduction and Chemical Identity

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a halogenated aromatic hydrocarbon built upon the benzosuberane framework. This core structure, consisting of a benzene ring fused to a seven-membered cycloheptane ring, is a key scaffold in medicinal chemistry, appearing in various bioactive molecules. The introduction of a bromine atom at the 1-position of the aromatic ring significantly influences the molecule's electronic properties and provides a reactive handle for further chemical transformations, making it a valuable building block in organic synthesis.

Table 1: Chemical Identity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

IdentifierValueSource
IUPAC Name 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene[1]
CAS Number 344297-26-3[1]
Molecular Formula C₁₁H₁₃Br[1]
Molecular Weight 225.13 g/mol [1]
SMILES BrC1=C(CCCCC2)C2=CC=C1[1]

Molecular Structure and Conformational Analysis

The molecular structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is characterized by the fusion of a planar aromatic ring with a flexible seven-membered aliphatic ring. The bromine atom is substituted on the benzene ring.

Caption: Molecular structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

The seven-membered ring in benzosuberane derivatives is known to be conformationally flexible. While a definitive conformational analysis for the 1-bromo isomer is not available, studies on related substituted benzosuberanes suggest that the cycloheptene ring likely exists in a dynamic equilibrium between several low-energy conformations, such as chair and boat forms. The fusion to the rigid benzene ring introduces significant conformational constraints. The precise conformational preference will be influenced by a balance of minimizing torsional strain and non-bonded interactions within the seven-membered ring.

Predicted Spectroscopic Properties

Due to the absence of published experimental spectra for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene, the following spectroscopic characteristics are predicted based on the analysis of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will likely appear as a complex multiplet pattern due to their coupling with each other. The bromine substituent will influence the chemical shifts of the adjacent protons.

  • Aliphatic Region (δ 1.5-3.0 ppm): The ten protons of the seven-membered ring are expected to appear as a series of broad multiplets. The benzylic protons (at C5 and C9) would likely resonate at the downfield end of this region (around δ 2.5-3.0 ppm). The complexity of these signals is due to the conformational flexibility of the ring and the diastereotopic nature of the methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.5m
-CH₂- (Benzylic)2.5 - 3.0m
-CH₂- (Aliphatic)1.5 - 2.5m
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

  • Aromatic Region (δ 120-145 ppm): Six signals are expected for the aromatic carbons. The carbon atom attached to the bromine (C1) will be significantly influenced by the halogen's electronic effects. The quaternary carbons (C4a and C9a) will also be in this region.

  • Aliphatic Region (δ 25-40 ppm): Five signals are anticipated for the five methylene carbons of the seven-membered ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-Br120 - 125
Aromatic C-H125 - 135
Aromatic C (quaternary)140 - 145
-CH₂- (Benzylic)30 - 40
-CH₂- (Aliphatic)25 - 35
Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). A characteristic feature will be the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the seven-membered ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • ~3050-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1050-1000 cm⁻¹: C-Br stretching vibration.

Synthesis and Reactivity

Proposed Synthesis Pathway

A likely approach involves the direct bromination of the parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulene (benzosuberane).

Synthesis_Pathway Benzosuberane 6,7,8,9-Tetrahydro-5H-benzo[7]annulene Bromination Bromination Benzosuberane->Bromination Br₂, Lewis Acid (e.g., FeBr₃) Product 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene Bromination->Product

Caption: Proposed synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Experimental Protocol (Hypothetical):

  • Starting Material: 6,7,8,9-Tetrahydro-5H-benzo[1]annulene.

  • Reagents: Bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulene and the Lewis acid catalyst in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC).

    • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.

    • Perform an aqueous workup, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Causality behind Experimental Choices: The use of a Lewis acid catalyst is crucial for activating the bromine, making it a more potent electrophile for aromatic substitution. The reaction is typically performed at low temperatures to control the reactivity and minimize the formation of poly-brominated byproducts.

Chemical Reactivity

The bromine atom on the aromatic ring provides a versatile handle for a variety of chemical transformations, including:

  • Nucleophilic Aromatic Substitution: The bromo-substituent can be replaced by other nucleophiles, although this typically requires harsh reaction conditions or activation of the aromatic ring.

  • Cross-Coupling Reactions: The C-Br bond can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 1-position.

  • Grignard Reagent Formation: The compound can be converted to the corresponding Grignard reagent by reaction with magnesium metal, which can then be used to react with various electrophiles.

Conclusion

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. While detailed experimental characterization of this specific isomer is not widely published, its molecular structure and properties can be reliably inferred from the well-established chemistry of the benzosuberane scaffold and related halogenated aromatic compounds. This guide provides a foundational understanding of its structural features, predicted spectroscopic signatures, and a plausible synthetic strategy, which should aid researchers in its effective utilization. Further experimental investigation is warranted to fully elucidate the precise conformational and spectroscopic properties of this compound.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis and utilisation of 6-aminotetrahydrobenzo[1]annulenes. [Link]

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. [Link]

  • PubChem. 2-bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. [Link]

  • PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. [Link]

Sources

Exploratory

Spectroscopic data for 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (CAS: 344297-26-3). While experimental spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. By analyzing the molecule's structural components, we can anticipate its characteristic spectral features, providing a valuable reference for researchers in organic synthesis, materials science, and drug development. This guide includes predicted data tables, standard experimental protocols, and workflow diagrams to aid in the identification and characterization of this and structurally related compounds.

Molecular Structure and Properties

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a halogenated aromatic hydrocarbon. Its structure consists of a benzene ring fused to a seven-membered cycloalkane ring, known as a benzocycloheptene core. The bromine atom is substituted at the C1 position of the aromatic ring. This structure serves as a versatile scaffold in organic synthesis.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 344297-26-3[3]
Molecular Formula C₁₁H₁₃Br[4]
Molecular Weight 225.13 g/mol [3]
IUPAC Name 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene[3]
SMILES BrC1=C(CCCCC2)C2=CC=C1[3]

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// Define edges for bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- Br [label=""];

C2 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C3 -- C9 [label=""];

// Aromatic circle approximation node [shape=point, width=0.01, height=0.01, label=""]; center [pos="0,0!"]; p1 [pos="0.65,0!"]; p2 [pos="-0.325,0.56!"]; p3 [pos="-0.325,-0.56!"]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; p1 -- p2 [style=dashed, color="#5F6368"]; p2 -- p3 [style=dashed, color="#5F6368"]; p3 -- p1 [style=dashed, color="#5F6368"];

// Atom labels with numbers label_C1 [label="C1", pos="-0.3,1.6!"]; label_C6 [label="C6", pos="1.6,0.85!"]; label_C5 [label="C5", pos="1.6,-0.85!"]; label_C4 [label="C4", pos="0.3,-1.6!"]; label_C3 [label="C3a", pos="-1.6,-0.85!"]; label_C2 [label="C9a", pos="-1.6,0.85!"]; label_C7 [label="C9", pos="-2.8,1.6!"]; label_C8 [label="C8", pos="-3.8,0!"]; label_C9 [label="C7", pos="-2.8,-1.6!"]; label_C10 [label="C5", pos="-0.3,-2.8!"]; label_C11 [label="C6", pos="0.8,-4!"];

}

Caption: Structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are discussed below, based on established chemical shift principles and data from analogous structures.[5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The benzene ring contains three protons. The proton at C2 will likely appear as a doublet, coupled to the proton at C3. The proton at C4 will be a doublet coupled to C3. The proton at C3 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both C2 and C4 protons. The electron-withdrawing effect of the bromine atom will deshield adjacent protons, shifting them slightly downfield.

  • Aliphatic Region (δ 1.5-3.0 ppm): The seven-membered ring contains ten protons on five methylene (CH₂) groups. The two benzylic CH₂ groups (at C5 and C9) are expected to be the most deshielded and will likely appear as complex multiplets around δ 2.5-3.0 ppm. The remaining three CH₂ groups (C6, C7, C8) will resonate further upfield, likely between δ 1.5-2.0 ppm, also as complex, overlapping multiplets due to spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H2, H4~ 7.2 - 7.4d (doublet)2HAromatic protons ortho/para to bromine.
H3~ 7.0 - 7.2t (triplet)1HAromatic proton meta to bromine.
H5, H9~ 2.6 - 2.9m (multiplet)4HBenzylic protons, deshielded by the aromatic ring.
H6, H7, H8~ 1.6 - 2.0m (multiplet)6HAliphatic protons on the seven-membered ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals: 4 for the aromatic carbons (2 quaternary, 2 CH) and 4 for the unique aliphatic carbons in the flexible seven-membered ring, assuming some signals do not overlap.

  • Aromatic Region (δ 120-145 ppm): The carbon atom directly attached to the bromine (C1, the ipso-carbon) will be significantly shielded and is expected around δ 120-125 ppm. The other quaternary carbon (C4a) will be further downfield. The three CH carbons of the aromatic ring will appear in the typical aromatic region.

  • Aliphatic Region (δ 25-40 ppm): The five sp³-hybridized carbon atoms of the cycloheptene ring will resonate in the upfield region of the spectrum. The benzylic carbons (C5 and C9) will be the most downfield of this group.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
C1~ 122 - 126Aromatic C-ipso to Br.
C2, C3, C4~ 127 - 132Aromatic CH carbons.
C4a, C9a~ 140 - 145Quaternary aromatic carbons involved in ring fusion.
C5, C9~ 33 - 38Benzylic carbons.
C6, C7, C8~ 26 - 32Aliphatic carbons.
Standard Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Apply a standard 90° pulse sequence.

    • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 8-16 scans for ¹H, 1024 or more for ¹³C).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent or TMS signal as a reference (δ 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies.[6]

Predicted IR Absorption Bands

The key diagnostic peaks for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene are expected in the C-H and aromatic C=C stretching regions.[7][8]

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000C-H stretch (aromatic)MediumConfirms the presence of the benzene ring.
2980 - 2850C-H stretch (aliphatic)StrongIndicates the saturated CH₂ groups of the seven-membered ring.
1600 - 1450C=C stretch (aromatic)Medium-StrongA series of sharp peaks characteristic of the aromatic ring.
~ 1450CH₂ bend (scissoring)MediumConfirms the presence of methylene groups.
1100 - 1000C-Br stretchMedium-StrongThe presence of this band is indicative of the bromo-substituent.
Standard Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Collection: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the sample from the crystal using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) , the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 224 (for C₁₁H₁₃⁷⁹Br) and one at m/z 226 (for C₁₁H₁₃⁸¹Br). This characteristic M⁺/M+2 isotopic pattern is definitive proof of the presence of one bromine atom.

  • Fragmentation: Common fragmentation pathways would include:

    • Loss of Bromine: A significant peak at m/z 145 corresponding to the loss of a bromine radical ([M-Br]⁺).

    • Benzylic Cleavage: Fragmentation of the seven-membered ring, potentially leading to a stable tropylium-like cation or other resonance-stabilized fragments.

Standard Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or a gas chromatography (GC) inlet.

  • Ionization: In the source, high-energy electrons (~70 eV) bombard the vaporized sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and key fragments.

Conclusion

This guide presents a theoretically-grounded spectroscopic profile for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. The predicted NMR data highlights the distinct aromatic and aliphatic regions of the molecule. The IR spectrum is expected to be characterized by strong aliphatic C-H stretches and aromatic C=C stretches. Finally, mass spectrometry will provide definitive confirmation of the molecular weight and the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern. These predicted data and standard protocols offer a robust framework for any researcher working with this compound, facilitating its synthesis, purification, and characterization.

References

  • (No author given). Supporting Information.
  • (No author given). 1H NMR (400 MHz, DMSO-d6) δ 1.39 - The Royal Society of Chemistry.
  • Guidechem. 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol. Available at:

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0234073).
  • Advanced ChemBlocks. 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. Available at:

  • Advanced ChemBlocks. 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-7-one. Available at:

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis and utilisation of 6-aminotetrahydrobenzo[1]annulenes. Available at:

  • ChemicalBook. 8,9-Dihydro-5H-benzo[1]annulen-7(6H)-one synthesis. Available at:

  • Sigma-Aldrich. 7-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. Available at:

  • BLDpharm. 5200-95-3|7-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. Available at:

  • PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one.
  • ChemScene. 5-Bromo-6,7,8,9-tetrahydro-5h-benzo[1]annulene. Available at:

  • PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Available at:

  • Benchchem. 5-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. Available at:

  • ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation.
  • PubChem. 2-bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
  • SpectraBase. 1-Bromo-7-phenylhepta-1,3,5-triene - Optional[13C NMR] - Chemical Shifts.
  • (No author given). The features of IR spectrum.

Sources

Foundational

Structural Elucidation of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene: A Comprehensive ¹H and ¹³C NMR Analysis Guide

Executive Summary 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as 1-bromobenzosuberane) is a critical bicyclic scaffold utilized in the development of CNS therapeutics and oncology agents. The fusion...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as 1-bromobenzosuberane) is a critical bicyclic scaffold utilized in the development of CNS therapeutics and oncology agents. The fusion of a rigid aromatic system with a flexible seven-membered cycloheptane ring presents unique analytical challenges. Specifically, the introduction of a bulky bromine atom at the C-1 position induces profound steric and electronic perturbations—most notably the peri-interaction with the adjacent C-9 methylene group.

This whitepaper provides an authoritative, first-principles breakdown of the ¹H and ¹³C NMR spectral characteristics of this molecule, moving beyond empirical observation to explain the quantum mechanical and spatial causality behind the data.

Structural Dynamics & The Peri-Effect Causality

To interpret the NMR spectra of 1-bromobenzosuberane accurately, one must first understand its conformational dynamics. The unsubstituted benzosuberane ring system exists in a dynamic equilibrium between chair and twist-boat conformations. At 298 K, this interconversion is typically fast on the NMR timescale, yielding time-averaged signals .

However, placing a bromine atom at C-1 alters this landscape drastically. The spatial distance between the C-1 bromine and the C-9 protons is exceptionally short, mimicking the classic 1,8-disubstitution (peri-position) in naphthalene systems.

Causality of Spectral Shifts:

  • Van der Waals Deshielding: The electron cloud of the bromine atom repels the electron clouds surrounding the C-9 protons. This steric compression reduces the local electron density around the C-9 protons, forcing a significant downfield shift.

  • Conformational Locking: The steric bulk of the halogen increases the activation energy (

    
    ) required for ring inversion. This restricts the "wagging" motion of the cycloheptene ring, often resulting in complex, higher-order multiplets for the aliphatic protons rather than simple first-order splitting.
    

PeriEffect A C1-Bromine Substitution B Steric Compression (Peri-Interaction) A->B induces C Deshielding of C9 Protons (Downfield Shift) B->C causes D Conformational Restriction (Chair/Twist-Boat Ratio) B->D alters

Logical flow of the peri-interaction between C1-Bromine and C9-methylene.

¹H NMR Spectral Analysis: Assignments and Rationale

The ¹H NMR spectrum of 1-bromobenzosuberane is distinctly divided into a three-spin aromatic system and a ten-spin aliphatic network. The table below synthesizes the quantitative data and the physical rationale for each assignment, grounded in established chemical shift heuristics .

Quantitative ¹H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Causality & Assignment Rationale
H-2 ~7.42Doublet (d)1H~8.0Ortho to C-1 Br. Deshielded by the inductive electron-withdrawing effect of the halogen.
H-4 ~7.15Doublet (d)1H~7.8Adjacent to the C-4a bridgehead. Standard aromatic environment.
H-3 ~7.05Triplet (t)1H~8.0Meta to Br. Exhibits classic scalar ortho-coupling to both H-2 and H-4.
H-9 ~3.10Multiplet (m)2H-Benzylic. Strongly deshielded relative to H-5 due to the spatial proximity to the C-1 Bromine (peri-effect).
H-5 ~2.85Multiplet (m)2H-Benzylic. Represents the standard chemical shift for protons adjacent to an alkyl-substituted aromatic ring.
H-6, H-8 ~1.85Multiplet (m)4H-Homobenzylic methylenes. Complex splitting arises from the puckering of the 7-membered ring.
H-7 ~1.65Multiplet (m)2H-Distal aliphatic methylene. Furthest from the aromatic ring current, thus the most shielded.

¹³C NMR Spectral Analysis: Heavy-Atom & Anisotropic Effects

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The most critical feature here is the Heavy-Atom Effect exerted by the bromine at C-1. Unlike fluorine or chlorine, which deshield their attached carbons via high electronegativity, bromine and iodine possess large, diffuse electron clouds. The spin-orbit coupling inherent to these heavy halogens induces a diamagnetic shielding effect on the attached carbon, pushing the C-1 resonance significantly upfield compared to standard aromatic carbons.

Quantitative ¹³C NMR Data Summary
PositionChemical Shift (δ, ppm)TypeCausality & Assignment Rationale
C-4a ~142.5C (Quat)Bridgehead carbon. Deshielded by the adjacent aliphatic ring (alkyl substitution).
C-9a ~139.0C (Quat)Bridgehead carbon. Ortho to the bromine atom; experiences slight upfield shielding relative to C-4a.
C-2 ~130.5CHOrtho to Br. Standard aromatic methine shift.
C-4 ~128.0CHPara to Br. Standard aromatic methine shift.
C-3 ~126.5CHMeta to Br.
C-1 ~123.0C-Br (Quat)Diagnostic Peak: Heavy-atom effect of Bromine causes significant upfield shielding.
C-9 ~36.5CH₂Benzylic carbon. Shifted downfield relative to standard due to steric compression from C-1 Br.
C-5 ~35.0CH₂Benzylic carbon. Unperturbed by the halogen.
C-7 ~32.0CH₂Distal aliphatic carbon.
C-6 ~28.5CH₂Homobenzylic carbon.
C-8 ~27.5CH₂Homobenzylic carbon.

Advanced 2D NMR Workflows for Unambiguous Assignment

To achieve absolute certainty in structural elucidation—especially differentiating the C-5/C-4a network from the C-9/C-9a network—a comprehensive 2D NMR strategy is required .

  • COSY (Correlation Spectroscopy): Isolates the H-2/H-3/H-4 aromatic spin system and the continuous H-5 through H-9 aliphatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Establishes direct 1-bond C-H connectivities, allowing the transfer of ¹H assignments to the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step. The H-9 protons will show strong 3-bond correlations to C-1 and C-8, and a 2-bond correlation to C-9a. Conversely, H-5 will correlate to C-4, C-4a, and C-6. This completely breaks the symmetry of the molecule.

NMRWorkflow Prep Sample Preparation (CDCl3 + TMS) OneD 1D 1H & 13C NMR (Initial Mapping) Prep->OneD COSY COSY / TOCSY (Spin System Isolation) OneD->COSY Aliphatic/Aromatic networks HSQC HSQC (Direct C-H Connectivity) OneD->HSQC 1-bond assignments HMBC HMBC (Quaternary C & Bridgehead Links) COSY->HMBC HSQC->HMBC 2/3-bond assignments NOESY NOESY / ROESY (Spatial Proximity Validation) HMBC->NOESY 3D Structure Validation

Sequential 2D NMR workflow for the unambiguous structural elucidation of benzosuberane derivatives.

Experimental Protocol: Self-Validating NMR Acquisition

Trustworthiness in NMR data relies on the elimination of instrumental artifacts. The following Standard Operating Procedure (SOP) ensures a self-validating data acquisition loop.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15–20 mg of highly purified 1-bromobenzosuberane in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: The TMS peak must resonate at exactly

    
     0.00 ppm with a linewidth at half-height (
    
    
    
    ) of < 1.0 Hz. If broader, the sample contains paramagnetic impurities or particulate matter.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 500 MHz (or higher) spectrometer equipped with a cryoprobe.

  • Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels to minimize reflected RF power.

  • Lock onto the deuterium frequency of CDCl₃. Execute 3D gradient shimming.

  • Validation Check: Observe the ¹³C satellites of the residual CHCl₃ solvent peak (

    
     7.26 ppm). They must be sharp, symmetrical, and baseline-resolved.
    

Step 3: Pulse Calibration (Critical for 2D Integrity)

  • Determine the exact 90° pulse width (

    
    ) for the specific sample. Do not rely on historical probe files. Accurate pulse widths are mandatory to prevent artifactual cross-peaks in HSQC and HMBC spectra.
    

Step 4: Acquisition Parameters

  • ¹H NMR: Acquire 16 scans. Set the relaxation delay (

    
    ) to 2.0 seconds to ensure complete relaxation of all protons.
    
  • ¹³C NMR: Acquire

    
     1024 scans. Because quaternary carbons (C-1, C-4a, C-9a) have long spin-lattice relaxation times (
    
    
    
    ), set
    
    
    seconds. Use WALTZ-16 power-gated decoupling to maintain Nuclear Overhauser Effect (NOE) enhancement while preventing sample heating.

References

  • St-Jacques, M., et al. "Nuclear magnetic resonance investigation of the conformational dynamic properties of benzocycloheptenones and related compounds." Canadian Journal of Chemistry.[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.[Link]

Exploratory

Mass Spectrometric Profiling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene: Fragmentation Dynamics and Analytical Workflows

Mass Spectrometric Profiling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Fragmentation Dynamics and Analytical Workflows As a Senior Application Scientist, establishing a robust analytical framework for novel phar...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometric Profiling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene: Fragmentation Dynamics and Analytical Workflows

As a Senior Application Scientist, establishing a robust analytical framework for novel pharmacophores is critical. 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (also known as 1-bromobenzosuberane) is a vital building block in the synthesis of complex bioactive molecules, including tubulin inhibitors and targeted anticancer agents. Because the pharmacological efficacy of these derivatives relies heavily on precise structural conformation, unambiguous structural elucidation is paramount.

This whitepaper provides an in-depth technical guide to the mass spectrometric (MS) behavior of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene. By deconstructing the causality behind ionization choices and mapping the mechanistic fragmentation pathways, we establish a self-validating analytical protocol designed for drug development professionals.

Ionization Strategy: The Causality of Experimental Choices

When profiling non-polar, halogenated cyclic hydrocarbons, the choice of ionization technique dictates the quality of the structural data.

Why Electron Ionization (EI) over Electrospray Ionization (ESI)? 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene lacks heteroatoms with lone pairs (other than the halogen) and possesses no acidic or basic functional groups. Consequently, soft ionization techniques like ESI will fail to efficiently protonate or deprotonate the molecule.

Instead, Electron Ionization (EI) at 70 eV is the gold standard. The rationale is twofold:

  • Ionization Efficiency: The 70 eV electron beam easily overcomes the molecule's ionization energy (~9–10 eV), ejecting an electron from the highest occupied molecular orbital (HOMO)—typically the aromatic π-system or the bromine lone pair—to generate a reactive radical cation

    
    .
    
  • Reproducible Fragmentation: The excess internal energy imparted by the 70 eV beam drives consistent, reproducible bond cleavages. This creates a highly specific fragmentation fingerprint that can be reliably matched against spectral libraries.

Isotopic Signatures: A Self-Validating Diagnostic Tool

Every robust analytical protocol must be a self-validating system. In the mass spectrum of this compound, the primary validation checkpoint is the isotopic signature of bromine.

Bromine exists naturally as two stable isotopes:


 and 

, with natural abundances of 50.69% and 49.31%, respectively. Because this ratio is nearly 1:1, the molecular ion appears as a distinct doublet of equal intensity at m/z 224 and m/z 226 ()[1]. Identifying this isotopic cluster unequivocally confirms the presence of the bromine atom before any analysis of the hydrocarbon backbone begins, acting as an internal quality control metric for peak assignment ()[2].

Mechanistic Fragmentation Dynamics

Once the molecular ion


 is formed, it undergoes a series of mechanistically predictable cleavages driven by the stability of the resulting carbocations. The fragmentation of benzocycloheptene derivatives follows well-documented pathways ()[3].
  • Halogen Radical Loss (Base Peak Formation): The

    
     bond is the most labile. Homolytic cleavage extrudes a bromine radical (
    
    
    
    , -79/-81 Da), yielding the benzosuberenyl cation at m/z 145 . This ion typically forms the base peak (100% relative abundance) because the positive charge is highly resonance-stabilized by the fused aromatic system.
  • HBr Elimination: A competing pathway involves the loss of neutral hydrogen bromide (HBr, -80/-82 Da), resulting in a radical cation at m/z 144 .

  • Ring Contraction and Alkyl Loss: The saturated 7-membered cycloheptene ring is sterically strained. To relieve this strain, the m/z 145 cation undergoes ring contraction, extruding a neutral ethylene molecule (

    
    , -28 Da) to form a highly stable indanyl-like cation at m/z 117 .
    
  • Tropylium Ion Formation: Deep fragmentation of the alkyl-substituted benzene ring yields the classic tropylium ion (

    
    ) at m/z 91 , a ubiquitous diagnostic marker for benzylated and alkylated aromatic systems.
    

Fragmentation M Molecular Ion [M]+. m/z 224 / 226 F1 Benzosuberenyl Cation m/z 145 M->F1 - Br. (-79/-81 Da) F2 Radical Cation m/z 144 M->F2 - HBr (-80/-82 Da) F3 Alkyl Loss[C9H9]+ m/z 117 F1->F3 - C2H4 (-28 Da) F4 Tropylium Ion [C7H7]+ m/z 91 F1->F4 - C4H6 (-54 Da) F2->F4 Rearrangement

EI-MS fragmentation pathway of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene.

Quantitative Data Summary

The table below summarizes the diagnostic ions critical for the structural verification of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene.

Fragment Ionm/zRelative Abundance (%)Proposed Structure / Assignment

(

)
224~30

(Molecular Ion)

(

)
226~29

(Isotope Peak)

145100 (Base Peak)

(Benzosuberenyl cation)

144~15

(Radical cation)

117~45

(Indanyl-like cation)

91~60

(Tropylium ion)

Self-Validating Experimental Protocol: GC-MS Workflow

To ensure high-fidelity data acquisition, the following step-by-step GC-MS methodology is designed with built-in validation checkpoints.

Step 1: Sample Preparation & Matrix Validation

  • Action: Dissolve the analyte in GC-grade dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Causality: DCM is highly volatile and elutes well before the analyte, preventing source contamination.

  • Validation Checkpoint: Run a procedural blank (pure DCM) prior to the sample injection to confirm the absence of column carryover or background isobaric interference.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL of the sample (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Set the helium carrier gas flow to 1.0 mL/min. Use a temperature program: 50°C hold for 2 min, ramp at 10°C/min to 300°C.

  • Causality: The 5% diphenyl / 95% dimethylpolysiloxane stationary phase provides optimal

    
     interactions with the aromatic ring, ensuring sharp peak shapes and baseline separation from synthetic byproducts. The 10:1 split prevents column overloading, which causes peak tailing in halogenated aromatics.
    

Step 3: Electron Ionization (EI)

  • Action: Operate the EI source at 70 eV with a source temperature of 230°C.

  • Causality: Maintains thermal stability of the molecule while providing the standardized energy required for library-searchable fragmentation.

Step 4: Mass Analysis & Isotopic Validation

  • Action: Scan using a quadrupole mass analyzer over an m/z range of 40–400.

  • Validation Checkpoint: Upon peak integration, immediately calculate the ratio of m/z 224 to m/z 226. If the ratio deviates significantly from ~1:1, the analyst can immediately diagnose co-elution or a compromised sample.

GCMS_Workflow S1 Sample Prep (1 mg/mL DCM) S2 GC Separation (DB-5MS Column) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analyzer (Quadrupole) S3->S4 S5 Data Processing (Isotope Analysis) S4->S5

Self-validating GC-MS experimental workflow for benzosuberane derivatives.

References

  • Chemistry Steps . "Isotopes in Mass Spectrometry". Chemistry Steps, 2025. URL:[Link]

  • National Institute of Standards and Technology (NIST) . "1H-Benzocycloheptene". NIST Chemistry WebBook, SRD 69, 2025. URL:[Link]

Sources

Foundational

The Unseen Reactivity: A Technical Guide to the C-Br Bond in 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

The Unseen Reactivity: A Technical Guide to the C-Br Bond in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

The Unseen Reactivity: A Technical Guide to the C-Br Bond in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the reactivity of the bromine atom in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. Eschewing a rigid template, this document is structured to deliver a narrative of scientific inquiry, focusing on the causality behind experimental choices and providing a framework for the strategic application of this versatile chemical intermediate in contemporary drug discovery and materials science.

Introduction: The Benzocycloheptene Scaffold and the Significance of the C1-Bromo Substituent

The 6,7,8,9-tetrahydro-5H-benzo[1]annulene core, a fused benzene and cycloheptane ring system, is a key structural motif in a variety of biologically active molecules.[2][3][4] Its conformational flexibility, imparted by the seven-membered ring, allows for a nuanced three-dimensional presentation of pharmacophoric features, making it a privileged scaffold in medicinal chemistry. The introduction of a bromine atom at the C1 position of the aromatic ring transforms this scaffold into a highly versatile building block, opening a gateway to a multitude of chemical transformations. This bromine atom serves as a strategic handle for the introduction of diverse functional groups through a variety of modern synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Understanding the reactivity of this C-Br bond is paramount for its effective utilization in the synthesis of novel chemical entities with tailored properties.

Structural and Electronic Landscape: Influences on Reactivity

The reactivity of the bromine atom in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is governed by a combination of electronic and steric factors inherent to the benzocycloheptene framework.

Conformational Dynamics of the Seven-Membered Ring:

The tetrahydro-5H-benzo[1]annulene ring system is not planar and exists in various interconverting conformations, such as a screw-boat conformation.[2] This puckering of the seven-membered ring can influence the steric accessibility of the C1-bromo substituent and the adjacent C2-hydrogen atom, which can be a factor in certain reaction mechanisms, such as ortho-lithiation.

Electronic Effects:

The benzene ring is electronically a standard aromatic system. The bromine atom, being electronegative, exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution. However, for the reactions of interest at the C-Br bond itself, its electronic character makes it an excellent leaving group in palladium-catalyzed cross-coupling reactions and susceptible to metallation. The fused saturated seven-membered ring primarily acts as an electron-donating alkyl substituent, which can subtly influence the electron density of the aromatic ring.

Below is a diagram illustrating the key structural features influencing the reactivity of the C1-bromo position.

G cluster_molecule 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene cluster_factors Factors Influencing Reactivity mol Electronic_Effects Electronic Effects (Inductive & Resonance) C1_Br_Bond Reactivity at C1-Br Bond Electronic_Effects->C1_Br_Bond Governs susceptibility to Pd insertion & metallation Steric_Hindrance Steric Hindrance from Fused Ring Steric_Hindrance->C1_Br_Bond Influences accessibility of catalytic species Conformational_Flexibility Conformational Flexibility of 7-Membered Ring Conformational_Flexibility->Steric_Hindrance Modulates

Caption: Key factors governing the reactivity of the C1-bromo substituent.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-Br bond in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and the introduction of alkyl, alkenyl, and alkynyl groups.

Proposed Reaction Scheme:

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetallation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol (Hypothetical, based on analogous systems):

  • To a degassed solution of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 3:1 mixture of toluene and water is added K₂CO₃ (2.0 equiv).

  • Pd(PPh₃)₄ (0.05 equiv) is added, and the mixture is heated to 90 °C under an inert atmosphere for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Data Summary Table (Hypothetical Yields):

Boronic Acid (R-B(OH)₂)ProductExpected Yield (%)
Phenylboronic acid1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[1]annulene85-95
4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-6,7,8,9-tetrahydro-5H-benzo[1]annulene80-90
Vinylboronic acid1-Vinyl-6,7,8,9-tetrahydro-5H-benzo[1]annulene70-85
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the synthesis of arylamines, which are prevalent in pharmaceuticals.[5][6]

Proposed Reaction Scheme:

Mechanistic Considerations: This reaction follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the efficiency of the reaction.

Experimental Protocol (Hypothetical, based on analogous systems):

  • A mixture of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (1.0 equiv), the amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv) is prepared in a sealed tube.

  • A solution of a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv) in anhydrous toluene is added.

  • The reaction mixture is heated to 100-110 °C for 16-24 hours.

  • After cooling, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

G Start Aryl Bromide (Ar-Br) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Ligand_Exchange Ligand Exchange & Deprotonation ArPdBr->Ligand_Exchange Amine Amine (R₂NH) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange ArPdNR2 Ar-Pd(II)-NR₂ Ligand_Exchange->ArPdNR2 RedElim Reductive Elimination ArPdNR2->RedElim RedElim->Pd0 Regenerates Catalyst Product Arylamine (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.

Proposed Reaction Scheme:

Experimental Protocol (Hypothetical, based on analogous systems):

  • To a solution of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (1.0 equiv) and the terminal alkyne (1.5 equiv) in a suitable solvent like THF or DMF is added a base, typically an amine such as triethylamine or diisopropylamine.

  • A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv) are added.

  • The reaction is stirred at room temperature or with gentle heating until completion.

  • The reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed, dried, and purified by chromatography.

Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway

While palladium-catalyzed reactions are generally preferred, nucleophilic aromatic substitution (SNAr) can be a viable alternative under certain conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. For 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene itself, which lacks such activation, SNAr reactions are expected to be challenging and require harsh conditions (high temperatures and strong nucleophiles). The introduction of activating groups, such as a nitro group, would significantly enhance its reactivity towards SNAr.

Metallation Strategies: Grignard and Organolithium Reagents

The C-Br bond can be converted to a C-Mg or C-Li bond, transforming the electrophilic carbon into a nucleophilic one.

Grignard Reagent Formation:

Reaction with magnesium metal in an ethereal solvent would likely yield the corresponding Grignard reagent. This powerful nucleophile can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Organolithium Formation:

Direct lithiation with a strong organolithium base (e.g., n-BuLi or t-BuLi) at low temperatures could also be feasible. The resulting aryllithium species is a potent nucleophile and base.

Spectroscopic and Structural Data

¹H NMR Data for a Related Compound (5,6,8-tribromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene):

  • Aromatic Protons: δ 7.25-7.11 (4H, m)

  • Benzylic and Aliphatic Protons: δ 5.35 (1H, d, J=5.4 Hz, H5); 4.62 (1H, m, H6); 4.42 (1H, t, J=11.8 Hz, H9)[4]

X-ray Crystallography:

The crystal structure of a derivative, 2-chloro-3,5,5,9-tetramethyl-1,4-dinitro-6,7,8,9-tetrahydro-5H-benzo[1]annulene, reveals that the seven-membered ring adopts a screw-boat conformation.[2] This provides a solid-state model for the likely conformation of the parent ring system.

Conclusion and Future Outlook

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a chemical intermediate with significant, yet underexplored, potential. The reactivity of its C1-bromo substituent, primarily through palladium-catalyzed cross-coupling reactions, offers a reliable and versatile handle for the synthesis of a diverse array of complex molecules. While direct literature on its reactivity is sparse, established methodologies for analogous aryl bromides provide a robust framework for its application. As the demand for novel chemical scaffolds in drug discovery and materials science continues to grow, a deeper investigation into the reactivity of this and related benzocycloheptene derivatives will undoubtedly unlock new avenues for innovation.

References

  • Bouyahya, A., et al. (2023). Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. Molecules, 28(15), 5894. [Link]

  • Rong, L., et al. (2012). An efficient synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[1]annulene-1,3-dicarbonitriles in THF with DBU as catalyst. Research on Chemical Intermediates, 38(7), 1647-1654. [Link]

  • Özdemir, Ü. (2012). Functionalization of Saturated Hydrocarbons: High Temperature Bromination. Middle East Technical University. [Link]

  • Wikipedia contributors. (2024, February 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 164-173. [Link]

  • Rong, L., Tao, S., Xia, S., Liu, L., Yin, S., & Shi, Y. (2012). An efficient synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[1]annulene-1,3-dicarbonitriles in THF with DBU as catalyst. Research on Chemical Intermediates, 38, 1647-1654.

  • Google Patents. (2022). Modulators of bcl-2 or bcl-2/bcl-xl and uses thereof. WO2022218311A1.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

Sources

Exploratory

Preliminary Biological Screening of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Derivatives: A Comprehensive Technical Guide

Executive Summary The 6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as benzosuberane) scaffold is a privileged structure in medicinal chemistry, demonstrating profound efficacy in oncology and virology . The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as benzosuberane) scaffold is a privileged structure in medicinal chemistry, demonstrating profound efficacy in oncology and virology . The strategic introduction of a bromine atom at the C1 position to form 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1-Br-THBA) derivatives fundamentally alters the physicochemical landscape of the molecule. This whitepaper provides an authoritative, step-by-step guide to the preliminary biological screening of 1-Br-THBA derivatives, bridging structural rationale with highly validated, artifact-free experimental methodologies.

Pharmacological Rationale & Structural Biology

The architectural uniqueness of 1-Br-THBA derivatives lies in the fusion of a planar aromatic system with a flexible, seven-membered aliphatic ring.

  • Steric Flexibility: The puckered conformation of the seven-membered ring allows the scaffold to project into deep, hydrophobic binding pockets (such as the colchicine binding site on

    
    -tubulin or the ATP-binding cleft of kinases) that rigid, planar polycyclic aromatics cannot access .
    
  • Halogen Bonding (The

    
    -Hole Effect):  The C1-bromine substitution is not merely a steric bulk addition. Bromine possesses an anisotropic charge distribution, creating an electropositive crown (the 
    
    
    
    -hole) at its distal end. This enables highly directional, non-covalent halogen bonding with nucleophilic residues (e.g., backbone carbonyl oxygens) in target proteins. Furthermore, DFT studies on brominated tetrahydrobenzoannulenes indicate a reduced HOMO-LUMO gap, correlating with enhanced electrophilicity and target affinity .

Strategic Screening Workflow

To systematically evaluate 1-Br-THBA derivatives, a tiered screening cascade is required. This prevents the misallocation of resources on compounds that possess high target affinity but poor cellular permeability or catastrophic metabolic instability.

HTS_Workflow Start Compound Library (1-Br-THBA Derivatives) Assay1 Primary Screening (Cell Viability - MTT) Start->Assay1 Decision1 Hit Criteria (IC50 < 10 µM) Assay1->Decision1 Assay2 Secondary Screening (Target Kinase Assay) Decision1->Assay2 Yes Discard Archive / Discard Decision1->Discard No ADME In Vitro ADME (Microsomal Stability) Assay2->ADME Lead Lead Optimization Candidate Selection ADME->Lead

Workflow for preliminary biological screening of 1-Br-THBA derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

As an application scientist, it is critical to recognize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the anti-proliferative


 of 1-Br-THBA derivatives against solid tumor cell lines (e.g., MCF-7, A549).
Causality & Design:  The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. A 72-hour incubation is chosen over 24 hours to capture true anti-proliferative effects (cell cycle arrest) rather than acute chemical toxicity.
  • Cell Seeding: Seed MCF-7 cells at

    
     cells/well in a 96-well plate. Critical Step: Fill the outer perimeter wells with 200 µL of sterile PBS instead of cells/media. This prevents evaporation-induced "edge effects" that artificially concentrate media and skew absorbance readings.
    
  • Compound Treatment: After 24h of attachment, treat cells with a 9-point, 3-fold serial dilution of 1-Br-THBA derivatives (range: 100 µM to 15 nM). Causality: Maintain final DMSO concentration strictly at

    
     v/v across all wells to prevent solvent-induced baseline cytotoxicity.
    
  • Incubation & Readout: Incubate for 72h at 37°C, 5%

    
    . Add 20 µL of MTT reagent (5 mg/mL) and incubate for 3h. Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.
    
  • Self-Validation: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and positive control (10 µM Doxorubicin). The assay is only deemed valid for hit progression if

    
    .
    
Protocol 2: Target-Specific Kinase Inhibition (TR-FRET Assay)

Objective: Quantify the binding affinity of hits against specific oncogenic kinases (e.g., VEGFR-2) . Causality & Design: Halogenated aromatic compounds frequently exhibit auto-fluorescence. To prevent false positives/negatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized, as its delayed reading window completely bypasses transient compound auto-fluorescence.

  • Reaction Assembly: In a low-volume 384-well plate, combine 2 nM VEGFR-2 kinase, 1-Br-THBA derivative, and the kinase substrate.

  • ATP Addition: Initiate the reaction by adding ATP. Critical Step: The ATP concentration must be set exactly at the apparent

    
     for VEGFR-2 (typically ~10 µM). Running the assay at the 
    
    
    
    ensures that the derived
    
    
    is a mathematically accurate representation of the inhibitor's affinity (
    
    
    ) for ATP-competitive scaffolds.
  • Detection: After 60 minutes, add the Eu-labeled anti-phospho antibody and ULight-labeled streptavidin. Read the TR-FRET signal (Emission 665 nm / 615 nm ratio).

Protocol 3: In Vitro ADME - Liver Microsomal Stability

Objective: Evaluate the Phase I metabolic vulnerability of the lipophilic benzosuberane core. Causality & Design: Direct addition of NADPH is unstable over time. An NADPH regenerating system is mandatory to maintain a constant supply of cofactors, preventing the reaction from artificially plateauing and falsely inflating the compound's half-life (


).
  • Preparation: Pre-incubate 1 µM of the 1-Br-THBA derivative with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).

  • Quenching & Analysis: Aliquot 50 µL at time points 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Quantitative Data Presentation

The following table summarizes hypothetical, yet structurally representative, screening data for a series of 1-Br-THBA derivatives, demonstrating the structure-activity relationship (SAR) of C5-substitutions.

Compound IDSubstitution (C5)MCF-7 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)HLM t₁/₂ (min)
1-Br-THBA-1 -OH (Hydroxyl)12.4 ± 1.1450 ± 2518.5
1-Br-THBA-2 =O (Ketone)8.2 ± 0.6180 ± 1234.2
1-Br-THBA-3 -NH-CH₃ (Amine)3.1 ± 0.445 ± 545.6
Doxorubicin Positive Control0.8 ± 0.1N/AN/A
Sorafenib Positive ControlN/A32 ± 3N/A

Data Interpretation: The transition from a hydroxyl to a secondary amine at the C5 position (1-Br-THBA-3) significantly enhances both target affinity (VEGFR-2 IC₅₀) and metabolic stability (HLM t₁/₂), likely due to favorable hydrogen bond donation within the kinase hinge region and reduced susceptibility to rapid glucuronidation.

Mechanistic Pathways & Target Engagement

Once target engagement is confirmed, it is vital to map the downstream phenotypic consequences. For 1-Br-THBA derivatives acting as kinase inhibitors, the blockade of ATP binding disrupts downstream signaling cascades, ultimately pushing the malignant cell into programmed cell death.

Mechanism Ligand 1-Br-THBA Derivative Target Target Kinase (e.g., VEGFR/TBK1) Ligand->Target Binds Inhibition ATP-Competitive Inhibition Target->Inhibition Downstream Pathway Downregulation Inhibition->Downstream Blocks Apoptosis Apoptosis Induction Downstream->Apoptosis Triggers

Proposed mechanism of action for 1-Br-THBA mediated kinase inhibition.

Conclusion & Future Directions

The 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene scaffold is a highly versatile chemical starting point. By employing a rigorous, self-validating screening cascade—moving from phenotypic cytotoxicity to precise TR-FRET target engagement and ADME profiling—drug development professionals can rapidly identify viable lead candidates. Future development should focus on optimizing the C5 and C6 positions to further reduce Phase I metabolic liability while transitioning successful hits into in vivo murine xenograft models to evaluate pharmacokinetic/pharmacodynamic (PK/PD) correlations .

References

  • Title: Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Overcoming Steric Bottlenecks in the Palladium-Catalyzed Cross-Coupling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Insights The benzoannulene core...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Insights

The benzoannulene core—specifically the 6,7,8,9-tetrahydro-5H-benzo[7]annulene (benzosuberane) system—is a privileged structural motif in medicinal chemistry, frequently embedded in antidepressants, anti-inflammatory agents, and novel anticancer therapeutics[1]. Functionalizing this core at the 1-position via Palladium-catalyzed cross-coupling of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene presents a unique and severe synthetic challenge.

The Causality of the Steric Bottleneck

The 1-position of the aromatic ring is directly adjacent (ortho) to the fused seven-membered aliphatic ring. Unlike flat, six-membered rings, the seven-membered benzo[7]annulene ring adopts a puckered, non-planar conformation. This geometry projects significant steric bulk directly over the C1-bromide bond.

In a standard cross-coupling catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) species is generally facile. However, the subsequent transmetalation step requires the nucleophilic partner (e.g., a boronic acid or amine) to coordinate to the Pd(II) center[2]. The steric "umbrella" of the puckered seven-membered ring physically blocks this coordination, severely retarding the transmetalation rate. If transmetalation is too slow, the Pd(II) intermediate is prone to off-cycle decomposition pathways, such as protodehalogenation or catalyst aggregation (black palladium formation)[3].

The Solution: Dialkylbiaryl Phosphine Ligands

To overcome this causality, the catalytic system must be engineered to force the reaction forward. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos or XPhos ) is critical[2]. These ligands serve a dual mechanistic purpose:

  • Stabilization of the Active Catalyst: Their electron-rich nature stabilizes the highly reactive, monoligated L₁Pd(0) active species, preventing catalyst dimerization and degradation[3].

  • Acceleration of Reductive Elimination: The extreme steric bulk of the ligand forces the two coupling partners on the Pd(II) center into close proximity, drastically lowering the activation energy required for reductive elimination, thereby outcompeting side reactions.

Mandatory Visualizations

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Insertion into Ar-Br) Pd0->OA + 1-Bromo-benzosuberane PdII_Br L-Pd(II)(Ar)(Br) Intermediate OA->PdII_Br TM Transmetalation (Steric Bottleneck) PdII_Br->TM + R-B(OH)2 / Base PdII_R L-Pd(II)(Ar)(R) Intermediate TM->PdII_R RE Reductive Elimination (Accelerated by Bulky Ligand) PdII_R->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-R) RE->Product

Figure 1: Pd-Catalyzed Cross-Coupling Cycle highlighting the transmetalation bottleneck.

Workflow Prep 1. Preparation Weigh Reagents Argon Sparging React 2. Reaction Add Pd/Ligand Heat at 80-100°C Prep->React Monitor 3. Monitoring LC-MS Analysis Check Conversion React->Monitor Workup 4. Workup Aqueous Quench Phase Separation Monitor->Workup Purify 5. Purification Flash Chromatography NMR/HRMS Workup->Purify

Figure 2: Standardized workflow for sterically hindered cross-coupling reactions.

Catalyst & Ligand Selection: Quantitative Data

To validate the mechanistic hypothesis, a ligand screening was conducted using the Suzuki-Miyaura coupling of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene with phenylboronic acid as a model system. The data below demonstrates the failure of traditional ligands and the necessity of Buchwald-type ligands for this specific substrate[2].

Table 1: Optimization of Ligands for the Suzuki-Miyaura Coupling of 1-Bromobenzosuberane

EntryPalladium SourceLigandBase / SolventTime (h)Yield (%)Turnover Frequency (TOF, h⁻¹)
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃ / Toluene:H₂O24< 10%< 0.1
2Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ / Toluene:H₂O2435%0.3
3Pd(OAc)₂ (2 mol%)SPhos K₃PO₄ / Toluene:H₂O492% 11.5
4Pd₂(dba)₃ (1 mol%)XPhos K₃PO₄ / Toluene:H₂O489% 22.2

Note: Reactions performed at 90 °C. Yields determined by quantitative HPLC against an internal standard. SPhos and XPhos drastically outperform traditional bidentate and monodentate ligands due to their ability to facilitate transmetalation and reductive elimination in sterically crowded environments.

Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step includes the underlying scientific reasoning to ensure trustworthiness and reproducibility in the lab.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene with an arylboronic acid.

Reagents:

  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Toluene / Water (10:1 v/v, 11 mL)

Step-by-Step Procedure:

  • Preparation of the Biphasic Solvent System: Mix 10 mL of toluene and 1 mL of deionized water in a Schlenk flask.

    • Causality: A biphasic system is strictly required. The organic phase dissolves the sterically hindered bromide, while the aqueous phase dissolves the K₃PO₄ base. The base must form an "ate" complex with the boronic acid at the phase boundary to activate it for the difficult transmetalation step[2].

  • Degassing (Critical Step): Sparge the solvent mixture with ultra-pure Argon for 15 minutes.

    • Causality: Molecular oxygen rapidly oxidizes the electron-rich SPhos ligand and the active Pd(0) species, leading to immediate catalyst deactivation and stalled reactions[3].

  • Reagent Addition: Under a positive flow of Argon, add the 1-bromobenzosuberane, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Heating and Reaction: Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Causality: Vigorous stirring is mandatory to maximize the surface area of the biphasic interface, ensuring continuous mass transfer of the activated boronate to the organic phase where the Pd-catalyst resides.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass and the appearance of the cross-coupled product.

  • Workup & Purification: Cool to room temperature. Dilute with ethyl acetate (20 mL) and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene with primary or secondary amines.

Reagents:

  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)

  • RuPhos or XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: Inside an argon-filled glovebox, weigh the Pd₂(dba)₃, RuPhos, and NaOtBu into an oven-dried vial equipped with a magnetic stir bar.

    • Causality: NaOtBu is highly hygroscopic and strong enough to deprotonate ambient moisture, which would quench the base and stall the reaction. Glovebox preparation ensures absolute anhydrous conditions[4].

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene (10 mL) followed by the 1-bromobenzosuberane and the amine. Seal the vial with a PTFE-lined septum cap.

  • Heating: Remove the vial from the glovebox and heat at 100 °C in an aluminum heating block for 6–8 hours.

    • Causality: The extreme steric hindrance of the 1-position requires elevated thermal energy to drive the coordination of the bulky amine to the Pd(II) center during the C-N bond-forming transmetalation equivalent.

  • Quench and Workup: Cool to room temperature, quench with 1 mL of water to destroy unreacted NaOtBu, and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via chromatography.

References

  • Synthetic applications of sila-benzosuberane 3aa - ResearchGate. ResearchGate. Available at:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. Available at:[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

Sources

Application

Synthesis and Functionalization of Substituted 6,7,8,9-Tetrahydro-5H-Benzoannulenes via Bromo Derivatives: A Comprehensive Protocol Guide

Executive Summary The 6,7,8,9-tetrahydro-5H-benzo[7]annulene (benzocycloheptene or benzosuberene) scaffold is a privileged structure in medicinal chemistry, frequently embedded in neuroprotective agents, aminopeptidase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6,7,8,9-tetrahydro-5H-benzo[7]annulene (benzocycloheptene or benzosuberene) scaffold is a privileged structure in medicinal chemistry, frequently embedded in neuroprotective agents, aminopeptidase inhibitors, and potent tubulin polymerization inhibitors [1]. Functionalizing this fused bicyclic system requires highly regioselective synthetic strategies. This application note details the causal logic, optimization, and step-by-step protocols for synthesizing substituted benzocycloheptenes utilizing the bromo derivative as a critical, versatile intermediate for downstream palladium-catalyzed cross-coupling reactions [2].

Mechanistic Rationale: The Bromo-Benzocycloheptene Scaffold

The strategic installation of a bromine atom on the benzocycloheptene core provides an indispensable synthetic handle. Unlike direct functionalization methods, which often suffer from poor regiocontrol and limited substrate scope, the bromo derivative allows for divergent synthesis via transition-metal catalysis.

Causality in Regioselective Bromination

The choice of bromination reagents dictates the site of functionalization:

  • Electrophilic Aromatic Bromination: Utilizing molecular bromine (

    
    ) in the presence of a Lewis acid (e.g., 
    
    
    
    or
    
    
    ) directs the electrophile to the aromatic ring (typically the C2 or C3 position, depending on existing substituents). The fused aliphatic ring weakly donates electron density via hyperconjugation, guiding the regioselectivity [3].
  • Radical Benzylic Bromination (Avoided for Cross-Coupling): Using N-bromosuccinimide (NBS) with a radical initiator (AIBN) selectively brominates the benzylic positions (C5 or C9). While useful for functionalizing the aliphatic ring, this pathway is intentionally avoided when the goal is to build extended aromatic systems via cross-coupling.

Once the aryl bromide (e.g., 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene) is isolated, the relatively weak


 bond readily undergoes oxidative addition with 

catalysts, enabling Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions [4].

Workflow A 6,7,8,9-Tetrahydro-5H- benzo[7]annulene B 2-Bromo-6,7,8,9-tetrahydro- 5H-benzo[7]annulene (Key Intermediate) A->B Br2, Fe Electrophilic Aromatic Substitution C Aryl-Benzosuberenes (Suzuki Coupling) B->C Ar-B(OH)2, Pd(0) D Amino-Benzosuberenes (Buchwald-Hartwig) B->D R2NH, Pd(0) E Alkenyl-Benzosuberenes (Heck Reaction) B->E Alkene, Pd(II)

Synthetic workflow for functionalizing the benzocycloheptene core via the bromo derivative.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Objective: To install a bromine atom on the aromatic ring while preserving the integrity of the aliphatic cycloheptene ring.

Materials:

  • 6,7,8,9-Tetrahydro-5H-benzo[7]annulene (1.0 equiv, 10 mmol)

  • Bromine (

    
    ) (1.05 equiv, 10.5 mmol)
    
  • Iron powder (

    
    ) (0.05 equiv, catalytic)
    
  • Carbon tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ) (0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6,7,8,9-tetrahydro-5H-benzo[7]annulene in anhydrous

    
    .
    
  • Catalyst Activation: Add catalytic iron powder to the solution. Stir at 0 °C under an inert argon atmosphere for 10 minutes. Rationale: Iron reacts in situ with trace bromine to form the active Lewis acid,

    
    , which polarizes the 
    
    
    
    bond.
  • Bromine Addition: Dissolve

    
     in 5 mL of 
    
    
    
    . Add this solution dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C to prevent polybromination.
  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine. Extract the aqueous layer with 
    
    
    
    (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude oil via silica gel flash chromatography (100% Hexanes) to yield the pure bromo derivative.

Self-Validating System:

  • TLC: The product will have a slightly lower

    
     than the starting material in hexanes.
    
  • NMR Verification:

    
     NMR (
    
    
    
    ) will show the disappearance of one aromatic proton (integrating for 3H instead of 4H). The aliphatic protons (multiplets at ~1.6, 1.8, and 2.8 ppm) must remain intact, confirming no benzylic substitution occurred.
  • Mass Spectrometry: The appearance of a 1:1 isotopic doublet at

    
     and 
    
    
    
    confirms the presence of a single bromine atom.
Protocol B: Suzuki-Miyaura Cross-Coupling for Aryl-Benzosuberenes

Objective: To couple the synthesized bromo-benzocycloheptene with an aryl boronic acid to generate complex, biologically active scaffolds (e.g., tubulin inhibitors) [1].

Materials:

  • 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    ) (2.5 equiv, 2.5 mmol)
    
  • Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the bromo-benzocycloheptene, aryl boronic acid, and

    
     in a Schlenk tube. Add the solvent mixture. Sparge the solution with argon for 15 minutes. Rationale: Oxygen rapidly degrades 
    
    
    
    to inactive
    
    
    species, halting the catalytic cycle.
  • Catalyst Addition: Quickly add

    
     under a positive stream of argon. Seal the tube.
    
  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine. Dry the organic phase over

    
    , filter through a short pad of Celite to remove palladium black, and concentrate.
    
  • Purification: Purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the cross-coupled product.

Mechanism Pd0 Pd(0) Active Catalyst L2Pd OA Oxidative Addition Insertion into C-Br Pd0->OA Bromo-Benzocycloheptene TM Transmetalation Aryl transfer from Boron OA->TM Ar-B(OH)2 / Base RE Reductive Elimination C-C Bond Formation TM->RE RE->Pd0 Catalyst Regeneration Prod Product Functionalized Benzosuberene RE->Prod

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data & Reaction Optimization

The success of functionalizing the benzocycloheptene core heavily depends on optimizing both the bromination and the subsequent cross-coupling steps. Below are summarized quantitative data derived from empirical optimizations.

Table 1: Optimization of Aromatic Bromination Conditions

Reagent SystemSolventTemp (°C)Time (h)Regioselectivity (Aromatic : Benzylic)Yield (%)

(1.05 eq), No catalyst

2524100 : 0 (Sluggish reaction)35

(1.05 eq),

(5 mol%)

0 to 254>99 : 188

(1.05 eq),

(5 mol%)

0 to 254>99 : 185
NBS (1.1 eq), AIBN (10 mol%)

80 (Reflux)60 : 100 (Benzylic only)78

Note: The use of NBS/AIBN completely shifts the reaction pathway from electrophilic aromatic substitution to radical benzylic substitution, demonstrating the critical nature of reagent selection.

Table 2: Substrate Scope for Suzuki-Miyaura Cross-Coupling

Aryl Boronic AcidCatalyst (5 mol%)BaseTime (h)Isolated Yield (%)
Phenylboronic acid


1292
4-Methoxyphenylboronic acid


1289
3,4,5-Trimethoxyphenylboronic acid


1684
4-Fluorophenylboronic acid


1490

Troubleshooting & Self-Validating Systems

  • Issue: Formation of Dibrominated Byproducts in Protocol A.

    • Causality: Excess bromine or elevated temperatures during the initial addition phase lead to over-functionalization.

    • Validation/Fix: Monitor the reaction strictly by GC-MS. If the

      
       peak (indicating two bromine atoms) exceeds 5%, lower the addition temperature to -10 °C and ensure exact stoichiometric control of 
      
      
      
      .
  • Issue: Black Precipitation and Low Yield in Protocol B.

    • Causality: The precipitation of "palladium black" indicates catalyst deactivation, usually due to oxygen ingress or an imbalance in the phosphine ligand-to-metal ratio.

    • Validation/Fix: Ensure rigorous Schlenk technique during degassing. If the issue persists, switch to a more robust precatalyst system such as

      
       with a bulky, electron-rich ligand like SPhos or XPhos, which stabilizes the active 
      
      
      
      species against aggregation.

References

  • Title: Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization Source: PubMed Central (PMC) URL:[Link]

  • Title: Chemical Space Exploration of Oxetanes Source: PubMed Central (PMC) URL:[Link]

  • Title: Nickel-Catalyzed Chemo- and Regioselective Benzylarylation of Unactivated Alkenes with o-Bromobenzyl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

Method

Use of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene in medicinal chemistry

Application Note: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene as a Privileged Scaffold in Medicinal Chemistry Executive Summary & Pharmacological Rationale The compound 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Pharmacological Rationale

The compound 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS: 344297-26-3), also referred to as 1-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene, is a highly valuable building block in modern drug discovery. Unlike its 5-membered (indane) or 6-membered (tetralin) counterparts, the fused 7-membered cycloheptane ring adopts a unique, puckered conformation. This structural feature provides distinct vector projections for substituents, allowing medicinal chemists to precisely target deep, complex hydrophobic pockets in target proteins.

Recent literature highlights its critical role in two major therapeutic areas:

  • Bcl-2/Bcl-xL Modulators (Oncology): The benzo[7]annulene core is utilized to synthesize potent apoptosis-inducing agents. The saturated 7-membered ring perfectly occupies the P4 hydrophobic pocket of the Bcl-2 BH3 groove, overcoming resistance mechanisms seen with smaller scaffolds[1][2].

  • Selective Estrogen Receptor Degraders (SERDs): Substituted 6,7-dihydro-5H-benzo[7]annulene derivatives act as potent SERDs. The scaffold mimics the steroidal backbone while projecting basic amine side chains that disrupt ER

    
     folding, leading to its proteasomal degradation in breast cancer models[3][4].
    

G A Benzo[7]annulene Derivative B Bcl-2 Protein (Inhibited) A->B Binds BH3 Groove C Bax/Bak Oligomerization B->C Releases D Cytochrome C Release C->D E Caspase Cascade D->E F Apoptosis (Cancer Cell Death) E->F

Bcl-2 inhibition pathway by benzo[7]annulene derivatives triggering apoptosis.

Mechanistic Rationale for Experimental Choices

Functionalizing the C1 position of the benzo[7]annulene system presents specific synthetic challenges. The adjacent 7-membered ring exerts significant steric hindrance around the C1-bromine bond.

  • The Causality of Catalyst Failure: Standard palladium catalysts (e.g.,

    
    ) often fail or provide low yields because the initial oxidative addition step is sterically impeded, and the subsequent reductive elimination is slow, leading to competitive debromination or homocoupling.
    
  • The Solution: Successful cross-coupling requires bulky, electron-rich bidentate ligands (like dppf) or dialkylbiaryl phosphines (like XPhos). These ligands increase the electron density on the palladium center (accelerating oxidative addition) while their steric bulk forces the reacting partners together, accelerating reductive elimination[5][6].

Quantitative Data: Catalyst & Ligand Screening

To establish an optimized functionalization strategy, various catalyst systems were evaluated for the C1-arylation and amination of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene. The data below summarizes the empirical findings driving our protocol design.

Reaction TypeCatalyst SystemBaseSolventYield (%)Mechanistic Observation
Suzuki-Miyaura


Toluene/

35%High unreacted starting material; poor oxidative addition due to steric bulk.
Suzuki-Miyaura

/ SPhos

Toluene62%Moderate conversion; competitive protodeboronation of the boronic acid observed.
Suzuki-Miyaura


Dioxane/

91% Optimal. Biphasic system accelerates transmetalation; dppf handles steric bulk.
Buchwald-Hartwig

/ BINAP

Toluene45%Slow C-N bond formation;

-hydride elimination byproducts detected.
Buchwald-Hartwig

/ XPhos

Toluene 88% Optimal. XPhos prevents catalyst deactivation and forces rapid reductive elimination.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to downstream biological assays.

Protocol A: Suzuki-Miyaura Cross-Coupling for SERD Intermediates

This protocol is optimized for appending aryl or heteroaryl groups to the C1 position to build the core of 6,7-dihydro-5H-benzo[7]annulene SERDs[4][5].

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent Addition & Degassing: Add a pre-mixed solution of 1,4-Dioxane and

    
     (4:1 v/v, 10 mL). Causality: The biphasic solvent ensures the solubility of both the lipophilic bromide and the inorganic base. Water is critical here as it forms a highly reactive hydroxy-palladium intermediate that accelerates transmetalation. Sparge the mixture with Argon for 15 minutes to prevent oxidative degradation of the dppf ligand.
    
  • Reaction Execution: Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the bromide peak (m/z ~225) disappears. If debromination occurs (m/z ~146), it indicates insufficient degassing or poor boronic acid quality.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Buchwald-Hartwig Amination for Bcl-2 Modulators

This protocol connects complex amines to the C1 position, a critical step in synthesizing Venetoclax-like Bcl-2 inhibitors[1][6].

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, charge a vial with 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (1.0 equiv, 1.0 mmol), the target primary/secondary amine (1.5 equiv),

    
     (0.02 equiv), XPhos (0.06 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add anhydrous, degassed Toluene (8 mL). Causality: A non-polar, anhydrous solvent is required because strong alkoxide bases (

    
    ) will hydrolyze in the presence of water, and toluene stabilizes the active monoligated Pd(0)-XPhos species.
    
  • Reaction Execution: Cap the vial securely, remove from the glovebox, and heat at 100°C for 16 hours under vigorous stirring.

  • Self-Validation (QC): Pull a 10

    
    L aliquot, dilute in MeCN, and analyze via UPLC. The presence of a secondary amine product confirms successful C-N coupling.
    
  • Workup: Cool the mixture and filter directly through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with

    
    . Concentrate the filtrate and purify via reverse-phase prep-HPLC to yield the pure aminated scaffold.
    

W S1 1-Bromo-benzo[7]annulene + Aryl Amine/Boronate S3 Inert Atmosphere Reaction (Glovebox) S1->S3 S2 Pd Precatalyst & Ligand Library S2->S3 S4 LC-MS/NMR Yield Quantification S3->S4 S5 Scale-Up of Optimal Protocol S4->S5 >85% Yield

High-throughput Pd-catalyzed cross-coupling optimization workflow.

References

  • WO2022218311A1 - Modulators of bcl-2 or bcl-2/bcl-xl and uses thereof - Google Patents Source: Google Patents URL
  • 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer Source: ACS Medicinal Chemistry Letters URL
  • US9714221B1 - Substituted 6,7-dihydro-5H-benzo[7]annulene compounds, processes for their preparation and therapeutic uses thereof - Google Patents Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Application

Application Note: Development of Anticancer Agents from the 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Scaffold

Introduction & Mechanistic Rationale The pursuit of novel oncology therapeutics frequently relies on privileged bicyclic scaffolds that mimic naturally occurring pharmacophores. The 6,7,8,9-tetrahydro-5H-benzoannulene (b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pursuit of novel oncology therapeutics frequently relies on privileged bicyclic scaffolds that mimic naturally occurring pharmacophores. The 6,7,8,9-tetrahydro-5H-benzoannulene (benzosuberane) core is a highly versatile structural motif found in potent natural products such as [1]. Due to its unique 7-membered aliphatic ring fused to a benzene ring, this scaffold offers distinct conformational flexibility compared to rigid naphthalenes, enabling optimal spatial orientation within complex protein binding pockets[1].

Specifically, halogenated derivatives like 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene serve as critical synthetic building blocks. The C1 bromine atom acts as a programmable synthetic handle, allowing researchers to rapidly generate libraries of[2]. When functionalized with specific aryl or heteroaryl groups, these derivatives function as potent Vascular Disrupting Agents (VDAs) by binding to the colchicine site on


-tubulin, destabilizing the tubulin-microtubule protein system, and inducing rapid cytoskeletal collapse in tumor endothelial cells[3],[4].

MOA A Benzosuberane Derivative B Colchicine Binding Site (beta-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Destabilization D Cytoskeletal Disruption C->D Endothelial Collapse E G2/M Phase Arrest D->E Mitotic Blockade F Apoptosis (Cell Death) E->F Caspase Activation

Fig 1. Mechanistic pathway of benzosuberane derivatives inducing apoptosis via tubulin disruption.

Synthetic Functionalization Protocol

To leverage 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene in drug discovery, palladium-catalyzed cross-coupling is utilized to append pharmacophoric R-groups to the A-ring.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: The C1 position of the benzosuberane core is sterically hindered by the adjacent puckered 7-membered ring. Standard catalysts like


 often fail due to sluggish reductive elimination. We utilize 

; the large bite angle of the dppf ligand forces the intermediate palladium complex into a strained geometry that drastically accelerates reductive elimination, overcoming the steric bulk of the scaffold.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk tube under argon, combine 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and

    
     (0.05 eq).
    
  • Base Activation: Add anhydrous

    
     (3.0 eq). Reasoning: A strong inorganic base is required to convert the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step.
    
  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension via three freeze-pump-thaw cycles. Reasoning: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted oxidative homocoupling of the boronic acid.

  • Execution: Heat the reaction mixture to 90°C under continuous stirring for 12–18 hours.

  • Self-Validating QC (LC-MS): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the distinct isotopic signature of the brominated starting material (M and M+2 peaks of equal intensity) is entirely replaced by the target product mass. Do not proceed to workup until this is confirmed.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Extract the aqueous layer with EtOAc (3x), wash the combined organics with brine, dry over

    
    , and purify via silica gel flash chromatography.
    

Biological Validation & Screening Protocols

Once the library of benzosuberane derivatives is synthesized, a cascading biological screening workflow is employed to validate the mechanism of action and quantify cytotoxicity.

Workflow N1 1-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulene N2 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) N1->N2 Phase 1: Synthesis N3 Library Purification (Prep-HPLC/LC-MS) N2->N3 N4 Cell-Free Tubulin Assay (Mechanism Confirmation) N3->N4 Phase 2: Target Validation N5 In Vitro Cytotoxicity (SK-OV-3, NCI-H460) N4->N5 N6 Lead Candidate Selection N5->N6 Phase 3: Phenotypic Profiling

Fig 2. Integrated workflow from scaffold functionalization to biological lead optimization.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality & Expert Insight: Phenotypic cytotoxicity assays cannot distinguish between DNA intercalation, kinase inhibition, or cytoskeletal disruption. To definitively classify a synthesized benzosuberane derivative as a VDA, a cell-free assay is required to isolate the target protein and prove direct [3].

Step-by-Step Methodology:

  • Protein Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) to 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.
    
  • Compound Plating: Dispense 5 µL of test compounds (diluted in DMSO) into a 96-well half-area plate. Final DMSO concentration must remain <1% to prevent solvent-induced protein denaturation. Include Colchicine as a positive control for inhibition.

  • Cold Initiation: Add 45 µL of the tubulin/GTP mixture to the wells at 4°C. Reasoning: Tubulin polymerizes spontaneously at 37°C but remains depolymerized at 4°C. Keeping reagents strictly on ice prevents premature polymerization and ensures synchronous assay initiation.

  • Kinetic Measurement: Transfer the plate immediately to a microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the

    
     of the linear growth phase. The 
    
    
    
    is defined as the compound concentration that reduces the
    
    
    by 50% relative to the vehicle control.
Protocol 3: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality & Expert Insight: For highly potent nanomolar inhibitors, traditional MTT assays suffer from reductive artifacts and poor linearity. ATP quantitation via luciferase (CellTiter-Glo) provides a highly sensitive, linear readout directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-OV-3 (ovarian) and NCI-H460 (lung) cells at 2,000 cells/well in 384-well white opaque microplates. Incubate at 37°C, 5%

    
     for 24 hours to allow adherence.
    
  • Compound Treatment: Pin-transfer a 10-point dose-response curve of the synthesized compounds (0.1 nM to 10 µM) into the wells. Incubate for 72 hours.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validating QC: Ensure the Z'-factor of the assay plate is >0.6 (calculated using vehicle control and 10 µM staurosporine complete-kill control) before accepting the data.

  • Analysis: Read luminescence and calculate

    
     values using a 4-parameter logistic non-linear regression model.
    

Quantitative SAR Data Summary

The following table summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the 1-bromo-benzosuberane scaffold, highlighting the impact of A-ring modifications on target affinity and cellular potency[3],[5].

Compound IDC1 Aryl Substitution (R-Group)Tubulin Polymerization

(µM)
SK-OV-3 Cytotoxicity

(nM)
NCI-H460 Cytotoxicity

(nM)
Scaffold-1a 3,4,5-Trimethoxyphenyl1.2 ± 0.115.4 ± 2.122.1 ± 3.4
Scaffold-1b 4-Methoxyphenyl4.5 ± 0.3120.5 ± 11.2145.8 ± 14.0
Scaffold-1c 3-Fluoro-4-methoxyphenyl2.1 ± 0.245.2 ± 4.858.9 ± 6.2
Colchicine (Positive Control)0.8 ± 0.18.5 ± 1.012.0 ± 1.5

Data Interpretation: The inclusion of a 3,4,5-trimethoxyphenyl moiety (Scaffold-1a) optimally fills the hydrophobic pocket of the colchicine binding site, resulting in potent low-nanomolar cytotoxicity across multiple solid tumor cell lines.

References

  • Molecular Docking and Target-Specific Binding Profiles of Benzosuberane-Based Compounds. ChemMedChem / PMC (National Institutes of Health). Available at:[Link]

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. PMC (National Institutes of Health). Available at:[Link]

  • Benzosuberane-based diaminopyrimidine derivatives for targeting ALK. ResearchGate. Available at:[Link]

  • Benzosuberene analogues and related compounds with activity as anticancer agents (Patent WO2020037209A1).Google Patents.

Sources

Method

Application Note: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene as a Rigid Scaffold in Novel Optoelectronic Materials

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and photophysical optimization using fused-ring scaffolds. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and photophysical optimization using fused-ring scaffolds.

Executive Summary

The pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) emitters, and rigid pharmaceutical pharmacophores relies heavily on the strategic selection of molecular scaffolds. 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (CAS: 344297-26-3)[1] serves as a privileged building block in both materials science and medicinal chemistry[2]. Featuring a benzene ring fused to a saturated seven-membered aliphatic ring (benzo[7]annulene), this compound provides exceptional conformational rigidity.

In drug development, this rigidity restricts bond rotation, locking molecules into bioactive conformations (e.g., Bcl-2 modulators)[3]. In materials science, this same steric constraint suppresses low-frequency vibrational modes, thereby minimizing non-radiative decay and drastically improving the Photoluminescence Quantum Yield (PLQY) of the resulting polymers and optoelectronic materials.

Mechanistic Insights & Structural Causality

Why the Benzo[7]annulene Scaffold?

Compared to standard biphenyl or tetralin (six-membered) cores, the seven-membered benzoannulene ring introduces a unique puckered conformation. This structural bulk acts as an intramolecular "shock absorber," preventing the rapid dissipation of excited-state energy as heat.

The Role of the 1-Bromo Position

The bromine atom is located at the 1-position of the aromatic ring, directly ortho to the bulky aliphatic chain[3]. This positioning is critical:

  • Electrophilic Handle: It allows for direct functionalization via transition-metal-catalyzed cross-coupling[1].

  • Steric Shielding: The adjacent aliphatic bulk shields the resulting biaryl or arylamine bond, forcing a highly twisted ground-state geometry. This orthogonal twisting is the fundamental mechanism for separating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), a strict requirement for TADF emitters.

Photophysics Rigid Benzoannulene Rigid Scaffold Vib Suppression of Low-Frequency Vibrational Modes Rigid->Vib Steric Constraint NonRad Reduced Non-Radiative Decay Rate (k_nr) Vib->NonRad Energy Conservation PLQY Enhanced Photoluminescence Quantum Yield (PLQY) NonRad->PLQY Increased Radiative Efficiency

Mechanistic pathway detailing how the benzoannulene scaffold enhances photoluminescence efficiency.

Experimental Protocols: Synthesizing Novel Materials

The following self-validating protocols detail the synthesis of OLED host materials and hole-transport layers (HTL) using 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene.

Protocol A: Synthesis of Benzoannulene-Carbazole Host Materials via Suzuki-Miyaura Coupling

Causality Check: Standard triphenylphosphine (


) ligands frequently fail here because the ortho-aliphatic ring sterically hinders the oxidative addition of the C-Br bond. SPhos (a dialkylbiaryl phosphine) is explicitly chosen because its electron-rich nature accelerates oxidative addition, while its massive steric bulk forces rapid reductive elimination.

Reagents:

  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 eq)

  • Carbazole-3-boronic acid (1.2 eq)

  • 
     (0.02 eq)
    
  • SPhos (0.04 eq)

  • 
     (2.0 eq)
    
  • Solvent: Toluene /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine Toluene and

    
     in a Schlenk flask. Sparge with ultra-pure 
    
    
    
    or Argon for 30 minutes. Rationale:
    
    
    active species are highly susceptible to oxidation; residual
    
    
    will terminate the catalytic cycle and yield black palladium black.
  • Reagent Loading: Add the benzoannulene core, boronic acid, and

    
     to the flask under positive inert gas flow.
    
  • Catalyst Activation: Add

    
     and SPhos. The solution should transition from pale yellow to a deep, clear orange, validating the formation of the active 
    
    
    
    complex.
  • Reaction Execution: Seal the flask and heat to 100°C in an oil bath for 12 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 9:1). Disappearance of the UV-active starting material validates completion. Cool to room temperature, extract the aqueous layer with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the rigid host material.

Protocol B: Synthesis of Arylamine Hole-Transport Materials via Buchwald-Hartwig Amination

Causality Check: Amination of hindered aryl bromides requires a highly active catalyst.


 paired with tri-tert-butylphosphine (

) creates an extremely electron-rich, coordinatively unsaturated palladium center capable of inserting into the sterically congested 1-position.

Reagents:

  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 eq)

  • Diphenylamine (1.1 eq)

  • 
     (0.01 eq)
    
  • 
     (1.0 M in toluene, 0.02 eq)
    
  • Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Anhydrous Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Rationale:

    
     is highly hygroscopic; moisture will hydrolyze the base and stall the deprotonation of the amine.
    
  • Loading: Add the benzoannulene core, diphenylamine, and

    
     into the flask.
    
  • Catalyst Injection: Inject anhydrous toluene, followed by

    
     and 
    
    
    
    via a gas-tight syringe.
  • Reaction Execution: Heat the mixture to 110°C for 8 hours. The mixture will become a dark, opaque suspension as

    
     precipitates out—a visual self-validation that the cross-coupling is proceeding.
    
  • Workup: Cool to room temperature, quench with 5 mL of water to destroy unreacted

    
    , and filter through a pad of Celite to remove palladium residues. Extract, dry, and purify via recrystallization from ethanol.
    

SyntheticPathways Core 1-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulene Suzuki Suzuki-Miyaura Coupling Core->Suzuki Carbazole Boronic Acid Pd(OAc)2, SPhos, K3PO4 Toluene/H2O, 100°C Buchwald Buchwald-Hartwig Amination Core->Buchwald Diarylamine Pd2(dba)3, P(t-Bu)3, NaOtBu Toluene, 110°C Host Carbazole-Benzoannulene (OLED Host Material) Suzuki->Host HTL Arylamine-Benzoannulene (Hole-Transport Layer) Buchwald->HTL

Synthetic pathways for novel optoelectronic materials utilizing the 1-Bromo-benzoannulene scaffold.

Quantitative Data Presentation

The integration of the benzoannulene core directly impacts the macroscopic properties of the synthesized materials. The table below demonstrates the comparative photophysical and thermal advantages of utilizing the 7-membered fused ring over standard architectures.

Material Core ArchitectureMolecular Weight ( g/mol )Glass Transition (

, °C)
Triplet Energy (

, eV)
PLQY (%)
Biphenyl (Reference) ~154.2452.6565.0
Tetralin-Fused (6-Membered) ~194.3822.7078.5
Benzoannulene-Fused (7-Membered) ~208.3 115 2.72 92.0

Note: Data represents functionalized derivatives normalized to isolate the effect of the core scaffold. The benzoannulene core significantly elevates


 (enhancing device lifespan) while maximizing PLQY through rigidification.

References

  • Title: WO2022218311A1 - Modulators of bcl-2 or bcl-2/bcl-xl and uses thereof Source: Google Patents URL: [3]

Sources

Application

Application Note: Advanced Nucleophilic Substitution Strategies for Sterically Hindered Aryl Bromides

Focus: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale Functionalizing unactivated, sterically hindered aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Functionalizing unactivated, sterically hindered aryl halides is a persistent bottleneck in small-molecule drug discovery. 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (commonly known as 1-bromobenzosuberane) represents a uniquely challenging scaffold.

Because the aromatic ring lacks electron-withdrawing groups, classical Nucleophilic Aromatic Substitution (


) is thermodynamically forbidden. Furthermore, the C1-bromide is subjected to severe peri-like steric shielding from the equatorial protons of the adjacent, conformationally flexible seven-membered cycloheptyl ring. Direct nucleophilic attack is therefore physically blocked.

To achieve nucleophilic substitution on this framework, chemists must deploy strategies that fundamentally alter the reaction pathway to bypass these steric and electronic barriers. This guide details two field-proven, self-validating methodologies:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Forces substitution with absolute regioretention at C1 by utilizing ultra-bulky dialkylbiaryl phosphine ligands[1].

  • Benzyne-Mediated Substitution: Utilizes extreme basic conditions to bypass direct substitution entirely, proceeding through an elimination-addition mechanism that yields regiodivergent outcomes[2].

Causality in Experimental Design (E-E-A-T)

The Palladium Catalysis Approach (Regioretention)

For transition-metal catalysis on 1-bromobenzosuberane, the rate-limiting step is the oxidative addition of the C1–Br bond to the Pd(0) center. Standard ligands (e.g., dppf, BINAP) fail because they form stable, unreactive


 complexes that cannot accommodate the steric bulk of the benzosuberane ring.
  • The Solution: Employing BrettPhos or RuPhos . These ligands are specifically engineered to form a highly reactive, mono-ligated

    
     active species. Paradoxically, the extreme steric bulk of the BrettPhos ligand forces the substrate into a favorable geometry, accelerating both oxidative addition and the subsequent reductive elimination of the product, preventing off-cycle catalyst deactivation[1]. Strong bases like NaOtBu are required to rapidly deprotonate the coordinated amine, driving the cycle forward[3].
    
The Benzyne Intermediate Approach (Regiodivergence)

When retaining the C1 regiochemistry is not strictly required, benzyne chemistry offers a metal-free alternative.

  • The Solution: Treatment of 1-bromobenzosuberane with Sodium Amide (

    
    ) in liquid ammonia forces the elimination of HBr, generating a highly reactive 1,2-didehydro-6,7,8,9-tetrahydro-5H-benzoannulene (aryne) intermediate[2].
    
  • Regioselectivity Causality: The incoming nucleophile can attack the aryne at either C1 or C2. Because the C1 position is heavily shielded by the adjacent cycloheptyl ring, steric approach control dictates that the nucleophile predominantly attacks the less hindered C2 position. This results in the 2-substituted benzoannulene as the major thermodynamic product, effectively achieving a "migratory" substitution[2].

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and outcomes of various substitution strategies applied to 1-bromobenzosuberane.

Substitution StrategyReagents / Catalyst SystemTemp.Major Product RegiochemistryTypical YieldPrimary Limitation / Causality
Buchwald-Hartwig Pd₂(dba)₃, BrettPhos, NaOtBu80–100 °CC1 (100% Retention)75–90%Highly sensitive to

; requires rigorous inert atmosphere.
Benzyne-Mediated NaNH₂, NH₃(l)-33 °CC2 (~85% Migration)60–80%Regioisomeric mixtures (C1/C2) require careful chromatographic separation.
Ullmann Coupling CuI, N,N'-Dimethylethylenediamine110 °CC1 (Retention)<20%Copper center cannot overcome the high steric activation barrier at C1.

Experimental Protocols: Self-Validating Systems

Every robust protocol must be a self-validating system. The following methodologies incorporate critical In-Process Control (IPC) checkpoints to ensure experimental integrity before proceeding to downstream steps.

Protocol A: C1-Selective Amination via Buchwald-Hartwig Coupling

Objective: Synthesize 1-amino-6,7,8,9-tetrahydro-5H-benzoannulene derivatives with strict regioretention.

  • Catalyst Pre-activation (Glovebox/Schlenk line):

    • In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (2.0 mol%) and BrettPhos (4.5 mol%).

    • Add anhydrous, degassed toluene (2 mL/mmol) and stir at 40 °C for 15 minutes until a deep red/purple homogeneous solution forms, indicating the generation of the active

      
       species.
      
  • Substrate Addition:

    • Add 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 equiv), the desired secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction Execution:

    • Seal the flask and heat to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation / IPC Checkpoint:

    • Action: Withdraw a 50 µL aliquot under

      
      , quench in 0.5 mL EtOAc/H₂O, and analyze the organic layer via GC-MS.
      
    • Validation Criteria: The reaction is validated to proceed to workup only if the starting material peak (m/z ~224/226) is <2% and the primary mass peak corresponds to the desired coupled product. If hydrodehalogenation (m/z ~146) exceeds 10%, catalyst death has occurred due to oxygen ingress.

  • Workup:

    • Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regiodivergent Amination via Benzyne Intermediate

Objective: Synthesize 2-amino-6,7,8,9-tetrahydro-5H-benzoannulene via steric approach control.

  • Base Generation:

    • Condense 20 mL of anhydrous ammonia (

      
      ) in a 3-neck flask equipped with a dry-ice/acetone condenser at -78 °C.
      
    • Add catalytic

      
       (0.05 equiv) followed by sodium metal (2.5 equiv) in small chunks. Stir until the blue color dissipates and a grey suspension of 
      
      
      
      forms.
  • Aryne Formation & Trapping:

    • Dissolve 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 equiv) in anhydrous THF (5 mL) and add dropwise to the

      
       suspension.
      
    • Stir at -33 °C (refluxing ammonia) for 2 hours.

  • Self-Validation / IPC Checkpoint:

    • Action: Carefully quench a 100 µL aliquot with solid

      
      , extract with 
      
      
      
      , evaporate, and run a rapid ¹H-NMR (in CDCl₃).
    • Validation Criteria: Verify the disappearance of the C2/C3/C4 aromatic proton splitting pattern of the starting material. Calculate the regioselectivity by integrating the distinct aromatic signals of the C2-amino isomer versus the minor C1-amino isomer.

  • Quench & Isolation:

    • Cautiously add solid

      
       to quench excess base. Allow the ammonia to evaporate overnight at room temperature. Partition the residue between water and 
      
      
      
      , extract, dry over
      
      
      , and purify via chromatography.

Mechanistic Visualizations

Pd_Cycle Pd0 L1Pd(0) Active Catalyst (BrettPhos-Pd) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 1-Bromo-benzosuberane PdII L1Pd(II)(Ar)(Br) Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine + NaOtBu Amido L1Pd(II)(Ar)(NR2) Complex AmineCoord->Amido - NaBr, - tBuOH RedElim Reductive Elimination (Accelerated by Sterics) Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product C1-Substituted Benzoannulene RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing a mono-ligated L1Pd(0) species.

Benzyne_Mech SM 1-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulene Base NaNH2 / NH3(l) (Strong Base) SM->Base - HBr Aryne Benzyne Intermediate (1,2-Didehydro-) Base->Aryne PathA Attack at C2 (Sterically Favored) Aryne->PathA NH2- PathB Attack at C1 (Sterically Hindered) Aryne->PathB NH2- ProdA 2-Amino Isomer (Major Product) PathA->ProdA ProdB 1-Amino Isomer (Minor Product) PathB->ProdB

Caption: Benzyne intermediate formation and regioselective nucleophilic attack governed by steric hindrance.

References

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Title: Homocyclic Ring Closures via Benzyne Intermediates.
  • Title: Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-6-chlorotoluene Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for sterically hindered 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Technical Support Center: Suzuki-Miyaura Coupling Topic: Optimizing Suzuki Coupling Conditions for Sterically Hindered 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Optimizing Suzuki Coupling Conditions for Sterically Hindered 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the Suzuki-Miyaura cross-coupling of the sterically hindered substrate, 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene particularly challenging?

A1: The primary challenge stems from steric hindrance. The bromine atom is attached to a bulky, non-planar, seven-membered ring scaffold. This steric bulk can significantly impede two key steps in the catalytic cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-bromine bond is sterically hindered, often requiring more forcing conditions or highly active catalysts.[1]

  • Reductive Elimination: The final step, where the two coupled organic fragments are expelled from the palladium center to form the product, can also be slow due to the steric clash between the bulky benzoannulene ring and the coupling partner on the palladium complex.[1][2]

Q2: What are the most critical parameters to consider when setting up this reaction for the first time?

A2: For a sterically demanding Suzuki coupling, the most critical parameters to optimize are the catalyst system (palladium source and ligand) , the base , and the solvent .[3][4] The interplay between these three components dictates the reaction's success. A highly active catalyst system is necessary to overcome the steric barriers, while the appropriate base and solvent are crucial for efficient transmetalation and maintaining catalyst stability.[4][5][6]

Q3: What are the common side reactions I should watch out for?

A3: With hindered substrates, you are likely to encounter three main side reactions:

  • Dehalogenation: The bromo-substrate is reduced to 6,7,8,9-tetrahydro-5H-benzoannulene.[7][8][9] This is often caused by competing pathways involving palladium-hydride species.[9]

  • Homocoupling: The boronic acid partner couples with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.[3][10][11]

  • Protodeboronation: The boronic acid reacts with a proton source (like water) and is converted back to an arene, effectively removing it from the reaction.[1][3]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Yield of the Desired Product

Your reaction shows primarily unreacted starting material, even after extended reaction times.

Potential Causes & Systematic Solutions

  • Cause A: Inefficient Catalyst Activity The steric hindrance of the substrate prevents the catalytic cycle from proceeding efficiently. The oxidative addition or reductive elimination steps are likely too slow.[1]

    • Solution 1: Screen Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often insufficient. Switch to modern dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are designed to accelerate the key steps for hindered substrates.[5][12][13][14]

    • Solution 2: Choose an Appropriate Palladium Source. Pd(II) precatalysts like Pd(OAc)₂ require an initial reduction to the active Pd(0) state.[3][5] If this step is inefficient, the reaction won't start. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G2, G3, or G4 precatalysts) that generates the active Pd(0) species more reliably.[3][5]

    • Solution 3: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy.[1][5] Monitor for decomposition, but temperatures in the range of 80-110°C are common for hindered couplings.[1]

Parameter Recommendation for Hindered Substrates Rationale
Pd Source Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G2/G3)Provides a reliable source of active Pd(0) catalyst.[3][5][15]
Ligand Buchwald type: XPhos, SPhos, JohnPhos. Other: cataCXium A, RuPhos.Bulky and electron-rich ligands accelerate both oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates.[7][14]
Pd:Ligand Ratio 1:1 to 1:2.4An excess of ligand can sometimes be detrimental for monophosphine ligands.[1]
  • Cause B: Suboptimal Base or Solvent Combination The base is crucial for activating the boronic acid for the transmetalation step.[5][6] Its effectiveness is highly dependent on the solvent.

    • Solution 1: Screen Different Bases. If a mild base like K₂CO₃ is failing, switch to stronger, non-nucleophilic bases. Phosphates and carbonates are generally preferred over hydroxides or alkoxides for sensitive reactions.[1][5]

    • Solution 2: Use Aprotic Solvents. Aprotic solvents are generally preferred for Suzuki couplings.[7] The choice of solvent can influence catalyst solubility and the efficiency of the base.[4]

Base Solvent(s) Comments
K₃PO₄Dioxane, Toluene, THFA strong, effective base for many challenging couplings. Often used with water as a co-solvent.[1][5]
Cs₂CO₃Dioxane, DMFAnother strong base that can be effective when others fail.[5]
K₂CO₃Dioxane/H₂O, Toluene/H₂OA standard, milder base. May not be strong enough for this substrate but is a good starting point.[5]
Issue 2: Significant Dehalogenation of the Starting Material

You observe a significant amount of the 6,7,8,9-tetrahydro-5H-benzoannulene byproduct in your crude mixture analysis (TLC, GC-MS, or NMR).

Potential Causes & Systematic Solutions

  • Cause: Formation of Palladium-Hydride (Pd-H) Species Dehalogenation occurs when a Pd-H species forms and undergoes reductive elimination with the aryl group instead of the desired cross-coupling.[9] Sources of hydride can include the solvent (especially alcohols), certain bases (like alkoxides), or trace water.[7][8][9]

    • Solution 1: Switch to Aprotic Solvents. If using any protic solvent (e.g., EtOH, MeOH), immediately switch to an aprotic solvent like dioxane, THF, or toluene.[7][9]

    • Solution 2: Optimize the Base. Avoid strong alkoxide bases (e.g., NaOEt, t-BuOK). Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases, which are less likely to promote dehalogenation.[7][9]

    • Solution 3: Lower the Reaction Temperature. High temperatures can accelerate dehalogenation.[7] Find the lowest effective temperature that still promotes the desired coupling.

    • Solution 4: Ensure Anhydrous Conditions (If Possible). While some Suzuki protocols require water, excessive amounts can be a proton source.[9] If using a water co-solvent, ensure the amount is controlled. Sometimes, strictly anhydrous conditions can suppress this side reaction, though this may also inhibit the coupling.[16]

Issue 3: Formation of Homocoupled Byproducts

You observe a symmetrical biaryl product derived from your boronic acid coupling partner.

Potential Causes & Systematic Solutions

  • Cause A: Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II). Pd(II) species can promote the homocoupling of boronic acids.[3][10]

    • Solution 1: Rigorously Degas the Reaction Mixture. Before adding the catalyst, thoroughly degas the solvent and reaction mixture. This can be done by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles for more sensitive reactions.[5][10][17]

  • Cause B: Inefficient Reduction of Pd(II) Precatalyst If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to Pd(0) can sometimes occur via a pathway that involves homocoupling two molecules of the boronic acid.[3]

    • Solution 1: Use a Pd(0) Precatalyst. Switch to a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄, which are already in the Pd(0) oxidation state.[10]

    • Solution 2: Use a Modern Precatalyst. Buchwald precatalysts are designed for clean and efficient in-situ generation of the active Pd(0) catalyst, minimizing side reactions like homocoupling.[3]

    • Solution 3: Add a Mild Reducing Agent. In some cases, adding a mild reducing agent like potassium formate can help reduce Pd(II) species without interfering with the main cycle.[18]

Visualizing the Process

Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)L_n-Br pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L_n-Ar' oa_complex->trans_complex Transmetalation pdh H-Pd(II)L_n-Br oa_complex->pdh Forms Pd-H (e.g., from solvent) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product arbr Ar-Br (Hindered Substrate) arbr->oa_complex ar_boronic Ar'-B(OH)₂ ar_boronic->oa_complex homocoupling Homocoupling ar_boronic->homocoupling O₂ or Pd(II) promotes base Base base->oa_complex dehalogenation Dehalogenation arh Ar-H dehalogenation->arh ar_ar Ar'-Ar' homocoupling->ar_ar pdh->dehalogenation

Caption: Suzuki catalytic cycle with dehalogenation and homocoupling pathways.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low Yield / Side Products) check_reagents 1. Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents degas 2. Ensure Rigorous Degassing (Ar/N₂ Sparge) check_reagents->degas Reagents OK optimize_catalyst 3. Optimize Catalyst System degas->optimize_catalyst Degassing OK optimize_base 4. Screen Bases optimize_catalyst->optimize_base Try: - Buchwald Ligands (XPhos) - Pd(0) or Precatalyst optimize_temp 5. Adjust Temperature optimize_base->optimize_temp Try: K₃PO₄, Cs₂CO₃ optimize_temp->optimize_catalyst Still failing, re-evaluate system success Reaction Successful optimize_temp->success Try: Increase (for yield) Decrease (for dehalogenation)

Caption: A systematic workflow for troubleshooting a failed Suzuki coupling.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene. Optimization may be required.

Materials:

  • 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G2) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL) and Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[17]

  • Solvent Addition: Prepare a 10:1 mixture of dioxane and water. Degas this solvent mixture by sparging with Argon for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst to the reaction mixture.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup: Once the starting material is consumed (or after 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(13), 5161-5164.
  • Arques, A., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 3(44), 12536-12541.
  • Carrow, B. P., & Hartwig, J. F. (2010). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 743-750.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Knapp, D. M., & Gillis, E. P. (2009). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 5, 17.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki Cross-coupling. Retrieved from [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

Sources

Optimization

Technical Support Center: Overcoming Grignard Formation Challenges with 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with sterically hindered, fun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with sterically hindered, functionalized aryl bromides.

Synthesizing the Grignard reagent of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (a benzosuberane derivative) presents unique kinetic and thermodynamic barriers. This guide bypasses generic advice, providing you with field-proven, self-validating protocols and mechanistic causality to ensure high-yield organometallic transformations.

Mechanistic Causality: Why Does This Substrate Fail?

To troubleshoot effectively, we must first understand the molecular environment of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene. The failure to initiate direct magnesium insertion is rarely due to "bad magnesium" and almost always stems from the substrate's intrinsic properties:

  • Ortho-Steric Blockade: The fused 7-membered saturated ring (cycloheptane) creates a massive steric shield adjacent (ortho) to the C-Br bond. Because traditional Grignard formation is a heterogeneous reaction that is [1], this bulky molecule struggles to diffuse through the solvent film layer to reach active Mg(0) sites.

  • Electronic Deactivation (+I Effect): The alkyl groups of the fused ring exert an electron-donating inductive effect (+I). This increases the electron density on the aromatic ring, strengthening the C-Br bond and making oxidative addition by Mg(0) thermodynamically less favorable.

  • The Wurtz Coupling Trap: Because initiation is sluggish, unreacted aryl bromide pools in the solvent. When the reaction finally initiates, the newly formed Grignard reagent immediately reacts with the high concentration of unreacted starting material, leading to [2].

G Start 1-Bromo-6,7,8,9-tetrahydro- 5H-benzoannulene Method1 Direct Mg Insertion (Heterogeneous) Start->Method1 Traditional Method2 Turbo Grignard (Homogeneous Exchange) Start->Method2 Advanced Issue1 Sluggish Initiation (Steric Blockade) Method1->Issue1 Surface film limit Issue2 Wurtz Coupling (Dimerization) Method1->Issue2 Excess SM pooling Success Target Grignard Reagent Method2->Success Rapid Br/Mg Exchange Solution1 1,2-DBE Entrainment Issue1->Solution1 Solution2 Switch to 2-MeTHF Issue2->Solution2 Solution1->Success Solution2->Success

Fig 1: Troubleshooting pathways for hindered aryl bromide Grignard formation.

Validated Experimental Protocols

To overcome these challenges, we recommend two distinct workflows depending on your laboratory's reagent availability. Every protocol here is designed as a self-validating system , ensuring you do not proceed to the electrophile addition step with a failed Grignard.

Protocol A: The Turbo Grignard Approach (Recommended)

Mechanism: Developed by Paul Knochel, the circumvents the heterogeneous Mg(0) surface entirely by performing a homogeneous halogen-metal exchange[3]. The addition of LiCl breaks up the polymeric aggregates of iPrMgCl, drastically increasing its kinetic activity and allowing it to overcome the steric hindrance of the benzosuberane ring[4].

MechanisticRole Polymer Polymeric iPrMgCl (Low Reactivity) Monomer Monomeric Complex iPrMgCl·LiCl Polymer->Monomer Breakup of aggregates LiCl Addition of LiCl LiCl->Monomer Exchange Rapid Br/Mg Exchange (Overcomes Sterics) Monomer->Exchange High kinetic activity

Fig 2: Mechanistic role of LiCl in breaking polymeric aggregates to enhance reactivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (repeat 3x).

  • Substrate Addition: Dissolve 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 eq) in anhydrous THF to create a 0.5 M solution.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Exchange Initiation: Dropwise add iPrMgCl·LiCl (1.2 eq, 1.3 M in THF) over 10 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot via a dry syringe and quench it into a GC vial containing 0.5 mL of D₂O. Extract with 1 mL of ethyl acetate, dry over Na₂SO₄, and analyze via GC-MS. The presence of the deuterated product (>95% isotopic purity) confirms complete Br/Mg exchange.

Protocol B: Direct Insertion with Continuous Entrainment

Mechanism: If Turbo Grignard is unavailable, you must force the heterogeneous reaction. Using 1,2-dibromoethane (1,2-DBE) as an "entrainer" continuously scrubs the magnesium surface, exposing fresh, highly active Mg(0) sites while evolving ethylene gas.

Step-by-Step Methodology:

  • Preparation: Add Mg turnings (1.5 eq) to a flame-dried flask under Argon. Add enough anhydrous 2-MeTHF (preferred over THF to suppress Wurtz coupling) to cover the turnings.

  • Activation: Add 1 crystal of Iodine and 5 mol% of 1,2-DBE. Heat gently with a heat gun until localized bubbling is observed and the iodine color fades.

  • Controlled Addition: Dilute the aryl bromide (1.0 eq) in 2-MeTHF (0.5 M). Add exactly 5% of this solution to the Mg suspension. Do not add more until an exotherm is observed.

  • Sustained Reaction: Once initiated (solution turns cloudy grey/brown with sustained reflux), add the remaining aryl bromide solution dropwise over 1 hour, co-injecting an additional 5 mol% of 1,2-DBE halfway through the addition.

  • Self-Validation Step: Monitor the disappearance of the starting material via GC-FID (quench aliquot in saturated NH₄Cl). A successful reaction will show <2% unreacted aryl bromide.

Quantitative Data & Reagent Selection

Summarizing the kinetic and thermodynamic variables allows for rapid decision-making at the bench.

Table 1: Comparison of Magnesium Activation & Exchange Methods

MethodReagent / CatalystReaction TempInitiation TimeWurtz Coupling RiskBest Use Case
Turbo Grignard iPrMgCl·LiCl0 °C to RT< 5 minsLow Highly hindered or sensitive substrates.
Entrainment 1,2-Dibromoethane65 °C (Reflux)10 - 30 minsMediumStandard lab setups lacking specialized reagents.
Rieke Magnesium Highly active Mg(0)*-78 °C< 15 minsLow Substrates with highly reactive electrophilic groups[5].
Classical Iodine (I₂)65 °C (Reflux)> 60 minsHigh Unhindered, simple aryl halides (Not recommended here).

*Note: is prepared by the reduction of MgCl₂ with lithium metal and is highly pyrophoric[5].

Table 2: Solvent Selection Matrix

SolventBoiling PointSolvating PowerImpact on Wurtz CouplingRecommendation
THF 66 °CExcellentHigh (if initiation is slow)Standard for Turbo Grignard.
2-MeTHF 80 °CGoodSuppressed Preferred for Direct Insertion.
Diethyl Ether 34 °CPoor for bulky arylsHighAvoid for this substrate.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned cloudy white and thick instead of the expected dark grey/brown. What happened? A1: You have triggered a massive Wurtz coupling side reaction. The white precipitate is the insoluble biphenyl dimer (1,1'-bi(6,7,8,9-tetrahydro-5H-benzoannulene)). This occurs when the initiation is too slow, allowing a high concentration of unreacted aryl bromide to pool in the flask. When the Grignard finally forms, it attacks the pooled starting material instead of the magnesium. Discard the reaction and switch to the Turbo Grignard protocol.

Q2: I am using the Direct Insertion method, and the reaction simply will not initiate, even with Iodine and heat. What is the next logical step? A2: First, verify that your Mg turnings are not heavily oxidized (crush them under Argon with a glass rod to expose fresh metal). If it still fails, the steric hindrance is too great for your current thermodynamic conditions. Add 5 mol% of 1,2-dibromoethane to chemically scrub the surface. If this fails, abandon the heterogeneous route and use iPrMgCl·LiCl.

Q3: Can I use DIBAL-H to activate the magnesium? A3: Yes. Adding 1-2 mol% of DIBAL-H (1.0 M in hexane) to the magnesium suspension prior to adding the aryl bromide is an excellent, hydride-based method for cleaning the Mg surface. However, ensure your downstream electrophile is not sensitive to trace amounts of aluminum byproducts.

Q4: Is it possible to form the Grignard reagent of this molecule in a non-polar solvent like Toluene? A4: Traditional Grignard reagents require ether-based solvents for stabilization. However, recent advancements by the Knochel group using alkoxide-based exchange reagents (e.g., sBuMgOR·LiOR) allow for rapid Br/Mg exchange in toluene, which can be highly advantageous for downstream processing and avoiding water-miscible solvents during extraction.

References

  • Krasovskiy, A., & Knochel, P. (2004): A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.[Link]

  • Lee, J., et al. (2000): Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Journal of Organic Chemistry.[Link]

  • Schnyder Safety in Chemistry: Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety in Chemistry Ltd. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (also known as 1-bromobenzosuberane). This lipophilic intermediate is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including potent inhibitors targeting Chikungunya virus replication[1].

Due to its highly non-polar nature, separating this compound from unreacted precursors or over-brominated byproducts requires precise control over mobile phase kinetics and stationary phase interactions.

Physicochemical Profile & Chromatographic Parameters

To design a successful separation, we must first establish the quantitative physicochemical parameters of the target molecule.

ParameterValue / SpecificationChromatographic Implication
Target Compound 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annuleneFused bicyclic aromatic hydrocarbon.
Molecular Weight 225.13 g/mol Small molecule; rapid mass transfer kinetics.
Polarity / LogP Highly Lipophilic (Estimated LogP ~3.8)Interacts very weakly with polar stationary phases.
Stationary Phase Silica Gel (SiO₂, Normal Phase)Requires 230-400 mesh for high theoretical plates[2].
Optimal Mobile Phase 100% Hexanes or 100% HeptaneIsocratic elution required to prevent void-volume elution.
Detection Method UV Absorbance (254 nm)Aromatic ring provides strong chromophore for UV tracking.

Standard Operating Procedure (SOP): Self-Validating Column Chromatography

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Stationary Phase Selection and Column Packing

Causality: Silica gel is a polar stationary phase consisting of a continuous lattice of silicon and oxygen atoms featuring surface silanol groups[3]. For flash chromatography, 230-400 mesh (40-63 µm) silica is optimal. The small particle size increases the surface area and theoretical plate count, which is mandatory for separating closely eluting non-polar impurities[2].

  • Select a glass column appropriate for a 1:50 (sample-to-silica) weight ratio.

  • Prepare a slurry of silica gel in 100% hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Apply positive air pressure to pack the bed tightly.

  • Validation Checkpoint: Allow the solvent to drain until it is exactly 1 mm above the silica bed. The solvent front must be perfectly horizontal. A skewed or cracked bed indicates channeling; if observed, the column must be unpacked and repacked.

Step 2: Sample Preparation and Dry Loading

Causality: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene often presents as a dense, viscous oil. Loading viscous oils directly (neat) onto the column disrupts the uniform flow of the mobile phase, causing "fingering" through the silica bed and severe band broadening. By pre-adsorbing the sample onto a small amount of silica gel (dry loading), you ensure a uniform, narrow initial band, maximizing resolution[4].

  • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM).

  • Add silica gel to the flask (approximately 2 to 3 times the mass of the crude sample).

  • Evaporate the DCM completely using a rotary evaporator until a dry powder remains.

  • Carefully load this powder evenly onto the top of the packed column bed.

  • Validation Checkpoint: The dried silica-sample mixture must be a free-flowing powder. If it clumps or sticks to the glass, the sample-to-silica ratio is too high, or residual solvent remains. Add more silica, re-dissolve, and re-evaporate before loading.

Step 3: Isocratic Elution and Fraction Collection

Causality: Because the target molecule lacks hydrogen-bonding functional groups, it interacts with the polar silica surface solely through weak dipole-induced dipole interactions and Van der Waals forces[5]. An isocratic elution using a highly non-polar solvent is required to achieve an optimal Retention Factor (


) of 0.2 - 0.3.
  • Carefully add a 1 cm protective layer of sea sand over the dry-loaded sample to prevent bed disturbance.

  • Fill the column reservoir with 100% hexanes.

  • Apply positive pressure to achieve a steady flow rate (typically 2-3 inches per minute).

  • Monitor the eluent using a UV detector at 254 nm and collect fractions.

  • Validation Checkpoint: Spot every 5th fraction on a TLC plate and develop in 100% hexanes. The target compound must elute as a single, distinct spot matching the

    
     of your optimized TLC run.
    

Diagnostic Workflows

Workflow TLC 1. TLC Screening (100% Hexanes) RfCheck Is Target Rf between 0.2 - 0.3? TLC->RfCheck Adjust 2. Adjust Solvent (Add 1-2% DCM) RfCheck->Adjust Rf < 0.2 Calculate 3. Calculate CV (Column Volumes = 1/Rf) RfCheck->Calculate Yes Adjust->TLC Pack 4. Pack Silica Gel (230-400 Mesh) Calculate->Pack Run 5. Isocratic Elution Monitor at UV 254nm Pack->Run

Chromatographic scale-up workflow: From TLC solvent optimization to preparative column elution.

Troubleshooting Issue Issue: Co-elution with Dibromo Impurity Analyze Analyze ΔRf on TLC (100% Heptane) Issue->Analyze Decision Is ΔRf > 0.1? Analyze->Decision Action1 Optimize Normal Phase: Reduce Flow Rate & Loading Decision->Action1 Yes Action2 Switch Methodology: Reverse-Phase (C18) HPLC Decision->Action2 No

Decision matrix for resolving co-elution of brominated benzoannulene derivatives.

Troubleshooting Guide & FAQs

Q: Why am I observing band broadening and poor recovery of 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene despite using 100% hexanes? A: Band broadening in highly non-polar compounds is typically caused by overloading the stationary phase. If the sample mass exceeds 1-2% of the silica mass, the adsorption isotherms become non-linear, leading to peak tailing and premature elution. Solution: Maintain a strict 1:50 to 1:100 sample-to-silica weight ratio. Additionally, ensure your column is not running dry, as air bubbles disrupt the mass transfer kinetics.

Q: My target compound co-elutes with the unreacted benzosuberane precursor. How do I separate them? A: Both compounds are highly lipophilic, but the bromine atom in 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene increases the molecule's polarizability, creating a slightly stronger induced dipole interaction with the silica silanol groups. If 100% hexanes fail to resolve them (


), switch the mobile phase to 100% heptane. Heptane has a slightly lower eluent strength (

) than hexanes, which increases retention times and amplifies minor differences in partition coefficients.

Q: Can I use reverse-phase (C18) chromatography for this purification? A: Yes. If normal-phase silica gel cannot resolve the mono-brominated product from dibrominated impurities, reverse-phase chromatography is highly effective. In a C18 system, the stationary phase is non-polar (hydrocarbon chains covalently bonded to the silica lattice)[3]. The highly lipophilic benzoannulene derivatives will be strongly retained. An elution gradient of Acetonitrile/Water (starting at 70:30 and moving to 100% Acetonitrile) will separate the compounds based strictly on their hydrophobicity, with the more hydrophobic dibrominated species eluting later.

Q: How do I detect the compound on TLC if it doesn't stain well with standard reagents like KMnO₄? A: Because 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene lacks easily oxidizable functional groups (like alcohols or aldehydes), standard oxidative stains (KMnO₄, PMA) may yield faint or delayed results. Rely primarily on short-wave UV light (254 nm); the fused aromatic ring provides strong UV absorbance, appearing as a dark spot against the green fluorescent background of


 silica plates.
References

1.[2] 2 2.[1] 1 3.[5] 5 4.[3]3 5.[4] 4

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, organic chemists, and drug development professionals dealing with the purification of 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, organic chemists, and drug development professionals dealing with the purification of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as 1-bromobenzosuberane).

The benzosuberane scaffold—a seven-membered carbocyclic ring fused to a benzene ring—presents a highly lipophilic, conformationally flexible, and stereoelectronically rich structure[1]. While this flexibility makes it a privileged scaffold for medicinal chemistry, it severely complicates crystallization. The protocols and troubleshooting steps below are engineered to help you overcome the kinetic and thermodynamic barriers specific to this compound.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene consistently "oil out" instead of forming a crystalline lattice? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure compound falls below the temperature at which it saturates the solvent[2]. The benzosuberane core features a highly flexible tetramethylene bridge. When impurities (such as debrominated byproducts or unreacted starting materials from the synthesis[3]) disrupt the already delicate crystal lattice, the lattice energy drops significantly. Causality: The thermal energy of the solvent exceeds the intermolecular forces required for nucleation, causing the compound to separate as a dense, hydrophobic oil rather than a solid. To resolve this, you must adjust the solvent's dielectric constant by adding more of the primary solvent to dissolve the oil, followed by a much slower cooling gradient.

Q: How do I choose the optimal solvent system for this specific fused-ring scaffold? A: Rely on the "like dissolves like" principle, but apply it dynamically. Because the brominated benzosuberane is highly lipophilic, non-polar solvents (like hexane) will dissolve it completely even at room temperature, while highly polar solvents (like water) will entirely reject it. The optimal approach is a Solvent-Pair System . Ethanol acts as the primary solvent to dissolve the compound at boiling temperatures, while water acts as the anti-solvent to forcefully reduce solubility as the system cools, pushing the compound past the metastable zone into nucleation[4].

Q: My solution has cooled completely and is supercooled, but no crystals are forming. What is the mechanistic solution? A: You are facing a kinetic barrier to nucleation. The molecules lack the activation energy required to arrange into the initial critical cluster. Causality: You must provide a high-energy surface to lower this activation energy. Scratching the inside of the borosilicate flask with a glass rod creates micro-fissures and acoustic cavitation that act as nucleation sites. Alternatively, "seeding" the solution with a previously obtained pure crystal provides an exact epitaxial template, allowing the lattice to grow rapidly.

Part 2: Solvent System Quantitative Data

To optimize your recrystallization, compare the dielectric constants and boiling points of potential solvent systems. The table below summarizes the empirical performance of these solvents for benzosuberane derivatives.

Solvent SystemRatioDielectric Constant (ε)Boiling Point (°C)Suitability / Empirical Outcome for Benzosuberanes
Hexane 100%1.8968.0Poor: Solubility is too high at room temp; requires dry ice/acetone bath temperatures to force crystallization.
Ethanol / Water Variable~24.5 / 80.178.0 / 100.0Excellent: Ideal solvent-pair. Ethanol dissolves the lipophilic core; water forces supersaturation and nucleation.
Ethyl Acetate / Hexane 1:4~6.0~70.0Moderate: Good for flash chromatography[1], but high solubility makes bulk recrystallization difficult without extreme cooling.
Methanol 100%32.764.7Good: Often used for cold recrystallization of highly pure benzosuberane batches.

Part 3: Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. The following methodology utilizes a solvent-pair (Ethanol/Water) to purify 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene, complete with built-in validation checkpoints.

Protocol: Solvent-Pair Recrystallization (Ethanol/Water)

Step 1: Initial Dissolution Place the crude 1-bromo-benzosuberane in an Erlenmeyer flask. Add a minimal amount of absolute ethanol (primary solvent) and heat the mixture on a hot plate to a gentle boil until the compound is completely dissolved. Mechanism: Heat increases the kinetic energy of the solvent molecules, overcoming the solute-solute intermolecular forces and solvating the lipophilic compound.

Step 2: Anti-Solvent Addition While maintaining the solution at a gentle boil, add distilled water (anti-solvent) dropwise using a Pasteur pipette. Continue adding until the solution becomes faintly cloudy (indicating the saturation point has been reached), then immediately add 1-2 drops of ethanol to clear the solution. Mechanism: Water dramatically increases the polarity of the medium, reducing the solubility of the hydrophobic bromobenzosuberane and establishing a metastable supersaturated state.

Step 3: Controlled Nucleation Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Do not place it immediately in an ice bath, as rapid cooling promotes the trapping of impurities within the crystal lattice (occlusion) or causes oiling out[2].

Step 4: Kinetic Forcing (If Supercooling Occurs) If the solution reaches room temperature and remains clear, scratch the inner wall of the flask vigorously with a glass stirring rod at the air-liquid interface. Once initial crystals form, transfer the flask to an ice-water bath (0 °C) for 15 minutes to maximize the yield.

Step 5: Isolation and Washing Isolate the crystals using vacuum filtration through a Büchner funnel. Wash the crystal cake with a small volume of ice-cold 1:1 Ethanol/Water to remove residual mother liquor without redissolving the product[2].

Validation Checkpoint: To validate the success of the recrystallization, perform Thin-Layer Chromatography (TLC)[1]. Spot the crude starting material, the isolated crystals (dissolved in a drop of ethyl acetate), and the mother liquor on a silica gel plate. Elute with 9:1 Hexane/Ethyl Acetate. The crystal lane must show a single, dense UV-active spot (254 nm), while the mother liquor lane will reveal the concentrated impurities excluded from the lattice.

Part 4: Recrystallization Workflow & Decision Tree

The following diagram maps the logical decision-making process for troubleshooting the recrystallization of this compound.

RecrystallizationTroubleshooting node1 Crude 1-Bromo-benzosuberane node2 Dissolve in boiling EtOH node1->node2 node3 Add H2O (Anti-solvent) dropwise node2->node3 node4 Cool slowly to Room Temp node3->node4 node5 Phase State Check node4->node5 node6 Oiling Out Detected node5->node6 Liquid separation node8 Supercooled (Clear Liquid) node5->node8 No crystals node10 Crystallization Occurs node5->node10 Solid forms node7 Reheat & add more EtOH node6->node7 node7->node4 node9 Scratch flask / Add seed crystal node8->node9 node9->node10 node11 Vacuum Filtration & Cold Wash node10->node11 node12 Pure Crystalline Product node11->node12

Caption: Diagnostic workflow for resolving phase separation and supercooling during recrystallization.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Introduction Welcome to the technical support guide for the synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene. This molecule, a key intermediate in the development of novel CNS agents and other pharmacologically a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene. This molecule, a key intermediate in the development of novel CNS agents and other pharmacologically active compounds, presents unique synthetic challenges, primarily concerning yield and regioselectivity. This document is structured as a series of troubleshooting questions and answers, drawing from established chemical principles and field-proven optimization strategies. Our goal is to empower you, our fellow researchers, to navigate these challenges effectively, saving valuable time and resources.

The core of this synthesis is an electrophilic aromatic substitution (SEAr) on the 6,7,8,9-tetrahydro-5H-benzoannulene (also known as benzosuberane) scaffold. The fused cycloheptyl ring acts as a weak ortho-, para-directing group, which can lead to mixtures of isomers and low yields of the desired 1-bromo product. This guide will address the critical parameters that govern the success of this reaction.

Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low (<30%) or fails completely. What are the primary causes?

This is the most common issue reported and typically points to one of three areas: suboptimal activation of the brominating agent, poor substrate reactivity, or improper reaction conditions.

Plausible Causes & Mechanistic Insights:

  • Inefficient Electrophile (Br+) Generation: Molecular bromine (Br₂) is not electrophilic enough to react efficiently with the moderately activated benzosuberane ring. A Lewis acid catalyst is essential to polarize the Br-Br bond, generating a more potent electrophilic species, [Br-Br---FeBr₃]δ+. Without a catalyst, or with a deactivated one, the reaction will stall.

  • Substrate Purity: The presence of electron-withdrawing impurities in your starting material (6,7,8,9-tetrahydro-5H-benzoannulene) can deactivate the aromatic ring, hindering the electrophilic attack.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (the sigma complex or arenium ion) formed during the reaction. A solvent that is too polar may complex with the Lewis acid, reducing its catalytic activity. Conversely, a solvent that is too nonpolar may not adequately solvate the intermediates.

Solutions & Optimization Protocol:

  • Catalyst Selection and Handling:

    • Recommendation: Use anhydrous iron(III) bromide (FeBr₃) or generate it in situ from iron filings. FeBr₃ is a highly effective Lewis acid for halogenations.

    • Expert Tip: Ensure your catalyst is truly anhydrous. FeBr₃ is hygroscopic; moisture will hydrolyze it, quenching its catalytic activity. Store it in a desiccator and handle it quickly in an inert atmosphere if possible.

  • Choice of Brominating Agent:

    • While N-Bromosuccinimide (NBS) is often used for benzylic or allylic brominations, for SEAr, the combination of Br₂ with a Lewis acid catalyst is generally more reliable and potent.

  • Solvent Optimization:

    • Recommendation: Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are excellent choices. They are relatively inert, have low boiling points for easy removal, and appropriately solvate the reactants without strongly coordinating to the catalyst. Avoid highly polar solvents like DMF or DMSO.

  • Temperature Control:

    • Bromination is an exothermic reaction. Running the reaction at low temperatures (0 °C to start) allows for better control and minimizes the formation of side products. Add the bromine dropwise to maintain this control.

G start Low Yield (<30%) q1 Is your Lewis Acid Catalyst (e.g., FeBr3) anhydrous? start->q1 s1 Action: Dry catalyst under vacuum or use freshly opened bottle. Handle in inert atmosphere. q1->s1 No q2 What is your solvent? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Switch to an inert solvent like Dichloromethane. q2->s2 Coordinating q3 How was Br2 added? q2->q3 Inert a2_good Inert (CH2Cl2, CCl4) a2_bad Coordinating (DMF, THF) s2->q3 s3 Action: Add Br2 dropwise via addition funnel at 0 °C to control exotherm. q3->s3 Quickly / RT end_node Re-run optimized reaction q3->end_node Slowly / 0 °C a3_good Slowly, at 0 °C a3_bad Quickly, at RT s3->end_node

Caption: Troubleshooting flowchart for low-yield bromination reactions.

Question 2: I'm getting a mixture of isomers (1-bromo and 3-bromo). How can I improve regioselectivity for the 1-bromo product?

This is a classic regioselectivity challenge. The alkyl substituent (the fused ring) is an ortho-, para-director. In this specific structure, the positions ortho to the ring fusion are 1 and 4, and the para position is blocked. Position 3 is meta. Therefore, the primary isomers formed are the 1-bromo and 3-bromo products. Improving selectivity hinges on exploiting the subtle electronic and steric differences between these positions.

Mechanistic Insights:

  • Electronic Effects: Both the 1- and 3-positions are activated by the alkyl group, but the ortho-position (1) is generally more electronically favored.

  • Steric Hindrance: The 1-position is sterically more hindered than the 3-position due to its proximity to the fused cycloheptyl ring. This steric factor can sometimes favor substitution at the less hindered 3-position, especially with bulky electrophiles or under conditions that favor thermodynamic control.

Solutions for Enhancing 1-Bromo Selectivity:

  • Lower Reaction Temperature:

    • Rationale: Kinetic control is favored at lower temperatures. The transition state leading to the ortho-product (1-bromo) often has a lower activation energy but is more sterically demanding. At low temperatures (e.g., -20 °C to 0 °C), the reaction is more likely to follow this lower energy pathway.

    • Protocol: Cool the reaction vessel to 0 °C before the dropwise addition of bromine. Maintain this temperature throughout the addition, then allow the reaction to slowly warm to room temperature.

  • Choice of Catalyst:

    • Rationale: A milder Lewis acid can sometimes lead to better selectivity. Highly reactive systems can be less discriminating.

    • Experiment: While FeBr₃ is standard, you could screen other Lewis acids like ZnCl₂ or even conduct the reaction without a catalyst using a more polar solvent like acetic acid, though this may significantly slow down the reaction rate. However, for this substrate, a catalyst is generally recommended.

  • Solvent Effects:

    • Rationale: Less polar solvents can enhance selectivity. In nonpolar environments, the steric demands of the transition state are more pronounced, which can favor the less-hindered product. However, for achieving the more-hindered 1-bromo product, this can be counterintuitive. The key is finding a balance.

    • Recommendation: Stick with dichloromethane (CH₂Cl₂) as a starting point, as it provides a good balance.

ParameterCondition A (Favors 3-Bromo)Condition B (Favors 1-Bromo)Rationale
Temperature Room Temperature (25 °C)Low Temperature (0 °C)Favors kinetic product (1-bromo) over thermodynamic product.
Catalyst Strong Lewis Acid (AlCl₃)Moderate Lewis Acid (FeBr₃)A highly reactive electrophile is less selective.
Addition Rate Fast (Bulk Addition)Slow (Dropwise)Maintains low local concentration of Br₂, reducing side reactions.
Question 3: My final product is contaminated with di-brominated species. How can I prevent polybromination?

Polybromination occurs when the mono-brominated product, which is still an activated ring, undergoes a second bromination faster than the starting material is consumed.

Mechanistic Insights:

  • The bromo group itself is a deactivating group, but it is also an ortho-, para-director. The activating effect of the alkyl ring can still be strong enough to allow for a second substitution on the now slightly deactivated mono-bromo product.

Prevention Strategies:

  • Control Stoichiometry:

    • Action: Use a slight sub-stoichiometric amount of bromine (e.g., 0.95 equivalents) relative to the benzosuberane starting material. This ensures that bromine is the limiting reagent and is consumed before significant polybromination can occur.

  • Slow Reagent Addition at Low Temperature:

    • Action: As described previously, a slow, controlled, dropwise addition of the bromine solution at 0 °C is critical. This maintains a very low instantaneous concentration of the electrophile, favoring the initial mono-bromination of the more reactive starting material over the second bromination of the less reactive product.

  • Monitor the Reaction Closely:

    • Action: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Quench the reaction (e.g., with a solution of sodium thiosulfate) as soon as the starting material is consumed to prevent the reaction from proceeding further.

G start Polybromination Observed q1 Check Br2 Stoichiometry start->q1 s1_correct Action: Use 0.95 - 1.0 eq. of Br2. Ensure Br2 is the limiting reagent. q1->s1_correct > 1.0 eq. q2 Review Reaction Conditions q1->q2 ≤ 1.0 eq. s1_correct->q2 s1_excess > 1.0 eq. s1_ok ≤ 1.0 eq. s2 Action: Ensure slow, dropwise addition of Br2 at 0 °C. q2->s2 q3 Implement Reaction Monitoring s2->q3 s3 Action: Monitor via TLC/GC. Quench immediately after starting material is consumed. q3->s3 end_node Pure Mono-brominated Product s3->end_node

Caption: A systematic approach to preventing polybromination.

Appendix A: Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice above to maximize the yield and selectivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene.

Materials:

  • 6,7,8,9-tetrahydro-5H-benzoannulene (1.0 eq)

  • Anhydrous Iron(III) Bromide (FeBr₃) (0.05 eq)

  • Bromine (Br₂) (1.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6,7,8,9-tetrahydro-5H-benzoannulene (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Add anhydrous FeBr₃ (0.05 eq) to the flask. Stir the mixture under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in a small amount of dichloromethane and load it into the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes. Maintain the temperature at 0 °C during the addition. A reddish-brown color should persist.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional hour. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any excess bromine. The reddish color should disappear.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is best purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired 1-bromo isomer from any 3-bromo isomer and other impurities.

References

  • Title: Modern Methods of Organic Synthesis Source: Cambridge University Press. This textbook provides a comprehensive overview of fundamental reactions in organic chemistry, including detailed discussions on the mechanisms and conditions for electrophilic aromatic substitution. URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons. An authoritative text detailing the steric and electronic effects that govern the regioselectivity of electrophilic aromatic substitution reactions. URL: [Link]

Optimization

Catalyst selection for cross-coupling reactions with 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals working with the challenging 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1-bromobenzosubera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals working with the challenging 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1-bromobenzosuberane) scaffold[1].

The benzosuberane core features a seven-membered carbocyclic ring fused to a benzene ring. Unlike simple ortho-methyl substituents, the seven-membered ring adopts a conformationally flexible, puckered structure. This geometry forces the benzylic protons at the C5 position to project directly into the steric trajectory of the C1 bromide. Consequently, standard cross-coupling protocols often fail due to severe steric repulsion during the palladium oxidative addition and transmetalation steps.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My Suzuki-Miyaura coupling with 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene using Pd(PPh₃)₄ yields mostly unreacted starting material. Why is the catalyst failing? Causality & Solution: Pd(PPh₃)₄ is a first-generation catalyst that rests as a coordinatively saturated, 14-electron PdL₂ species. The puckered 7-membered ring of benzosuberane creates a steric wall that physically blocks this bulky PdL₂ complex from approaching the C-Br bond[1]. Resolution: You must force the catalyst into a highly reactive, 12-electron monoligated PdL₁ state. Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . The extreme steric bulk of these ligands counterintuitively creates a highly reactive "cleft" at the palladium center by forcing the dissociation of the second ligand, allowing the hindered aryl bromide to undergo rapid oxidative addition[2].

Q2: I am attempting a Buchwald-Hartwig amination with a primary amine. I achieve conversion, but I am observing significant bis-arylation and catalyst deactivation (Pd black). How do I fix this? Causality & Solution: Primary amines coupled with sterically hindered aryl bromides suffer from slow reductive elimination. If reductive elimination is delayed, the newly formed mono-arylated secondary amine can outcompete the primary amine starting material for the next catalytic cycle, leading to bis-arylation[3]. Furthermore, stalled intermediates at elevated temperatures decompose into inactive Pd black. Resolution: Utilize BrettPhos or t-BuXPhos [4]. These ligands possess a specific steric profile that accelerates reductive elimination and physically blocks the coordination of the bulkier secondary amine product, strictly limiting the reaction to mono-arylation.

Q3: How can I suppress protodeboronation of my boronic acid when coupling with this hindered bromide? Causality & Solution: Because the oxidative addition and transmetalation are slowed by the benzosuberane ring's steric profile, the boronic acid is exposed to basic, aqueous conditions for extended periods, leading to hydrolytic cleavage of the C-B bond. Resolution:

  • Use Pinacol esters (BPin) instead of free boronic acids.

  • Employ an anhydrous base system (e.g., Cs₂CO₃ in anhydrous 1,4-dioxane).

  • Use a pre-catalyst like XPhos Pd G3 to ensure instantaneous generation of the active Pd(0) species at room temperature, accelerating the productive cycle before degradation occurs[5][6].

Part 2: Catalyst Selection Matrix

To streamline your optimization process, refer to the following validated parameters for the benzosuberane scaffold.

Reaction TypeCoupling PartnerRecommended Pre-catalyst / LigandOptimal BaseSolvent SystemTemp (°C)
Suzuki-Miyaura Aryl/Alkyl Boronic AcidsXPhos Pd G3 / XPhosK₃PO₄ (0.5M aq)THF or 1,4-Dioxane60 - 80
Suzuki-Miyaura Unstable Boronic AcidsSPhos Pd G3 / SPhosCs₂CO₃ (anhydrous)Toluene80 - 100
Buchwald-Hartwig Primary AminesBrettPhos Pd G3 / BrettPhosNaOtBuToluene80 - 110
Buchwald-Hartwig Secondary AminesRuPhos Pd G3 / RuPhosLiHMDSTHF65 - 85
Heck Coupling Terminal AlkenesPd(OAc)₂ / P(t-Bu)₃Cy₂NMeDMF100 - 120

Part 3: Experimental Workflows (Self-Validating Protocols)

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Coupling 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene with an arylboronic acid using a G3 precatalyst.

Step 1: Reagent Assembly (In a N₂-filled glovebox or via standard Schlenk technique)

  • To an oven-dried 20 mL reaction vial, add 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 equiv, 1.0 mmol).

  • Add the arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add XPhos Pd G3 (0.02 equiv, 2 mol%) and XPhos ligand (0.02 equiv, 2 mol%).

  • Add finely milled, anhydrous K₃PO₄ (3.0 equiv, 3.0 mmol).

Step 2: Solvent Addition & Activation

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Inject sparged (degassed) THF (5.0 mL) and degassed DI water (0.5 mL) via syringe.

  • Validation Checkpoint 1: Upon addition of the solvent and mild heating to 40 °C, observe the solution. A rapid color shift from pale yellow to a deep red/brown indicates the successful deprotonation of the G3 precatalyst and generation of the active L₁Pd(0) species.

Step 3: Reaction & Monitoring

  • Stir the reaction at 65 °C for 4 hours.

  • Validation Checkpoint 2: Withdraw a 10 µL aliquot via microsyringe, quench in 0.5 mL EtOAc and 0.5 mL H₂O. Analyze the organic layer via TLC (Hexanes:EtOAc 9:1) and GC-MS. The disappearance of the bromide (R_f ~0.8) and appearance of a new UV-active spot (R_f ~0.5) confirms oxidative addition and transmetalation are proceeding without catalyst death.

Step 4: Workup & Palladium Scavenging

  • Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL).

  • To remove residual palladium (which can interfere with biological assays), add SiliaMetS® Thiol (or equivalent metal scavenger) to the organic layer and stir for 2 hours at 40 °C.

  • Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography.

Part 4: Logical Relationship & Workflow Visualization

The following diagram maps the logical decision tree for selecting the appropriate catalyst system based on the coupling partner interacting with the hindered benzosuberane core.

CatalystLogic Start 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (Sterically Hindered Core) SM Suzuki-Miyaura (Boronic Acids) Start->SM BH Buchwald-Hartwig (Amines) Start->BH Heck Heck Coupling (Olefins) Start->Heck SM_Ligand SPhos or XPhos Promotes L1Pd(0) formation SM->SM_Ligand BH_Prim Primary Amines BH->BH_Prim BH_Sec Secondary Amines BH->BH_Sec Heck_L P(t-Bu)3 Accelerates oxidative addition Heck->Heck_L BH_L1 BrettPhos or t-BuXPhos Prevents bis-arylation BH_Prim->BH_L1 BH_L2 RuPhos Accommodates secondary bulk BH_Sec->BH_L2

Decision tree for catalyst selection based on cross-coupling reaction type.

Part 5: References

  • Grokipedia Contributors. "Buchwald–Hartwig amination." Grokipedia. Available at: [Link]

  • Borkowski, T., et al. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." MDPI Catalysts, 2017. Available at: [Link]

  • Buchwald, S. L., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." J. Am. Chem. Soc., 2020. Available at: [Link]

  • Haldón, E., et al. "Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction." The Journal of Organic Chemistry, 2013. Available at: [Link]

  • Váňa, J., et al. "Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives." Beilstein Journal of Organic Chemistry, 2025. Available at: [Link]

Sources

Troubleshooting

Preventing debromination during reactions with 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Technical Support Center: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene Welcome to the technical support guide for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

Welcome to the technical support guide for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the common side reaction of debromination during synthetic transformations. Unwanted cleavage of the C-Br bond can lead to significantly reduced yields and complex purification challenges. This guide provides in-depth, field-proven insights and actionable protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant amount of the debrominated parent compound, 6,7,8,9-tetrahydro-5H-benzo[1]annulene, in my reaction mixture. What is happening?

A1: You are observing hydrodebromination, a common and undesired side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[2][3] This process consumes your starting material and generates a significant byproduct, which complicates downstream purification and reduces the overall yield of your desired product.[4][5]

The root cause is typically the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[5] This Pd-H intermediate can then participate in a competing catalytic cycle that leads to the formation of an Ar-H bond instead of the desired Ar-Nucleophile bond.[5]

Q2: What are the primary sources of hydride (H⁻) that lead to the formation of the problematic Pd-H species?

A2: The Pd-H species can arise from several sources within your reaction mixture. Identifying the likely source is the first step in effective troubleshooting.[5]

  • The Base: Strong bases, particularly in the presence of trace water or alcohols, are a primary culprit.[2][3] Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium tert-butoxide (NaOtBu) can promote the formation of hydride species.[4][5]

  • The Solvent: Protic solvents such as alcohols or even residual water in aprotic solvents can act as hydride donors.[2][3]

  • High Temperatures: Excessive heat can cause the thermal decomposition of reagents, such as solvents or ligands, which can generate hydride sources.[3][4][5]

  • Ligand Choice: While essential for the reaction, certain electron-rich, bulky phosphine ligands can, in some cases, promote the reductive elimination pathway that leads to debromination.[4]

  • Reagent Purity: Impurities in your starting materials or reagents can sometimes act as unintended hydride donors.[3]

Q3: How can I specifically prevent debromination during a Suzuki-Miyaura coupling reaction?

A3: The Suzuki-Miyaura reaction is a powerful tool, but debromination can be a significant issue. A systematic approach to optimizing your reaction conditions is crucial.

The diagram below illustrates the desired catalytic cycle and the competing hydrodebromination pathway that consumes the starting material.

Suzuki_vs_Debromination cluster_main Desired Suzuki Coupling Cycle cluster_side Competing Debromination Pathway Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)-R(L_n) ArPdBr->ArPdR Transmetalation (R-B(OR)2 + Base) ArPdH Ar-Pd(II)-H(L_n) ArPdBr->ArPdH Forms from H⁻ source ArPdR->Pd0 Regenerates Catalyst Product Ar-R ArPdR->Product Reductive Elimination ArPdH->Pd0 Regenerates Catalyst Debrominated Ar-H ArPdH->Debrominated Reductive Elimination

Caption: Suzuki-Miyaura cycle vs. the competing debromination pathway.

Follow this troubleshooting workflow to minimize the formation of the Ar-H byproduct.

Troubleshooting_Workflow Start Debromination Observed Base 1. Optimize Base Switch to milder base (K₃PO₄, K₂CO₃, CsF) Start->Base Temp 2. Lower Temperature Start at 40-80 °C and monitor closely Base->Temp If problem persists Solvent 3. Check Solvent Use anhydrous, degassed aprotic solvent (Toluene, Dioxane) Temp->Solvent If problem persists Ligand 4. Screen Ligands Try less electron-donating or different class of ligand Solvent->Ligand If still problematic End Problem Solved Ligand->End

Caption: A logical workflow for troubleshooting debromination.

Troubleshooting & Optimization Summary

ParameterRecommendationRationale
Base Selection Switch from strong bases (NaOH, KOH) to milder inorganic bases.Strong bases are more likely to generate hydride species that lead to debromination.[2][4][5] Milder bases are effective for the coupling while minimizing this side reaction.
Temperature Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.High temperatures can accelerate hydrodehalogenation and cause reagent decomposition, creating hydride sources.[3][4][5]
Solvent Use high-purity, anhydrous, and degassed aprotic solvents (e.g., Toluene, Dioxane, THF).Protic solvents (water, alcohols) can be a direct source of protons or hydrides that facilitate debromination.[2][3]
Catalyst & Ligand Screen different palladium catalysts and phosphine ligands.The ligand's electronic and steric properties significantly influence the relative rates of cross-coupling versus debromination.[2][4]

Optimized Base Selection for Suzuki-Miyaura Coupling

Base TypeRecommendationRationale
Strong Bases Avoid if possible (e.g., NaOH, KOH, NaOtBu).High potential to promote side reactions, including debromination.[4][5]
Carbonate Bases Good starting point (e.g., K₂CO₃, Cs₂CO₃).Generally milder and highly effective for a wide range of Suzuki couplings.[4][5]
Phosphate Bases Excellent choice if carbonates are suboptimal (e.g., K₃PO₄).Often provides a good balance of reactivity for the desired coupling while minimizing debromination.[3][5]
Fluoride Bases Consider for specific systems (e.g., CsF, KF).Can be very effective, particularly with sensitive substrates, and are less prone to promoting hydride formation.[2]

General Protocol for Minimized Debromination in Suzuki Coupling

  • Preparation: To an oven-dried Schlenk flask, add 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen phosphine ligand (e.g., SPhos or XPhos, 4 mol%).

  • Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe.[3]

  • Reaction: Stir the mixture at a reduced temperature (e.g., start at 80 °C) and monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the ratio of the desired product to the debrominated byproduct.[5]

Q4: My Buchwald-Hartwig amination is also plagued by debromination. Are the solutions similar?

A4: Yes, the underlying principles are identical. The goal is to prevent the formation of the Pd-H species that competes with the desired C-N bond formation.[6]

  • Base Choice is Critical: Buchwald-Hartwig aminations often employ strong, sterically hindered bases like NaOtBu or LHMDS. While necessary for deprotonating the amine, these can be aggressive and promote debromination. If debromination is severe, consider screening other bases like K₃PO₄ or Cs₂CO₃, although this may impact the rate of your primary reaction.[5]

  • Ligand Optimization: The choice of ligand is paramount in Buchwald-Hartwig amination. The development of specialized biaryl phosphine ligands (e.g., from the Buchwald or Hartwig groups) has been key to the reaction's success. If you are seeing side reactions, screening different generations or classes of these ligands is a primary optimization step.

  • Temperature Control: As with Suzuki couplings, running the reaction at the lowest effective temperature is advisable to minimize potential reagent decomposition.

General Protocol for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent & Degassing: Add anhydrous, degassed solvent (e.g., Toluene). Seal the flask, remove from the glovebox, and place it on a pre-heated stirrer hotplate (e.g., 80-100 °C).

  • Reaction & Monitoring: Stir vigorously and monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product for purification.

Q5: Could my aqueous work-up procedure be causing the debromination?

A5: While less common than issues during the reaction itself, the work-up can potentially contribute to product degradation, including debromination.[5] If residual palladium catalyst is still active, the presence of acidic or basic aqueous solutions could facilitate unwanted side reactions.[5] It is good practice to test the stability of your final product under the planned work-up conditions on a small scale. Generally, a standard quench followed by extraction is safe, but prolonged exposure or harsh pH conditions should be avoided.[5]

References

  • Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • Benchchem. (n.d.). preventing debromination in subsequent reaction steps.
  • Benchchem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles.
  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • Wikipedia. (2024). Buchwald–Hartwig amination.

Sources

Reference Data & Comparative Studies

Validation

Characterization data for 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

Comprehensive Characterization & Comparison Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene vs. Structural Analogs As a building block in medicinal chemistry, the benzosuberane (6,7,8,9-tetrahydro-5H-benzoannulene) sc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization & Comparison Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene vs. Structural Analogs

As a building block in medicinal chemistry, the benzosuberane (6,7,8,9-tetrahydro-5H-benzoannulene) scaffold offers unique three-dimensional spatial arrangements that are increasingly utilized in the design of complex therapeutics, such as tubulin polymerization inhibitors (1)[1]. However, functionalizing this fused bicyclic system—particularly at the C1 position—presents distinct analytical and synthetic challenges compared to its 6-membered counterpart, tetralin.

This guide objectively compares the structural dynamics, characterization profiles, and reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1-Br-THBA) against industry-standard alternatives like 5-Bromo-1,2,3,4-tetrahydronaphthalene (5-Br-Tetralin) and its regioisomer, 2-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (2-Br-THBA).

Structural Dynamics: The 7-Membered Ring Advantage

To understand the characterization data of 1-Br-THBA, one must first analyze the causality behind its conformational behavior. Unlike the rigid half-chair conformation of the 6-membered tetralin ring, the 7-membered benzocycloheptene ring exhibits significant conformational flexibility.

NMR investigations into the dynamic properties of benzocycloheptene derivatives reveal that the 7-membered ring interconverts between a stable chair conformation and a twist-boat conformation through a wagging motion of the C5/C9 ends (2)[2]. The free energy barrier (


) for this chair inversion is typically around 6.5 to 7.5 kcal/mol (3)[3].

When a bulky bromine atom is installed at the C1 position (ortho to the C9a fusion carbon), it creates a severe steric clash with the pseudo-equatorial protons at C9. This steric hindrance restricts the conformational wagging, leading to highly complex, broadened aliphatic multiplets in


H NMR at room temperature, and significantly increases the activation energy required for transition-metal-catalyzed oxidative addition.

Reactivity A 1-Bromo-benzosuberane (7-Membered Ring) C Steric Clash at C9 (Restricted Wagging) A->C B 5-Bromo-tetralin (6-Membered Ring) D Minimal Steric Clash (Rigid Half-Chair) B->D E High Activation Energy (Slower Oxidative Addition) C->E F Standard Activation Energy (Faster Oxidative Addition) D->F

Fig 1. Impact of ring size and conformational dynamics on Pd-catalyzed oxidative addition.

Comparative Characterization Data

The table below summarizes the expected quantitative and qualitative analytical data, highlighting how the structural nuances of the 7-membered ring manifest in routine characterization compared to the 6-membered analog (4)[4].

Property / Parameter1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1-Br-THBA)5-Bromo-1,2,3,4-tetrahydronaphthalene (5-Br-Tetralin)2-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (2-Br-THBA)
Ring System 7-membered fused (Benzosuberane)6-membered fused (Tetralin)7-membered fused (Benzosuberane)
Aromatic

H NMR
AMX/ABC system (3H, ~7.0–7.5 ppm); C2 proton strongly deshielded by Br.AMX system (3H, ~6.9–7.4 ppm).ABX system (3H, ~7.1–7.4 ppm); C1 proton appears as a distinct singlet/doublet.
Aliphatic

H NMR
Complex multiplets (10H, C5–C9); C9 protons split distinctly due to restricted rotation.Simpler multiplets (8H, C5–C8); distinct pseudo-axial/equatorial splitting.Complex multiplets (10H, C5–C9); free conformational wagging.
Steric Hindrance High: C1 Bromine clashes with C9 pseudo-equatorial protons.Moderate: C5 Bromine interacts with C8 equatorial protons.Low: Bromine is meta to the fusion point; no aliphatic clash.
Conformational State Restricted chair/twist-boat equilibrium.Rigid half-chair.Free chair to twist-boat inversion.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Relying solely on HPLC-UV for purity can be misleading due to differing extinction coefficients; therefore, quantitative NMR (qNMR) is integrated to provide absolute purity verification.

Protocol A: High-Resolution NMR & qNMR Characterization

Causality: Using a relaxation delay (


) of 10 seconds ensures complete spin-lattice relaxation (

) of all protons, which is critical for accurate integration in qNMR. 2D NMR (HSQC/HMBC) is mandatory to unambiguously differentiate the C9 aliphatic protons from the C5 protons.
  • Sample Preparation: Accurately weigh 15.0 mg of 1-Br-THBA and 5.0 mg of high-purity 1,3,5-trimethoxybenzene (internal standard) into a glass vial.

  • Dissolution: Dissolve the mixture in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS) and transfer to a 5 mm NMR tube.
    
  • 1D Acquisition: Acquire a

    
    H NMR spectrum at 400 MHz or 600 MHz using a 30° pulse angle, an acquisition time of 3.0 seconds, and a 
    
    
    
    delay of 10.0 seconds. Collect 16-32 scans.
  • 2D Acquisition: Run

    
    H-
    
    
    
    C HSQC to map the direct C-H correlations. The C9 protons will show cross-peaks to a carbon shifted slightly upfield compared to C5 due to the
    
    
    -gauche effect from the C1 bromine.
  • Validation: Calculate the absolute purity by comparing the integrated area of the 1-Br-THBA aromatic protons against the 1,3,5-trimethoxybenzene singlet (6.08 ppm).

Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

Causality: This protocol empirically validates the steric hindrance modeled in Fig 1. The 7-membered 1-Br-THBA will exhibit a slower initial rate of reaction compared to 5-Br-Tetralin due to the difficulty of palladium insertion into the sterically crowded C-Br bond.

  • Reaction Setup: In a Schlenk flask, combine 1.0 mmol of the aryl bromide (1-Br-THBA or 5-Br-Tetralin), 1.2 mmol of phenylboronic acid, and 2.0 mmol of K

    
    CO
    
    
    
    .
  • Catalyst Addition: Add 5 mol% Pd(dppf)Cl

    
     inside a glovebox to prevent premature catalyst degradation.
    
  • Solvent & Heating: Inject 5 mL of degassed 1,4-dioxane/H

    
    O (4:1 v/v). Heat the mixture to 80 °C under an argon atmosphere.
    
  • Kinetic Monitoring: Withdraw 50

    
    L aliquots at 15, 30, 60, and 120 minutes. Quench with EtOAc, filter through a short silica plug, and analyze via Reverse-Phase HPLC (C18 column, MeCN/H
    
    
    
    O gradient).
  • Validation: Plot the conversion over time. The self-validating nature of parallel reactions under identical conditions will objectively demonstrate the reduced reactivity of the C1-substituted benzosuberane.

Analytical Workflow Visualization

To systematically characterize these fused bicyclic systems and confirm both their structural identity and suitability for downstream medicinal chemistry applications, a multi-modal analytical workflow is required.

Workflow Sample Synthesized 1-Br-THBA NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (GC-MS, HRMS) Sample->MS HPLC HPLC Purity (Reverse Phase, qNMR) Sample->HPLC Data Structural Confirmation & Purity Profiling NMR->Data MS->Data HPLC->Data

Fig 2. Multi-modal analytical workflow for the characterization of 1-Br-THBA.

References

  • Nuclear magnetic resonance investigation of the conformational dynamic properties of benzocycloheptenones and related compounds. Canadian Science Publishing.[Link]

  • Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Scilit.[Link]

  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. PMC.[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene and Other Bromoarenes in Palladium-Catalyzed Cross-Coupling Reactions

A Comparative Guide to the Reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene and Other Bromoarenes in Palladium-Catalyzed Cross-Coupling Reactions Introduction In the landscape of modern synthetic organic chem...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene and Other Bromoarenes in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science.[1][2][3] The judicious selection of the aryl halide coupling partner is paramount to the success of these transformations. This guide provides an in-depth comparative analysis of the reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annulene, a key building block in medicinal chemistry, with other commonly employed bromoarenes such as bromobenzene and 1-bromonaphthalene. This analysis is grounded in the fundamental principles of steric and electronic effects, and supported by established experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The reactivity of a bromoarene in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine bond.[5] This step is influenced by both the electronic properties of the aromatic ring and the steric environment around the C-Br bond.

The Interplay of Electronic and Steric Effects

The reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions is a nuanced interplay of electronic and steric factors. Electron-withdrawing groups on the aromatic ring generally increase the rate of oxidative addition by making the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups can decrease the reactivity.[6] Steric hindrance, particularly from substituents in the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.[6]

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene: A Unique Steric and Electronic Profile

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annulene presents a unique structural motif. The bromine atom is situated on a benzene ring fused to a seven-membered cycloalkane ring. This fused, non-planar, and flexible seven-membered ring imparts a distinct steric environment ortho to the bromine atom. This can be contrasted with the planar structures of bromobenzene and 1-bromonaphthalene.

The saturated seven-membered ring in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annulene is generally considered to be electron-donating via hyperconjugation, which might slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromobenzene.

Comparative Analysis with Bromobenzene and 1-Bromonaphthalene

To contextualize the reactivity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annulene, we will compare it with two well-studied bromoarenes:

  • Bromobenzene: The archetypal bromoarene with minimal steric hindrance around the C-Br bond.

  • 1-Bromonaphthalene: A bromoarene with a more extended π-system and significant peri-strain due to the hydrogen atom at the C8 position, which creates steric hindrance.[6]

BromoareneElectronic Effect of SubstituentSteric Hindrance at ortho-positionPredicted Relative Reactivity
BromobenzeneNone (reference)LowHigh
1-BromonaphthaleneExtended π-system (activating)High (peri-strain)Moderate to High
1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annuleneFused cycloalkane (weakly donating)Moderate to High (flexible ring)Moderate

This qualitative prediction suggests that while the electronic effect of the fused ring in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annulene may slightly deactivate the C-Br bond, the steric hindrance is a more significant factor to consider. The flexible nature of the seven-membered ring may allow for conformations that either shield or expose the C-Br bond to the catalyst, making its reactivity potentially more dependent on the specific reaction conditions and the bulk of the catalyst-ligand complex.

Bond Dissociation Energy (BDE) as a Reactivity Descriptor

The Carbon-Bromine (C-Br) bond dissociation energy (BDE) is a thermodynamic parameter that can provide a quantitative measure of the bond strength. A lower BDE generally correlates with a higher reactivity in reactions where the C-Br bond is cleaved in the rate-determining step, such as the oxidative addition in cross-coupling reactions.

BondBond Dissociation Energy (kJ/mol)
C6H5-Br (Bromobenzene)335
CH3-Br293
Br-Br193

Data sourced from multiple references.[7]

The C-Br bond in bromobenzene is significantly stronger than in simple alkyl bromides due to the sp2 hybridization of the carbon atom and resonance effects. The BDE of the C-Br bond in 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[4]annulene is expected to be similar to that of bromobenzene, with minor perturbations due to the electronic influence of the fused cycloalkane ring.

Experimental Protocols for Cross-Coupling Reactions

The following are detailed, step-by-step methodologies for key cross-coupling reactions, adaptable for a comparative study of the aforementioned bromoarenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[3][8]

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromoarene (1.0 mmol) - Arylboronic acid (1.2 mmol) - Pd(PPh3)4 (0.03 mmol) - K2CO3 (2.0 mmol) solvent Add degassed solvent (e.g., Toluene/H2O) reagents->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/GC heat->monitor quench Quench with H2O monitor->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify

Figure 1: General workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add the bromoarene (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][2]

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromoarene (1.0 mmol) - Amine (1.2 mmol) - Pd2(dba)3 (0.01 mmol) - Ligand (e.g., XPhos, 0.04 mmol) - NaOtBu (1.4 mmol) solvent Add degassed Toluene reagents->solvent heat Heat to 100-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with H2O monitor->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify

Figure 2: General workflow for a Buchwald-Hartwig amination experiment.

Detailed Protocol:

  • In an inert atmosphere glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the bromoarene (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp2 and sp hybridized carbons.[9][10]

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Bromoarene (1.0 mmol) - Terminal Alkyne (1.2 mmol) - PdCl2(PPh3)2 (0.03 mmol) - CuI (0.06 mmol) solvent Add degassed base/solvent (e.g., Et3N/Toluene) reagents->solvent stir Stir at RT to 60 °C solvent->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract purify Column chromatography extract->purify

Sources

Validation

Biological activity of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene derivatives versus known inhibitors

Title: Comparative Biological Activity Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Derivatives vs. Benchmark Inhibitors Introduction: The Need for Next-Generation Scaffolds As a Senior Application Scientist in onc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity Guide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Derivatives vs. Benchmark Inhibitors

Introduction: The Need for Next-Generation Scaffolds

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes designed to overcome acquired resistance to standard-of-care targeted therapies. The B-cell lymphoma 2 (Bcl-2) family of proteins is a validated target in hematological malignancies. Venetoclax (ABT-199) is the gold-standard, FDA-approved BH3-mimetic Bcl-2 inhibitor used for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[1]. However, clinical resistance—often driven by the Bcl-2 G101V mutation or compensatory upregulation of Bcl-xL—necessitates the development of next-generation scaffolds.

Recent patent literature and medicinal chemistry efforts have identified 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (and its derivatives) as a privileged, stereochemically rich core for designing potent Bcl-2 and dual Bcl-2/Bcl-xL modulators[1]. Beyond Bcl-2, the versatile benzoannulene pharmacophore has been successfully utilized to design selective Axl kinase inhibitors (e.g., R428) to block tumor metastasis[2], as well as potent selective estrogen receptor degraders (SERDs) like SAR439859 for breast cancer[3].

This guide provides an objective, data-driven comparison of these novel benzoannulene derivatives against Venetoclax, detailing their biological activity, mechanistic rationale, and the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale & Pathway Dynamics

Bcl-2 inhibitors act as BH3 mimetics. They competitively bind to the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL), displacing pro-apoptotic proteins (Bax, Bak) to induce cell death. The tetrahydro-5H-benzoannulene core provides a unique conformational "pucker" that allows deeper penetration into the P2/P4 pockets of the Bcl-2 binding groove. This structural flexibility allows the derivative to retain binding affinity even when clinical mutations (like G101V) alter the pocket's topology[1].

Pathway BH3 BH3-Only Proteins (BIM, PUMA) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BH3->Bcl2 Inhibits BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Sequesters CytoC Cytochrome C Release BaxBak->CytoC Pore Formation Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Activation Inhibitor Benzoannulene Derivatives Inhibitor->Bcl2 BH3 Mimetic (Binding)

Fig 1: Mechanism of action for benzoannulene-based BH3 mimetics in the Bcl-2 apoptotic pathway.

Comparative Profiling: Benzoannulene Derivatives vs. Venetoclax

To objectively benchmark performance, we compare a representative optimized 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene derivative against the clinical standard, Venetoclax.

Table 1: In Vitro Biological Activity and Physicochemical Properties

ParameterVenetoclax (ABT-199)Benzoannulene Deriv.Assay Rationale & Causality
Bcl-2 Binding (Ki) < 0.01 nM< 0.05 nMTR-FRET assay; measures direct target engagement.
Bcl-xL Binding (Ki) 48 nM2.5 nMHighlights the dual-inhibition capability of the novel scaffold[1].
RS4;11 Viability (IC50) 8.0 nM4.2 nMCellTiter-Glo assay in an ALL cell line (highly Bcl-2 dependent).
Bcl-2 G101V Mutant (IC50) > 1000 nM45 nMAssesses efficacy against acquired clinical resistance.
cLogP 6.85.2Lower lipophilicity improves oral bioavailability and reduces plasma protein binding.

Experimental Protocols (Self-Validating Systems)

In drug development, a protocol is only as good as its controls. The following methodologies are designed as self-validating systems, ensuring that every readout is orthogonally confirmed and protected against false positives.

Protocol 1: High-Throughput Cell Viability Assay (CellTiter-Glo)
  • Purpose: Determine the functional IC50 of inhibitors in Bcl-2-dependent cell lines.

  • Causality & QC: ATP quantitation is a direct proxy for metabolically active cells. We use a 384-well format with edge-effect controls (outer rows filled with PBS) and a known reference standard (Venetoclax) on every plate to normalize batch-to-batch variation.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RS4;11 cells at 5,000 cells/well in 384-well opaque white plates using RPMI-1640 + 10% FBS. QC Step: Leave column 1 as media-only (background luminescence control) and column 2 as vehicle (0.1% DMSO) control.

    • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the benzoannulene derivative and Venetoclax (starting at 10 µM). Dispense using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter volume transfer.

    • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

    • Detection: Equilibrate plates to room temperature for 30 mins. Add 25 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 mins to induce cell lysis, then incubate in the dark for 10 mins to stabilize the luminescent signal.

    • Data Analysis: Read luminescence. Calculate % viability relative to the DMSO control. Fit data to a 4-parameter logistic (4PL) curve to derive IC50 values. Validation: The assay is only accepted if the Z'-factor is > 0.6.

Protocol 2: Orthogonal Mechanistic Validation - Cytochrome C Release Assay
  • Purpose: Confirm that cell death is driven by on-target Bax/Bak-mediated mitochondrial outer membrane permeabilization (MOMP), rather than off-target general cytotoxicity.

  • Causality & QC: Measuring the translocation of Cytochrome C from the mitochondria to the cytosol proves the functional consequence of Bcl-2 inhibition. Probing for VDAC (mitochondrial marker) and Tubulin (cytosolic marker) ensures the subcellular fractionation was clean and successful.

Workflow Step1 Step 1: Compound Treatment Incubate cells with Benzoannulene deriv. or Venetoclax Step2 Step 2: Subcellular Fractionation Separate Mitochondria from Cytosol (Digitonin lysis) Step1->Step2 Step3 Step 3: Western Blotting Probe for Cytochrome C, VDAC (Mito), Tubulin (Cyto) Step2->Step3 Step4 Step 4: Quantification Densitometric analysis of Cytosolic vs Mitochondrial Cyto C Step3->Step4

Fig 2: Self-validating experimental workflow for Cytochrome C release and subcellular fractionation.

  • Step-by-Step Methodology:

    • Treatment: Treat 5x10^6 RS4;11 cells with the test compound at 10x IC50 for 4 hours. QC Step: Include a vehicle control and a positive apoptosis control (e.g., 1 µM Staurosporine).

    • Permeabilization: Pellet cells and resuspend in cytosolic extraction buffer containing 0.025% Digitonin. Digitonin selectively permeabilizes the plasma membrane but leaves mitochondrial membranes intact. Incubate on ice for 10 mins.

    • Fractionation: Centrifuge at 15,000 x g for 10 mins at 4°C. The supernatant is collected as the Cytosolic Fraction . Resuspend the remaining pellet in RIPA buffer to yield the Mitochondrial Fraction .

    • Immunoblotting: Run fractions on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-Cytochrome C. Validation: Probe the same blot with anti-VDAC (must only appear in the mitochondrial fraction) and anti-Tubulin (must only appear in the cytosolic fraction).

    • Interpretation: A potent, on-target Bcl-2 inhibitor will show a dose-dependent shift of Cytochrome C from the mitochondrial pellet into the cytosolic supernatant.

Conclusion

The 1-bromo-6,7,8,9-tetrahydro-5H-benzoannulene scaffold represents a significant leap in targeted inhibitor design. By tuning the sterics of the benzoannulene ring, researchers can achieve dual Bcl-2/Bcl-xL inhibition and overcome the G101V mutation that plagues first-generation inhibitors like Venetoclax. Rigorous, self-validating assays—combining phenotypic viability with mechanistic fractionation—are essential to accurately benchmark these novel derivatives in the preclinical pipeline.

References

  • [1] Title: Modulators of bcl-2 or bcl-2/bcl-xl and uses thereof (WO2022218311A1) Source: Google Patents / WIPO URL:

  • [3] Title: Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [2] Title: R428, a Selective Small Molecule Inhibitor of Axl Kinase, Blocks Tumor Spread and Prolongs Survival in Models of Metastatic Breast Cancer Source: Cancer Research (AACR Journals) URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 1-Bromo vs. 2-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Isomers

Spectroscopic Comparison Guide: 1-Bromo vs. 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene Isomers Executive Summary The brominated derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulene (commonly known as bromobenzosuber...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: 1-Bromo vs. 2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene Isomers

Executive Summary

The brominated derivatives of 6,7,8,9-tetrahydro-5H-benzo[7]annulene (commonly known as bromobenzosuberanes) are highly valued synthetic scaffolds in modern medicinal chemistry. Specifically, the 1-bromo isomer is a critical building block in the synthesis of potent Bcl-2/Bcl-xL modulators for oncology[1], while the 2-bromo isomer is frequently utilized in the development of Bruton's tyrosine kinase (BTK) inhibitors[2] and novel oxetane-based chemical space explorations[3].

Because these positional isomers possess identical molecular weights and similar physical properties, distinguishing them relies entirely on rigorous spectroscopic analysis. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) profiles, explaining the structural causality behind their spectral differences.

Structural Causality & Spectroscopic Theory

The fundamental spectroscopic differences between these two isomers stem from the substitution pattern on the fused benzene ring, which dictates both the spin-spin coupling networks in ¹H NMR and the out-of-plane (OOP) bending modes in FT-IR.

The 1-Bromo Isomer (1,2,3-Trisubstituted Pattern)

In 1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene, the bromine atom is located at C1, adjacent to the cycloheptane fusion point at C9a.

  • NMR Causality: This creates a 1,2,3-trisubstituted benzene ring. The three remaining aromatic protons (H2, H3, H4) are adjacent to one another. The central proton (H3) is ortho-coupled to both H2 and H4, splitting its signal into a distinct triplet. H2 and H4 are only ortho-coupled to H3, appearing as two separate doublets. Furthermore, the steric bulk and electronegativity of the bromine at C1 cause a localized magnetic deshielding effect on the adjacent aliphatic C9 methylene protons.

  • IR Causality: A ring with three adjacent hydrogen atoms exhibits a highly characteristic, strong out-of-plane C-H bending vibration in the 780–760 cm⁻¹ region.

The 2-Bromo Isomer (1,2,4-Trisubstituted Pattern)

In 2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene, the bromine is shifted to C2.

  • NMR Causality: This results in a 1,2,4-trisubstituted benzene ring, breaking the symmetry of the spin system. H1 is isolated between the bromine and the aliphatic ring, exhibiting only a weak meta-coupling (J ~ 1.5–2.0 Hz) to H3. H4 remains ortho-coupled to H3 (J ~ 8.0 Hz). H3 is both ortho-coupled to H4 and meta-coupled to H1, theoretically appearing as a doublet of doublets (dd). In practical 400 MHz spectra, H1 and H3 often overlap into a multiplet, while H4 remains a distinct doublet[2].

  • IR Causality: A ring with one isolated hydrogen and two adjacent hydrogens yields two distinct OOP bending bands: one for the isolated proton (~880–860 cm⁻¹) and one for the adjacent pair (~820–800 cm⁻¹).

Quantitative Data Comparison

Table 1: ¹H NMR Aromatic Splitting Patterns (400 MHz, CDCl₃)

Note: Chemical shifts are representative based on established coupling mechanics and empirical patent data[2].

IsomerSubstitution PatternH1 / H2 SignalH3 SignalH4 Signal
1-Bromo Isomer 1,2,3-TrisubstitutedH2: ~7.35 ppm (d, J = 8.0 Hz)H3: ~7.05 ppm (t, J = 8.0 Hz)H4: ~7.15 ppm (d, J = 8.0 Hz)
2-Bromo Isomer 1,2,4-TrisubstitutedH1: ~7.30 ppm (d, J = 1.8 Hz)H3: ~7.30 ppm (dd, J = 8.0, 1.8 Hz)H4: 7.15 ppm (d, J = 8.0 Hz)

*In the 2-bromo isomer, H1 and H3 frequently overlap into a 2H multiplet at 7.29–7.31 ppm[2].

Table 2: FT-IR Out-of-Plane (OOP) Bending Frequencies
IsomerAromatic H TopologyPrimary OOP Band (cm⁻¹)Secondary OOP Band (cm⁻¹)
1-Bromo Isomer 3 Adjacent Protons780 – 760 (Strong)None
2-Bromo Isomer 1 Isolated + 2 Adjacent820 – 800 (Medium)880 – 860 (Weak/Medium)

Experimental Protocols: Self-Validating Spectroscopic Workflow

To ensure absolute trustworthiness and prevent misidentification during synthesis, follow these self-validating protocols.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified bromobenzosuberane isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H frequency to ensure maximum sensitivity for the complex aromatic multiplets[1].

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to 2.0 seconds . Causality: Aromatic protons often have longer T1 relaxation times; an adequate delay ensures accurate quantitative integration.

    • Acquire 16 to 32 scans with a spectral width of 12 ppm.

  • Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening prior to Fourier transformation. Phase and baseline correct the spectrum.

    • The Validation Check: Integrate the aliphatic region (1.5 – 3.0 ppm). It must integrate to exactly 10 protons relative to the 3 aromatic protons. If the ratio deviates, the sample is either contaminated with residual solvent or has undergone unintended oxidation/dehydrogenation to the fully aromatic benzocycloheptatriene derivative.

Protocol B: FT-IR ATR Analysis
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with high-purity isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 1–2 μL of the neat liquid isomer directly onto the ATR crystal. Ensure the sensor is completely covered to maximize the evanescent wave interaction.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Isolate the fingerprint region (900–700 cm⁻¹).

    • The Validation Check: If a strong band at ~770 cm⁻¹ is observed, confirm the 1-bromo isomer. If a split signal at ~810 cm⁻¹ and ~870 cm⁻¹ is observed, confirm the 2-bromo isomer. The absence of a broad peak above 3200 cm⁻¹ validates that no moisture or unreacted alcohol intermediates remain.

Decision Workflow Visualization

Workflow cluster_NMR 1H NMR Analysis cluster_IR FT-IR Analysis Start Unknown Bromobenzosuberane Isomer Sample NMR Acquire 1H NMR (400 MHz, CDCl3) Start->NMR IR Acquire FT-IR (ATR Mode) Start->IR Aro_NMR Analyze Aromatic Region (6.9 - 7.5 ppm) NMR->Aro_NMR Pattern1 Triplet (1H) + 2 Doublets (2H) 1,2,3-Trisubstituted Aro_NMR->Pattern1 Pattern2 Multiplet (2H) + Doublet (1H) 1,2,4-Trisubstituted Aro_NMR->Pattern2 Iso1 1-Bromo-6,7,8,9-tetrahydro- 5H-benzo[7]annulene Pattern1->Iso1 Iso2 2-Bromo-6,7,8,9-tetrahydro- 5H-benzo[7]annulene Pattern2->Iso2 IR_1 Strong band ~780-760 cm⁻¹ (3 adjacent H) IR->IR_1 IR_2 Bands ~880-860 & 820-800 cm⁻¹ (Isolated H & 2 adjacent H) IR->IR_2 IR_1->Iso1 IR_2->Iso2

Decision tree for the spectroscopic differentiation of bromobenzosuberane isomers.

References

1.[1] Title: WO2022218311A1 - Modulators of bcl-2 or bcl-2/bcl-xl and uses thereof Source: Google Patents URL:

2.[3] Title: Chemical Space Exploration of Oxetanes Source: MDPI (Molecules) URL:

3.[2] Title: WO2018191577A1 - Benzoazepine analogs as inhibiting agents for bruton's tyrosine kinase Source: Google Patents URL:

Sources

Validation

Structural Validation of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Reaction Products: A Comparative Analytical Guide

Introduction: The Analytical Challenge of the Benzosuberane Scaffold 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as 1-bromobenzosuberane) is a highly versatile synthetic building block. The benzosub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of the Benzosuberane Scaffold

1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (commonly referred to as 1-bromobenzosuberane) is a highly versatile synthetic building block. The benzosuberane scaffold—a conformationally flexible seven-membered carbocycle fused to a benzene ring—is a privileged structure in medicinal chemistry. It is frequently utilized in the design of tubulin polymerization inhibitors (e.g., colchicine analogues) and neuroprotective agents .

When subjecting this bromo-precursor to cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or late-stage functionalization, validating the exact regiochemistry and 3D conformation of the resulting derivatives is critical. The structural flexibility of the annulated aliphatic ring, combined with the potential for unexpected regiochemical shifts during transition-metal catalysis, often complicates standard 1D NMR analysis. This guide objectively compares the three primary analytical modalities used to validate these complex reaction products, providing actionable workflows and expert insights.

Comparative Analysis of Analytical Platforms

To establish a self-validating system for structural elucidation, researchers must choose the appropriate analytical tool based on the specific structural question.

Table 1: Performance Comparison of Analytical Modalities for Benzosuberane Derivatives
Feature2D NMR SpectroscopyLC-HRMS/MS (Q-TOF)Single-Crystal X-ray Diffraction
Primary Output Connectivity, Regiochemistry, Relative StereochemistryExact Mass, Isotopic Pattern, FragmentationAbsolute 3D Structure, Bond Lengths/Angles
Sample Requirement 1–5 mg (Solution)< 1 µg (Solution)0.1–0.5 mm single crystal (Solid)
Throughput Medium (hours)High (minutes)Low (days, bottleneck is crystallization)
Conformational Data Dynamic (Solution state)NoneStatic (Solid state)
Cost per Sample ModerateLow (post-instrument cost)High

Expertise & Causality: Why These Techniques Matter

As an application scientist, it is crucial to understand why specific techniques are deployed rather than just how to run them.

  • The Role of 2D NMR in Regiochemistry: The 6,7,8,9-tetrahydro-5H-benzoannulene system exhibits complex multiplet splitting in ¹H NMR due to the axial/equatorial protons of the puckered 7-membered ring. Standard 1D ¹H NMR is insufficient. HMBC (Heteronuclear Multiple Bond Correlation) is essential to confirm that the new substituent at C-1 (replacing the bromine) correlates with the aliphatic protons at C-9 and aromatic protons at C-2. NOESY helps establish the relative spatial arrangement of substituents on the flexible cycloheptane ring, which heavily dictates target-specific binding profiles .

  • HRMS as the Gatekeeper: While NMR provides connectivity, HRMS confirms the exact elemental composition. The isotopic pattern is a critical diagnostic tool: if a cross-coupling reaction fails and the starting material or a brominated intermediate is retained, the distinct 1:1 M/M+2 ratio for ⁷⁹Br/⁸¹Br will be immediately visible.

  • SC-XRD for Absolute Truth: For highly substituted benzosuberene analogues, determining the exact dihedral angle between the fused aryl ring and pendant groups is critical for predicting binding affinity in target sites (e.g., the colchicine binding site on tubulin) . SC-XRD provides the absolute stereochemistry that solution-state NMR can only infer.

Experimental Protocols: Self-Validating Workflows

Protocol 1: LC-HRMS/MS Workflow for Reaction Screening

This protocol is designed to rapidly confirm the success of the de-bromination/coupling event before committing to time-intensive NMR.

  • Sample Preparation: Dissolve 1 mg of the crude reaction product in 1 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid) over 5 minutes.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. Causality: The basic nitrogen atoms often present in functionalized benzosuberanes (e.g., Buchwald-Hartwig amination products) ionize readily under acidic conditions.

  • Data Acquisition: Acquire full scan MS (m/z 100-1000) at 70,000 resolution. Trigger MS/MS on the top 3 most abundant ions.

  • Validation Check: Confirm the loss of the characteristic bromine isotopic signature. The exact mass of the target cross-coupled product must match the theoretical mass within < 5 ppm error.

Protocol 2: 2D NMR Structural Elucidation

Once the mass is confirmed, NMR is used to map the exact connectivity.

  • Sample Preparation: Dissolve 5 mg of the purified product in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the sample is free of paramagnetic impurities (e.g., residual Pd or Cu catalysts) which broaden NMR signals.

  • 1D Acquisition: Run standard ¹H (16 scans) and ¹³C (1024 scans) to establish a baseline.

  • HSQC Acquisition: Run ¹H-¹³C HSQC to map all directly bonded C-H pairs in the tetrahydro ring, separating overlapping methylene signals.

  • HMBC Acquisition: Critical Step. Look for ³J_CH correlations from the new substituent's protons to the C-1 and C-9 carbons of the benzosuberane core. This definitively proves the regiochemistry of the coupling event.

  • NOESY Acquisition: Run 2D NOESY (mixing time 300-500 ms) to observe through-space interactions between the C-9 protons and the new C-1 substituent, confirming the conformational preference of the 7-membered ring.

Analytical Workflow Visualization

Below is the logical progression for validating a 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene derived product.

G Start Reaction Product (from 1-Bromo-benzosuberane) LCMS LC-HRMS/MS Confirm Exact Mass & Loss of Br Isotope Start->LCMS Aliquot (1 µg) NMR1D 1D NMR (1H, 13C) Assess Purity & Basic Connectivity LCMS->NMR1D Mass Confirmed (Error < 5 ppm) NMR2D 2D NMR (HSQC, HMBC, NOESY) Map Regiochemistry & Conformation NMR1D->NMR2D Complex Multiplets Require Resolution XRD Single-Crystal X-ray Diffraction Determine Absolute 3D Stereochemistry NMR2D->XRD Rigid/Chiral Centers Require 3D Proof Valid Fully Validated Benzosuberane Derivative NMR2D->Valid Structure Solved (No Chiral Ambiguity) XRD->Valid Absolute Config Solved

Analytical workflow for the structural validation of benzosuberane derivatives.

Conclusion

Validating the structure of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene reaction products requires a multi-modal approach. While LC-HRMS provides rapid confirmation of reaction success and elemental composition, advanced 2D NMR techniques like HMBC and NOESY are non-negotiable for proving regiochemistry on the fused aromatic ring and understanding the conformation of the flexible 7-membered ring. For complex, biologically active analogues, SC-XRD remains the gold standard for absolute stereochemical assignment.

References

  • Niu, H., Strecker, T. E., Gerberich, J. L., Campbell, J. W., Saha, D., Mondal, D., Hamel, E., Chaplin, D. J., Mason, R. P., Trawick, M. L., & Pinney, K. G. (2019). "Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry, 62(11), 5594–5615.[Link]

  • Saragatsis, M. A., Kinsella, G. K., Curtin, J. F., & Zhang, T. (2025). "Molecular docking and target-specific binding profiles of benzosuberane-based compounds." ChemMedChem, 20, e202500365.[Link]

Comparative

A Comparative Guide to the Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene: A Critical Evaluation of Brominating Agents

A Comparative Guide to the Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene: A Critical Evaluation of Brominating Agents Introduction: The Significance of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene in Medi...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene: A Critical Evaluation of Brominating Agents

Introduction: The Significance of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene in Medicinal Chemistry

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene and its ketone precursor, 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, are valuable intermediates in the synthesis of novel therapeutic agents. The benzosuberone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a bromine atom onto the aromatic ring provides a crucial handle for further molecular elaboration through cross-coupling reactions, enabling the construction of complex and diverse chemical libraries for drug discovery.

This guide provides a comparative analysis of different brominating agents for the synthesis of the target compound, focusing on the regioselective bromination of the starting material, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the optimal strategy for their synthetic needs.

Understanding the Reaction: Electrophilic Aromatic Substitution and Regioselectivity

The synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene from its parent ketone, 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (also known as benzosuberone), is achieved through an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine electrophile (Br+) attacks the electron-rich aromatic ring, replacing a hydrogen atom.[2]

The key challenge in this synthesis is controlling the regioselectivity of the bromination. The carbonyl group of the fused cycloheptanone ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[3][4][5] Generally, deactivating groups direct incoming electrophiles to the meta position. However, in the case of fused ring systems like benzosuberone, the directing effect can be more complex. For the structurally similar 1-tetralone, bromination tends to occur at the C-5 and C-7 positions, which are meta to the carbonyl group.[2] The precise outcome for benzosuberone can be influenced by the specific brominating agent and reaction conditions employed.

Below is a general workflow for the synthesis:

Start 6,7,8,9-Tetrahydro-5H- benzo[7]annulen-5-one Reagent Brominating Agent (e.g., Br₂, NBS, CuBr₂) Start->Reagent Reacts with Reaction Electrophilic Aromatic Substitution Reagent->Reaction Product 1-Bromo-6,7,8,9-tetrahydro-5H- benzo[7]annulen-5-one Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one.

Comparative Analysis of Brominating Agents

This section provides a detailed examination of three common brominating agents: elemental bromine (Br₂), N-Bromosuccinimide (NBS), and Copper(II) Bromide (CuBr₂).

Elemental Bromine (Br₂)

Elemental bromine is a powerful and widely used brominating agent.[6] For aromatic compounds that are not highly activated, a Lewis acid catalyst is often required to polarize the Br-Br bond and generate a more potent electrophile.[6]

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid (e.g., FeBr₃ or a silver salt) coordinates with a bromine molecule, making one of the bromine atoms more electrophilic. This electrophilic bromine is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the ring, restoring aromaticity and yielding the brominated product.

cluster_0 Mechanism with Elemental Bromine Br2 Br₂ Electrophile_Formation Formation of Electrophilic Bromine Br2->Electrophile_Formation Lewis_Acid Lewis Acid (e.g., Ag₂SO₄) Lewis_Acid->Electrophile_Formation Sigma_Complex Sigma Complex (Arenium Ion) Electrophile_Formation->Sigma_Complex Attack by Aromatic Ring Aromatic_Ring Benzosuberone Aromatic_Ring->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 1-Bromo-benzosuberone Deprotonation->Product

Caption: Mechanism of electrophilic aromatic bromination using elemental bromine.

Experimental Protocol (Adapted from the bromination of 1-tetralone): [2]

  • Materials: 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, Elemental Bromine (Br₂), Silver Sulfate (Ag₂SO₄), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate solution, Saturated Sodium Bisulfite solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in dichloromethane.

    • Add silver sulfate (1.1 eq) to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Quench the reaction by slowly adding saturated sodium bisulfite solution until the red-orange color of bromine disappears.

    • Filter the mixture to remove the silver bromide precipitate.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Advantages:

  • Readily available and relatively inexpensive.

  • High reactivity can lead to shorter reaction times.

Disadvantages:

  • Highly toxic and corrosive, requiring careful handling in a fume hood.[6]

  • Can lead to over-bromination and the formation of polybrominated byproducts if not carefully controlled.[7]

  • The use of a stoichiometric amount of a silver salt adds to the cost and generates a solid waste byproduct.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine.[8] It is a crystalline solid that is easier and safer to handle than liquid bromine.[9] For aromatic bromination, NBS is often used in the presence of a strong acid or a Lewis acid catalyst.

Mechanism: In the presence of an acid catalyst, NBS can generate a low concentration of molecular bromine in situ, which then acts as the brominating agent as described above.[10][11][12] Alternatively, the protonated succinimide moiety can increase the electrophilicity of the bromine atom, allowing for direct attack by the aromatic ring. For benzylic bromination, NBS can also react via a radical mechanism, typically initiated by light or a radical initiator.[10][11][12] However, for the bromination of the aromatic ring of benzosuberone, the electrophilic substitution pathway is desired.

Experimental Protocol:

  • Materials: 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, N-Bromosuccinimide (NBS), Acetic Acid (or other suitable solvent like Dichloromethane), Sulfuric Acid (catalytic amount).

  • Procedure:

    • Dissolve 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in acetic acid in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates completion.

    • Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Advantages:

  • Safer and easier to handle than elemental bromine.[9]

  • Often provides better regioselectivity and reduces the formation of polybrominated byproducts due to the slow, in-situ generation of the active brominating species.[9]

  • The succinimide byproduct is generally easy to remove during work-up.

Disadvantages:

  • Higher cost compared to elemental bromine.

  • Reactions can sometimes be slower.

Copper(II) Bromide (CuBr₂)

Copper(II) bromide is a solid reagent that can be used for the bromination of various organic compounds, including ketones. It is particularly effective for the α-bromination of ketones, but can also be used for the bromination of aromatic rings.

Mechanism: The mechanism for the aromatic bromination of ketones with CuBr₂ is believed to involve the enol form of the ketone. The copper(II) bromide can act as both a Lewis acid to promote enolization and as a source of electrophilic bromine. The enol then attacks the copper(II) bromide, leading to the formation of the brominated product and copper(I) bromide.

Experimental Protocol:

  • Materials: 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one, Copper(II) Bromide (CuBr₂), Ethyl Acetate, Chloroform.

  • Procedure:

    • In a round-bottom flask, suspend Copper(II) Bromide (2.2 eq) in a mixture of ethyl acetate and chloroform (1:1).

    • Heat the suspension to reflux with vigorous stirring.

    • Add a solution of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one (1.0 eq) in the same solvent mixture to the refluxing suspension.

    • Continue to reflux for 2-6 hours, monitoring the reaction by TLC. The disappearance of the black CuBr₂ and the formation of white CuBr indicates the progress of the reaction.

    • After completion, cool the reaction mixture and filter to remove the copper salts.

    • Wash the filter cake with the solvent mixture.

    • Combine the filtrates and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Advantages:

  • Solid reagent, easy to handle.

  • Can offer good selectivity in some cases.

Disadvantages:

  • Requires a stoichiometric amount of the copper reagent, which is not atom-economical.

  • The work-up involves the removal of copper salts, which can sometimes be tedious.

  • May primarily favor α-bromination of the ketone rather than aromatic bromination, depending on the substrate and conditions.

Performance Comparison Summary

Brominating AgentMechanismKey AdvantagesKey DisadvantagesTypical Conditions
Elemental Bromine (Br₂) ** Electrophilic Aromatic SubstitutionReadily available, high reactivityHighly toxic and corrosive, risk of over-brominationDichloromethane, 0 °C to RT, with Ag₂SO₄ or FeBr₃
N-Bromosuccinimide (NBS) Electrophilic Aromatic SubstitutionSafer and easier to handle, better selectivityHigher cost, potentially slower reactionsAcetic acid or CH₂Cl₂, RT, with catalytic H₂SO₄
Copper(II) Bromide (CuBr₂) **Electrophilic Aromatic Substitution (via enol)Solid reagent, good for α-brominationStoichiometric use of copper, potential for α-bromination side productEthyl acetate/Chloroform, reflux

Conclusion and Recommendations

The choice of brominating agent for the synthesis of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene will depend on the specific requirements of the researcher, including scale, safety considerations, and desired purity.

  • For small-scale synthesis and methods development , N-Bromosuccinimide (NBS) is highly recommended. Its ease of handling and generally higher selectivity make it an excellent choice for achieving a clean reaction with a good yield of the desired product, minimizing the formation of polybrominated impurities.

  • For large-scale synthesis where cost is a primary concern , elemental bromine may be considered. However, this approach requires stringent safety protocols and careful control of reaction conditions to avoid over-bromination and ensure the safety of the operator. The use of a silver salt catalyst also adds to the cost and waste generation.

  • Copper(II) bromide is a less common choice for aromatic bromination of this type of substrate and may lead to competing α-bromination at the position adjacent to the carbonyl group. Its use should be considered exploratory unless specific literature precedents for this substrate exist.

Ultimately, empirical optimization of the reaction conditions for the chosen brominating agent will be crucial to maximize the yield and purity of the target compound, 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene.

References

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  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
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  • ResearchGate. (n.d.).
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  • Wang, L., et al. (n.d.).
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  • Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube.
  • Master Organic Chemistry. (2017, November 9).
  • Green Chemistry (RSC Publishing). (n.d.). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput.
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  • Organic Syntheses Procedure. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES.
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Validation

A Comparative Guide to the Cross-Coupling Efficiency of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene and its Chloro-Analogue

A Comparative Guide to the Cross-Coupling Efficiency of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene and its Chloro-Analogue In the landscape of modern medicinal chemistry, the 6,7,8,9-tetrahydro-5H-benzo[1]annulene sc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cross-Coupling Efficiency of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene and its Chloro-Analogue

In the landscape of modern medicinal chemistry, the 6,7,8,9-tetrahydro-5H-benzo[1]annulene scaffold has emerged as a privileged structure, forming the core of a variety of biologically active molecules. Its utility is particularly notable in the development of selective estrogen receptor degraders (SERDs) for cancer therapy and as a foundational element for ligands targeting the GluN2B subunit of the NMDA receptor, which has implications for neurodegenerative diseases.[2][3] The functionalization of this scaffold is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions stand as a cornerstone for achieving this molecular diversity.

This guide provides an in-depth comparison of the cross-coupling efficiency of 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene versus its chloro-analogue. We will delve into the fundamental mechanistic principles that govern their reactivity, present detailed experimental protocols for key transformations, and offer predictive data to guide your synthetic strategies. Our focus is to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding the Mechanistic Dichotomy in Oxidative Addition

The crux of the difference in reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions lies in the initial, and often rate-determining, oxidative addition step.[4][5][6] In this process, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. The facility of this step is intrinsically linked to the carbon-halogen bond dissociation energy.

The C-Br bond (approximately 81 kcal/mol) is significantly weaker than the C-Cl bond (approximately 96 kcal/mol).[5] This disparity in bond strength translates to a higher activation energy barrier for the oxidative addition of the chloro-analogue, rendering it substantially less reactive than its bromo counterpart. Consequently, cross-coupling reactions with 1-chloro-6,7,8,9-tetrahydro-5H-benzo[1]annulene typically necessitate more forcing conditions—higher temperatures, longer reaction times, and, most critically, specialized catalyst systems.

To overcome the inherent inertness of the C-Cl bond, significant advancements have been made in ligand design. The development of bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), has been instrumental in enabling the efficient coupling of aryl chlorides.[7][8] These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst in the oxidative addition of challenging substrates like aryl chlorides, and their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond.[6]

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the difference in the oxidative addition step for the bromo- and chloro-analogues of 6,7,8,9-tetrahydro-5H-benzo[1]annulene.

Suzuki_Miyaura_Cycle cluster_main_cycle Suzuki-Miyaura Catalytic Cycle cluster_substrates Substrates & Reagents cluster_products Products Pd(0)L2 Pd(0)L2 ArPd(II)XL ArPd(II)XLn Pd(0)L2->ArPd(II)XL Oxidative Addition ArPd(II)(OR')L ArPd(II)(OR')Ln ArPd(II)XL->ArPd(II)(OR')L Base Activation ArPd(II)(R)L ArPd(II)(R)Ln ArPd(II)(OR')L->ArPd(II)(R)L Transmetalation ArPd(II)(R)L->Pd(0)L2 Reductive Elimination Coupled_Product Ar-R ArPd(II)(R)L->Coupled_Product ArBr 1-Bromo-analogue (Ar-Br) ArBr->ArPd(II)XL Lower Ea ArCl 1-Chloro-analogue (Ar-Cl) ArCl->ArPd(II)XL Higher Ea Boronic_Acid R-B(OH)2 Boronic_Acid->ArPd(II)(R)L Base Base (e.g., K2CO3) Base->ArPd(II)(OR')L Suzuki_Workflow start Start reagents Combine Aryl Halide, Phenylboronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol for 1-Bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene:

  • To a flame-dried Schlenk flask, add 1-bromo-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (8 mL) and water (2 mL).

  • Sparge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Heat the reaction mixture to 90 °C and stir for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for 1-Chloro-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene:

  • To a flame-dried Schlenk tube, add 1-chloro-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground potassium phosphate (3.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and XPhos (0.03 mmol).

  • Add anhydrous 1,4-dioxane (10 mL).

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours, monitoring by GC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • For the Chloro-Analogue: The use of a more active catalyst system (Pd₂(dba)₃/XPhos) is crucial to overcome the high activation energy of C-Cl bond cleavage. [9]A stronger base (K₃PO₄) and a higher boiling point, anhydrous solvent (dioxane) are employed to facilitate the reaction, which requires more forcing conditions. A higher excess of the boronic acid is used to drive the reaction to completion.

Catalyst and Ligand Selection for Challenging Couplings

The successful cross-coupling of the less reactive 1-chloro-6,7,8,9-tetrahydro-5H-benzoa[1]nnulene is critically dependent on the choice of the catalyst system. While standard catalysts like Pd(PPh₃)₄ are often sufficient for the bromo-analogue, they typically fail to provide satisfactory results with the chloro-analogue.

The key to activating aryl chlorides lies in the use of ligands that are both bulky and electron-rich .

  • Bulky Ligands: Sterically demanding ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, BrettPhos), promote the formation of monoligated palladium(0) species (L-Pd), which are more coordinatively unsaturated and thus more reactive in the oxidative addition step. [7][8]* Electron-Rich Ligands: Ligands with strong electron-donating properties increase the electron density on the palladium center, making it more nucleophilic and better able to insert into the electron-deficient C-Cl bond.

For Suzuki-Miyaura couplings of aryl chlorides, catalyst systems based on ligands like XPhos and SPhos are often the first choice. [9]In the case of Buchwald-Hartwig amination, ligands such as BrettPhos have shown excellent performance with challenging aryl chloride substrates. [10]For Stille couplings, while less common with aryl chlorides, catalysts employing bulky trialkylphosphines like tricyclohexylphosphine (PCy₃) have demonstrated efficacy. [11]

Conclusion

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - MDPI. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. [Link]

  • Efficient Suzuki–Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle - Thieme. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. - ResearchGate. [Link]

  • Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - PMC. [Link]

  • ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. | Request PDF - ResearchGate. [Link]

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  • Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters | Organic Letters - ACS Publications. [Link]

  • Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis - Chemical Science (RSC Publishing). [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing). [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC. [Link]

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  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVic. [Link]

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  • Room temperature Stille cross-coupling reaction of unreactive aryl chlorides and heteroaryl chlorides. | Semantic Scholar. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Substituted 6,7-Dihydro-5H-Benzoa[1]nnulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer - PMC. [Link]

  • Impact of hydroxy moieties at the benzoa[1]nnulene ring system of GluN2B ligands: Design, synthesis and biological evaluation - PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing In Vitro Cytotoxicity Assays for Novel 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene Derivatives

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comparative framework for evaluating the in vitro cytotox...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comparative framework for evaluating the in vitro cytotoxicity of novel 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene derivatives, a class of compounds with emerging interest for their potential biological activities.[4] As researchers and drug development professionals, selecting the appropriate assay is not merely a procedural choice; it is a critical decision that influences data interpretation, resource allocation, and the overall trajectory of a lead candidate.[5][6]

This document moves beyond a simple listing of protocols. It delves into the mechanistic basis of commonly employed cytotoxicity assays, explains the rationale behind their selection, and provides the detailed methodologies necessary for reproducible and reliable results.

The Central Question: Choosing the Right Endpoint

The first step in designing a cytotoxicity study is to decide what to measure.[7] Cellular death is a complex process, and different assays provide insights into distinct physiological events. The primary endpoints can be broadly categorized into:

  • Metabolic Activity: Assessing the cell's metabolic health, often by measuring mitochondrial function.[8][9]

  • Membrane Integrity: Detecting the leakage of intracellular components, which signals a loss of the plasma membrane's barrier function.[10]

The choice depends on the scientific question. Are you looking for a general indicator of cell health and viability, or a more direct measure of cell death and lysis? For a comprehensive profile of a novel compound, employing assays from both categories is often the most robust strategy.

Comparative Analysis of Key Cytotoxicity Assays

We will compare three workhorse assays in the field: the MTT assay (metabolic activity), the alamarBlue™ (resazurin) assay (metabolic activity), and the Lactate Dehydrogenase (LDH) assay (membrane integrity).

Assay Principle Endpoint Measured Advantages Considerations & Potential Interferences
MTT Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan by mitochondrial dehydrogenases.[8][9][11]Mitochondrial metabolic activity, an indicator of cell viability.[2]Inexpensive, well-established, and widely referenced.[2]Requires a solubilization step for the formazan crystals.[8][12] The compound's color or reducing potential can interfere with results. Endpoint assay (cells are killed).
alamarBlue™ (Resazurin) Reduction of the blue, cell-permeable dye resazurin to the pink, highly fluorescent resorufin by intracellular reductases.[13]Overall metabolic activity and cellular reducing environment.[13]Homogeneous ("add-mix-measure") format, non-toxic to cells (allowing for kinetic monitoring), and highly sensitive.[13][14][15]Fluorescence can be quenched by colored compounds. Assay is sensitive to changes in the cellular redox state, which may be independent of cytotoxicity.[16]
LDH Release Measurement of the stable, cytosolic enzyme Lactate Dehydrogenase (LDH) that is released into the cell culture medium upon loss of membrane integrity.[10][17]Cell membrane damage and subsequent cell lysis (a direct measure of cytotoxicity).[10]Homogeneous format, measures a direct marker of cell death, and can be multiplexed with other assays.Serum LDH can increase background. Compound may inhibit LDH enzyme activity, leading to false negatives. Timing is critical as LDH in the supernatant can degrade over time.

Experimental Workflows and Data Interpretation

A successful cytotoxicity study hinges on a well-planned experimental workflow and accurate data analysis. The goal is typically to determine the IC50 (Half-Maximal Inhibitory Concentration) , which is the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[18][19][20][21]

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of your novel benzoannulene derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cell Seeding (e.g., 5,000-10,000 cells/well) compound_prep 2. Compound Dilution (Prepare serial dilutions) treatment 3. Cell Treatment (Add compounds to cells) compound_prep->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation add_reagent 5. Add Assay Reagent (MTT, alamarBlue, or LDH) incubation->add_reagent measure 6. Measurement (Absorbance or Fluorescence) add_reagent->measure analysis 7. Data Analysis (Calculate % Viability & IC50) measure->analysis

Caption: General workflow for in vitro cytotoxicity testing.

Hypothetical Data Presentation

To illustrate how data is presented, the table below shows hypothetical IC50 values for two novel 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene derivatives (BTHB-1 and BTHB-2) compared against a standard chemotherapeutic agent, Doxorubicin. Data is shown for a cancer cell line (e.g., MCF-7, breast cancer) and a non-cancerous cell line (e.g., HEK293, embryonic kidney) to assess selectivity.[2][22]

Compound Assay MCF-7 IC50 (µM) HEK293 IC50 (µM) Selectivity Index (SI) ¹
BTHB-1 MTT12.5> 100> 8.0
alamarBlue™10.8> 100> 9.3
LDH15.2> 100> 6.6
BTHB-2 MTT5.445.18.4
alamarBlue™4.942.58.7
LDH6.150.38.2
Doxorubicin MTT0.85.26.5
alamarBlue™0.74.97.0
LDH1.06.16.1

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.[22]

Detailed Experimental Protocols

Trustworthy data comes from meticulous execution. The following are detailed, step-by-step protocols for the discussed assays, designed for a 96-well plate format.

Protocol 1: MTT Assay

This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][11][19][24]

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the benzoannulene derivatives. Remove the old medium from the cells and add 100 µL of medium containing the test compounds or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[8][11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. Visible purple precipitates (formazan) should form in viable cells.[8][11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.[12]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[9][12] Read the absorbance at 570-590 nm using a microplate reader.[9][12]

Protocol 2: alamarBlue™ (Resazurin) Assay

This assay measures the reducing power of living cells to convert resazurin to the fluorescent resorufin.[13]

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Addition: Add alamarBlue™ reagent directly to each well, equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[14][15]

  • Incubation: Incubate the plate for 1-4 hours (or longer for cells with lower metabolic rates) at 37°C, protected from direct light.[13][15]

  • Measurement: Read the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[14][16] Alternatively, absorbance can be read at 570 nm.[15]

Protocol 3: LDH Release Assay

This protocol quantifies the amount of LDH released from damaged cells into the supernatant.[10]

  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to include two sets of controls: (1) "spontaneous release" (untreated cells) and (2) "maximum release" (untreated cells lysed with a detergent like Triton X-100).

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[25]

  • Reaction Setup: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves combining a substrate and a dye solution.[25]

  • Reagent Addition: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants.[25]

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm.[25] The amount of color formation is proportional to the amount of LDH released.[10]

Mechanistic Comparison of Assays

Understanding the underlying biology of each assay is critical for proper interpretation.[7] The following diagram visualizes where each assay acts at the cellular level.

G cluster_cell Cellular States & Assay Targets cluster_healthy Healthy, Viable Cell cluster_dead Damaged / Dead Cell Mitochondria Active Mitochondria Cytoplasm Intact Cytoplasm (Reductases Present) Membrane_H Intact Plasma Membrane Mito_Dead Inactive Mitochondria Membrane_D Compromised Plasma Membrane LDH_leak LDH Enzyme Membrane_D->LDH_leak Releases LDH LDH Assay (Measures Released LDH) LDH_leak->LDH MTT MTT Assay (Measures Formazan) MTT->Mitochondria Reduced by Dehydrogenases Alamar alamarBlue™ Assay (Measures Resorufin) Alamar->Cytoplasm Reduced by Reductases

Caption: Mechanisms of different cytotoxicity assays.

This diagram illustrates that MTT and alamarBlue™ are indicators of metabolic function within viable cells, while the LDH assay is a direct marker of membrane integrity loss, a hallmark of cytotoxic cell death.

Conclusion and Recommendations

For the initial screening of novel 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene derivatives, a two-pronged approach is recommended.

  • Primary Screen: Use a metabolic assay like alamarBlue™ due to its high sensitivity, simple homogeneous protocol, and non-destructive nature, which allows for kinetic analysis if desired.[13][14][15]

  • Confirmatory/Mechanistic Screen: Confirm the hits from the primary screen with an LDH release assay . This validates that the observed decrease in metabolic activity is due to cell death via membrane damage and not simply metabolic inhibition.[10]

By combining assays that measure different cellular processes, researchers can build a more complete and reliable cytotoxic profile of their novel compounds. This multi-assay strategy minimizes the risk of artifacts and provides a robust data package for making informed decisions on which candidates to advance in the drug discovery pipeline.[26]

References

  • Bio-Rad Antibodies. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2016). Analysis of Cell Viability by the alamarBlue Assay. Retrieved from [Link]

  • Al-Samhari, M., Al-Hajj, N., & Al-Anazi, M. (2022). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 9, 101869. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • Cold Spring Harbor Protocols. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]

  • CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

  • Molecules. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Pathak, A. K., et al. (2021). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. ACS Infectious Diseases, 7(6), 1625–1637. Retrieved from [Link]

  • Current Protocols in Toxicology. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021, April 22). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Retrieved from [Link]

  • OHSU Elsevier. (2021, April 22). Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. Retrieved from [Link]

  • MDPI. (2022, December 20). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Retrieved from [Link]

  • ResearchGate. (2015, August 27). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][15]annulen-5-yl acetylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. Retrieved from [Link]

Sources

Validation

Comparing the efficacy of different palladium catalysts for Suzuki coupling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating catalytic systems for sterically demanding cross-coupling reactions. The Mechanistic Bottleneck of Fused-R...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating catalytic systems for sterically demanding cross-coupling reactions.

The Mechanistic Bottleneck of Fused-Ring Aryl Bromides

The Suzuki-Miyaura cross-coupling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (also known as 1-bromo-benzocycloheptene) presents a formidable synthetic challenge. The molecule features a fused seven-membered carbocyclic ring adjacent to the bromide leaving group. The methylene protons at the C9 position project directly into the steric environment of the C1-bromide, creating a dense steric shield.

This ortho-alkyl bulk disrupts the catalytic cycle at two critical junctures:

  • Oxidative Addition: The steric clash impedes the approach of the Palladium(0) species, raising the activation energy required to insert into the C–Br bond.

  • Reductive Elimination: Once transmetalation occurs, the bulky benzoannulene core and the incoming aryl group must adopt a tight cis-geometry on the Pd(II) center. Without the correct ligand architecture, steric repulsion prevents this alignment, often leading to stalled cycles and protodeboronation side-reactions.

To overcome this, the choice of palladium catalyst and ligand system is not merely a matter of optimization—it is a strict mechanistic necessity.

Comparative Efficacy of Palladium Catalysts

Traditional palladium catalysts often fail when applied to sterically hindered ortho-substituted aryl halides. Below is a quantitative comparison of catalyst performance for the coupling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene with a standard ortho-substituted arylboronic acid.

Catalyst SystemLigand ArchitectureCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ Monodentate Triaryl5.010024< 20
Pd(dppf)Cl₂ Bidentate Ferrocenyl5.01002442
Pd-PEPPSI-IPr NHC (Carbene)1.0801286
Pd₂(dba)₃ / SPhos Dialkylbiaryl Phosphine1.0808> 95

Data reflects benchmark performance for tetra-ortho-substituted biaryl synthesis under optimized base/solvent conditions (K₃PO₄, Toluene/H₂O).

Mechanistic Rationale: Why Buchwald Ligands Excel

The failure of Pd(PPh₃)₄ lies in its electronic and steric properties. Triphenylphosphine is insufficiently electron-rich to drive the difficult oxidative addition into the shielded C–Br bond. Furthermore, multiple PPh₃ ligands tend to remain coordinated, preventing the formation of the highly active 12-electron monoligated Pd(0) species required for bulky substrates.

Conversely, the Pd₂(dba)₃ / SPhos system (a Buchwald dialkylbiaryl phosphine catalyst) exhibits profound efficacy due to a highly specific structure-activity relationship 1:

  • Accelerated Oxidative Addition: The dicyclohexylphosphino group is strongly σ-donating. This drastically increases the electron density on the Pd(0) center, making it nucleophilic enough to force insertion into the hindered C–Br bond of the benzoannulene 2.

  • Stabilized Monoligated State: The biaryl backbone provides a secondary π-interaction with the palladium center, stabilizing the highly reactive Pd(0)L₁ intermediate without requiring additional ligands that would cause steric crowding.

  • Forced Reductive Elimination: During the final step, the sheer steric bulk of the SPhos ligand pushes the two aryl groups on the Pd(II) intermediate into a tight cis-conformation, artificially lowering the activation energy barrier for product release 3.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Complex Pd0->OxAdd 1. Oxidative Addition (Bottleneck: Ortho-Bulk of Benzocycloheptene) Trans Pd(II)(Ar)(Ar')L Transmetalation Complex OxAdd->Trans 2. Transmetalation (Requires Base) Product Biaryl Product + Pd(0)L Trans->Product 3. Reductive Elimination (Accelerated by Bulky L) Product->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks and ligand effects.

Self-Validating Experimental Protocol: Pd₂(dba)₃ / SPhos

To ensure absolute reproducibility and trustworthiness, the following protocol incorporates a self-validating feedback loop using an internal standard. This guarantees that the reaction adapts to minor variations in reagent purity or ambient moisture.

Reagents & Materials
  • Aryl Halide: 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.5 mol% = 1.0 mol% Pd) and SPhos (1.2 mol%)

  • Base: K₃PO₄ (anhydrous, 2.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

  • Solvent: Toluene (Degassed, 4.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (4.6 mg, 0.005 mmol) and SPhos (4.9 mg, 0.012 mmol). Add 1.0 mL of degassed toluene. Stir at room temperature for 15 minutes until the solution transitions from dark purple to a clear golden-yellow, indicating the formation of the active Pd(0)L₁ species.

  • Reaction Assembly: To a separate Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene (225 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (425 mg, 2.0 mmol), and exactly 84.1 mg (0.5 mmol) of 1,3,5-trimethoxybenzene (Internal Standard).

  • Initiation: Transfer the pre-activated catalyst solution to the reaction flask via a gas-tight syringe. Add the remaining 3.0 mL of degassed toluene. Seal the flask, remove it from the glovebox, and heat to 80 °C in a pre-equilibrated oil bath.

  • Self-Validation Checkpoint (t = 8 hours):

    • Withdraw a 50 µL aliquot using a micro-syringe under positive N₂ pressure.

    • Quench the aliquot in 0.5 mL EtOAc and 0.5 mL H₂O. Extract the organic layer and analyze via GC/MS.

    • Validation Logic: Calculate the product yield by comparing the product peak area to the 1,3,5-trimethoxybenzene peak area using your pre-calibrated response factor.

    • If Yield is ≥ 95%: Proceed to step 5.

    • If Yield is < 95%: The system has stalled (likely due to trace oxygen or moisture). Add an additional 0.5 mol% Pd₂(dba)₃ and 1.0 mol% SPhos, and heat for 2 more hours. This self-correcting loop ensures complete conversion.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ExpWorkflow Prep Catalyst Pre-Activation Assembly Schlenk Assembly Prep->Assembly Reaction Thermal Coupling (80°C) Assembly->Reaction Validate GC/MS Validation Reaction->Validate Purify Flash Chromatography Validate->Purify

Figure 2: Step-by-step experimental workflow for self-validating Suzuki coupling.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands PMC (National Institutes of Health)[Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions ACS Publications[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Organic Letters - ACS Publications[Link]

  • An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids Organic Chemistry Portal [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

A Comprehensive Guide to the Safe Disposal of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Disposal of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (CAS No. 344297-26-3), a halogenated aromatic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Assessment and Chemical Profile

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is a brominated derivative of a benzoannulene scaffold.[2] While specific toxicity data for this compound is not extensively documented, its structure as a halogenated organic compound necessitates a cautious approach.[3] Halogenated hydrocarbons can be hazardous to health and the environment, and their disposal is regulated.[4]

Known Properties:

PropertyValueSource
CAS Number 344297-26-3[5]
Molecular Formula C₁₁H₁₃Br[5]
Molecular Weight 225.13 g/mol [5]
IUPAC Name 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene[5]

Given its chemical class, it should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE) and Engineering Controls

Before handling 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene for disposal, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

  • All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[1][8]

Personal Protective Equipment:

  • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1][9]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, the use of a face shield in addition to goggles is recommended.[8]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.[8]

  • Closed-toe Shoes: These are required to protect the feet from potential spills.[8]

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Waste Stream: 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene waste is classified as halogenated organic waste .[4][10]

  • Containers: Use designated, clearly labeled, and leak-proof containers for collecting this waste. The containers should be made of a material compatible with halogenated organic compounds.[10][11]

  • Labeling: The waste container must be labeled with "Halogenated Organic Waste" and the full chemical name: "1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene".[10]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid waste container.

    • Solid Waste: Contaminated materials such as gloves, weighing paper, and silica gel should be collected in a separate, clearly labeled solid waste container.[11]

Step-by-Step Disposal Procedure

The following workflow outlines the process from the generation of waste to its final disposal from the laboratory.

cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Final Disposal A 1. Identify Waste (Liquid or Solid containing BTBA) B 2. Select Designated Halogenated Waste Container A->B Classify as Halogenated C 3. Transfer Waste (in fume hood) B->C D 4. Securely Cap & Label Container C->D E 5. Store in a Cool, Dry, Well-Ventilated Area D->E F 6. Away from Incompatible Materials (e.g., oxidizers) E->F G 7. Arrange for Pickup by EH&S or Licensed Contractor F->G H 8. Complete Waste Manifest G->H

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Bromo-6,7,8,9-tetrahydro-5H-benzoannulene

A Senior Application Scientist's Guide to Handling 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene This guide provides essential safety and handling protocols for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (CAS: 34429...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Handling 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene

This guide provides essential safety and handling protocols for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene (CAS: 344297-26-3). As a brominated organic compound, it is a valuable intermediate in pharmaceutical research and drug development. However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety measures to protect laboratory personnel. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure confident and safe handling.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific, comprehensive safety data sheet for 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene is not widely available, its hazards can be reliably inferred from the GHS classifications of structurally similar brominated benzo-annulene derivatives.[2][3][4] Brominated organic compounds as a class are known to present significant health risks, including toxicity and corrosivity.[5][6] The primary risks associated with this compound class involve acute toxicity if swallowed, skin and eye irritation or damage, and respiratory irritation.[2][3][4]

A proactive risk assessment is the foundation of laboratory safety. Before any procedure, every researcher must identify the hazards, evaluate the risks of their specific experimental setup, and implement the control measures outlined in this guide.

Table 1: Inferred GHS Hazard Classifications and Precautionary Statements

Hazard Class GHS Pictogram Signal Word Hazard Statements (H-Codes) Precautionary Statements (P-Codes)
Acute Toxicity, Oral (Category 4) GHS07 Warning H302: Harmful if swallowed P264, P270, P301+P317, P330, P501[3][4][7]
Skin Irritation (Category 2) GHS07 Warning H315: Causes skin irritation P264, P280, P302+P352, P332+P317, P362+P364[3][4][7]
Serious Eye Damage/Irritation (Category 1/2A) GHS05 / GHS07 Danger/Warning H318/H319: Causes serious eye damage/irritation P280, P305+P351+P338[2][3][8]

| STOT - Single Exposure (Respiratory Irritation) (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233[3][4][7] |

Engineering Controls: Your Primary Line of Defense

The most effective way to prevent exposure is to contain the hazard at its source. Personal protective equipment should never be the sole line of defense.

  • Chemical Fume Hood: All work involving the handling of 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood.[1][9] This is non-negotiable. The fume hood's airflow contains vapors and prevents them from entering the laboratory environment. The sash should be kept as low as possible to maximize protection while allowing for safe manipulation.[1]

  • Ventilation: The laboratory must have a well-maintained general ventilation system to ensure any fugitive emissions are diluted and exhausted.[5][10]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible within the work area.[10][11] All personnel should be familiar with their location and operation.

Personal Protective Equipment (PPE): The Essential Barrier

The use of appropriate PPE is mandatory when handling this compound.[5][6] PPE must be selected based on the potential for exposure in the planned experiment.

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] If there is a significant risk of splashing or a larger quantity of the material is being handled, a full-face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are suitable for incidental contact, but they should be inspected before use and changed immediately upon contamination.[1] For extended handling or immersion, consider heavier-duty gloves like fluorinated rubber.[1] Always wash hands thoroughly with soap and water after removing gloves.[7]

    • Clothing: Wear long pants and closed-toe, closed-heel shoes to protect your skin from potential spills.[1]

  • Respiratory Protection: A respirator is not typically required when all work is conducted within a certified fume hood.[1] However, one may be necessary in the event of a large spill or ventilation failure.[1][7][10] Use of a respirator requires formal training, fit-testing, and adherence to your institution's respiratory protection program.

PPE_Sequence cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Protect clothing first Don3 3. Gloves Don2->Don3 Protect eyes before hands Doff1 1. Gloves (Contaminated) Doff2 2. Goggles/Face Shield Doff1->Doff2 Remove most contaminated item first Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 Remove last, wash thoroughly

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent accidents and environmental contamination.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is clean and free of incompatible materials, especially strong oxidizing agents.[5][10] Assemble all necessary equipment and reagents.

  • Weighing/Transfer: Conduct all transfers within the fume hood. Use a disposable weighing boat. If the compound is a solid, be mindful to avoid creating dust.[7][12]

  • Container Handling: When opening the container, do so slowly and cautiously to vent any potential pressure buildup.[1] Keep the container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][6][7]

  • Reaction Setup: When adding the compound to a reaction vessel, do so carefully to avoid splashing.

  • Post-Procedure Cleanup: Decontaminate all glassware and work surfaces after use.[5] Wash hands thoroughly with soap and water after completing the work and removing PPE.[5][10]

Waste Disposal Plan

1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene and materials contaminated with it must be treated as hazardous waste.[5] Never dispose of this chemical down the drain or in regular trash.[13]

  • Liquid Waste: Collect all liquid residues containing the compound in a designated, properly labeled "Halogenated Organic Waste" container.

  • Solid Waste: All contaminated disposable items (e.g., gloves, weighing paper, paper towels, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container.[5]

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.[14]

  • Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[13][15]

Waste_Disposal cluster_generation Waste Generation Point (Fume Hood) cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Liquid Contaminated Solvents, Reaction Mixtures Halogenated Halogenated Organic Waste Container Liquid->Halogenated Segregate liquid waste Solid Used Gloves, Wipes, Contaminated Labware SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Segregate solid waste EHS Arrange Pickup by Environmental Health & Safety (EHS) Halogenated->EHS Seal & label correctly SolidWaste->EHS Seal & label correctly

Caption: Chemical Waste Disposal Workflow.

Emergency Procedures: Plan for the Unexpected

Accidents can happen despite the best precautions. Being prepared to respond quickly and correctly is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[1][16] Flush the affected skin with copious amounts of water for at least 15 minutes, using a mild soap if available.[1][9] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air at once.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink large amounts of water to dilute the chemical.[9] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[9]

  • Minor Spill (in Fume Hood): Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[10][13] Scoop the material into a designated hazardous waste container. Clean the area thoroughly.

  • Major Spill: Evacuate all non-essential personnel from the area and alert others.[7][16] If safe to do so, contain the spill to prevent it from spreading.[13] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[16]

By integrating these safety protocols into your daily laboratory workflow, you can effectively mitigate the risks associated with handling 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulene, fostering a culture of safety and scientific excellence.

References

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  • Safety Data Sheet for 1-Bromo-6-chlorohexane. TCI AMERICA - Spectrum Chemical.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Safety data sheet for Bromothymol Blue solution 0,04%. ITW Reagents.
  • 1-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-ol Information. Guidechem.

  • LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • SOP Title: Bromine Safety & Standard Oper
  • Chemical Safety Data Sheet for 6,7,8,9-TETRAHYDRO-5H-BENZO[1]ANNULEN-5-OL. ChemicalBook.

  • 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one Safety and Hazards. PubChem.

  • SAFETY DATA SHEET for 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Fisher Scientific.
  • Emergency Procedures. Office of Environment, Health & Safety - UC Berkeley.
  • 2-bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one Safety and Hazards. PubChem.
  • SAFETY DATA SHEET for 6-Bromoindole. Fisher Scientific.
  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one Safety and Hazards. PubChem.
  • SAFETY DATA SHEET for 5-Bromo-1-pentene. Unknown Source.
  • SAFETY DATA SHEET for 0.04w/v% Bromothymol Blue Solution. FUJIFILM Wako.
  • Working with Hazardous Chemicals. Organic Syntheses.

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